Product packaging for 3-Bromo-4-methylbenzylamine(Cat. No.:CAS No. 1177558-32-5)

3-Bromo-4-methylbenzylamine

Cat. No.: B1395271
CAS No.: 1177558-32-5
M. Wt: 200.08 g/mol
InChI Key: GDRGOJWXIJAVCR-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzylamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B1395271 3-Bromo-4-methylbenzylamine CAS No. 1177558-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRGOJWXIJAVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177558-32-5
Record name (3-bromo-4-methylphenyl)methanamine
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Foundational & Exploratory

3-Bromo-4-methylbenzylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-methylbenzylamine

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for research and development in the pharmaceutical and fine chemical industries. The document details its core physicochemical properties, outlines robust synthetic protocols, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity and strategic applications as a versatile building block in medicinal chemistry, contextualized with field-proven insights. Safety protocols and handling procedures are also explicitly detailed to ensure operational excellence and laboratory safety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine that serves as a valuable scaffold in organic synthesis. Its structure incorporates a benzylamine core, functionalized with a bromine atom and a methyl group on the aromatic ring. This specific substitution pattern (1,2,4-trisubstituted) imparts distinct reactivity and physical properties.

The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The primary amine group is a key nucleophile and a site for further functionalization, making this compound a bifunctional building block of significant strategic value.

Table 1: Core Identifiers and Physicochemical Properties of this compound and Related Isomers

PropertyValueSource(s)
IUPAC Name (3-Bromo-4-methylphenyl)methanamineN/A
CAS Number 1177558-32-5[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point 231-232 °C (for 3-Bromo-N-methylbenzylamine)[2]
Density 1.461 g/mL at 25 °C (for 3-Bromo-N-methylbenzylamine)[2]
Solubility Sparingly soluble in water; Soluble in organic solvents

Note: Some physical data is referenced from the closely related N-methylated analog due to limited public data for the primary amine.

Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of this compound is most efficiently achieved through the reduction of a readily accessible precursor containing the required carbon skeleton and oxidation state. The two most logical and field-proven precursors are 3-bromo-4-methylbenzonitrile and 3-bromo-4-methylbenzaldehyde. Reduction of the nitrile offers a direct route to the primary amine, while the aldehyde requires a reductive amination protocol. The nitrile reduction is often preferred for its atom economy and directness.

The nitrile precursor, 3-bromo-4-methylbenzonitrile (CAS 42872-74-2), can be synthesized by the selective bromination of 4-methylbenzonitrile.[3] This multi-step approach provides a reliable pathway to the target benzylamine.

Synthesis_Workflow SM 3-Bromo-4-methylbenzonitrile Product This compound SM->Product Reduction Reagent Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) Reagent->Product Reactivity_Hub Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Introduction) Core->Suzuki Pd-catalyzed Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd-catalyzed Sonogashira Sonogashira Coupling (Alkyne Introduction) Core->Sonogashira Pd/Cu-catalyzed Amidation Amide Formation (Acylation) Core->Amidation R-COCl Alkylation N-Alkylation Core->Alkylation R'-X ReductiveAmination Reductive Amination (Secondary/Tertiary Amines) Core->ReductiveAmination R''CHO, [H]

Sources

An In-depth Technical Guide to 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1177558-32-5

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzylamine, a substituted benzylamine building block relevant to researchers, scientists, and professionals in drug development and synthetic organic chemistry. Due to its status as a specialized research chemical, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust profile, including its synthesis, characterization, reactivity, and potential applications.

Core Compound Profile and Physicochemical Properties

This compound belongs to the class of halogenated benzylamines, which are valuable intermediates in medicinal chemistry.[1] The presence of a primary amine and an aryl bromide in a specific substitution pattern offers dual functionality for subsequent chemical modifications. The bromine atom is strategically positioned ortho to the methyl group and meta to the aminomethyl group, influencing the electronic properties and steric environment of the molecule.

Table 1: Compound Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1177558-32-5N/A
Molecular Formula C₈H₁₀BrNN/A
Molecular Weight 200.08 g/mol [2]
IUPAC Name (3-Bromo-4-methylphenyl)methanamineN/A
Predicted Boiling Point ~250-270 °CGeneral Analogue Data
Predicted Density ~1.4 g/mLGeneral Analogue Data
Appearance Expected to be a liquid or low-melting solidGeneral Analogue Data

Recommended Synthesis Pathway

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available 4-methylbenzonitrile. This pathway involves an electrophilic aromatic substitution to install the bromine atom, followed by the reduction of the nitrile functional group to the primary amine.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nitrile Reduction 4-Methylbenzonitrile 4-Methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 4-Methylbenzonitrile->3-Bromo-4-methylbenzonitrile  NBS, H₂SO₄/H₂O   Intermediate 3-Bromo-4-methylbenzonitrile Product This compound Intermediate->Product  1. BH₃·THF  2. H₂O/HCl workup  

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile

The key to this first step is the regioselective bromination of 4-methylbenzonitrile. The methyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The directing effects combine to favor bromination at the 3-position (ortho to the methyl group and meta to the nitrile). Using N-bromosuccinimide (NBS) in an acidic medium provides a reliable method for this transformation.[3]

Experimental Protocol:

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add 4-methylbenzonitrile (1.0 eq). Dissolve it in a suitable solvent mixture, such as sulfuric acid and water.

  • Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Workup and Isolation: Upon completion, pour the reaction mixture slowly over crushed ice. The solid product, 3-Bromo-4-methylbenzonitrile, will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure intermediate.[3]

Step 2: Reduction to this compound

The reduction of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this purpose as it is highly effective and selective, leaving the aryl bromide intact.[4][5]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Bromo-4-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add BH₃·THF complex (1.0 M solution in THF, approx. 3.0-4.0 eq) dropwise via a syringe or an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 60-65 °C).[4] Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M hydrochloric acid (HCl) to neutralize excess borane and hydrolyze the borane-amine complex. (Caution: Hydrogen gas evolution).

  • Isolation: Adjust the pH to basic (pH > 10) with aqueous sodium hydroxide (NaOH). Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.[6]

Spectroscopic and Structural Characterization

While specific experimental spectra for this exact compound are not widely published, a reliable prediction of its key spectroscopic features can be made based on the known effects of its constituent functional groups and data from close structural isomers.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Chemical Shifts / Absorption Bands Justification / Notes
¹H NMR δ ~ 7.5 (s, 1H, H-2), 7.2-7.3 (d, 1H, H-5), 7.1 (d, 1H, H-6), 3.8 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃), 1.5-2.0 (br s, 2H, -NH₂)Aromatic protons will be in the 7.0-7.6 ppm range. The benzylic protons (-CH₂-) are expected around 3.8 ppm. The methyl protons (-CH₃) will be a singlet around 2.3 ppm. The amine protons (-NH₂) will appear as a broad singlet that is D₂O exchangeable.
¹³C NMR δ ~ 140-142 (C-Br), 136-138 (C-CH₃), 132 (Ar-CH), 130 (Ar-CH), 128 (Ar-CH), 124 (C-CH₂), 45-46 (-CH₂-), 22-23 (-CH₃)The carbon bearing the bromine will be downfield. The benzylic carbon will be in the 45-46 ppm range. The methyl carbon will be upfield around 22-23 ppm. Aromatic carbons will appear between 124-142 ppm.[7]
IR Spectroscopy 3300-3400 cm⁻¹ (two bands, N-H stretch), 3000-3100 cm⁻¹ (Ar C-H stretch), 2850-2950 cm⁻¹ (Alkyl C-H stretch), 1580-1650 cm⁻¹ (N-H bend), 1000-1100 cm⁻¹ (C-Br stretch)As a primary amine, two distinct N-H stretching bands are expected.[8][9] The N-H bending (scissoring) vibration is also characteristic.[9] Aromatic and aliphatic C-H stretches will be present, as will the C-Br stretch at a lower wavenumber.

Chemical Reactivity and Applications in Drug Discovery

This compound is a bifunctional building block. Both the primary amine and the aryl bromide can be selectively targeted to build molecular complexity, making it a valuable scaffold in the synthesis of pharmaceutical intermediates and compound libraries.[1][10]

G cluster_0 Amine-Based Reactions cluster_1 Aryl Bromide-Based Reactions Start This compound Amide Amide Formation (R-COCl, Base) Start->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl, Base) Start->Sulfonamide SecAmine Reductive Amination (R-CHO, NaBH(OAc)₃) Start->SecAmine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Cat.) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Cat.) Start->Sonogashira

Caption: Potential synthetic transformations of this compound.

  • Reactions at the Amino Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or participate in reductive amination with aldehydes and ketones to yield secondary amines. These linkages are common in pharmacologically active molecules.

  • Reactions at the Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents onto the aromatic ring.[3]

    • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[11]

    • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of complex diarylamines or related structures.

    • Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, a valuable transformation for building rigid molecular scaffolds.

The ability to perform these reactions orthogonally provides chemists with a powerful tool to rapidly generate diverse molecular architectures for screening in drug discovery programs.[12][13]

Safety and Handling

As a member of the primary aromatic amine and organobromide chemical classes, this compound should be handled with appropriate caution.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[14]

  • Toxicity: Aromatic amines as a class can be toxic and may cause harm if swallowed, inhaled, or absorbed through the skin.[16][17] Some are known or suspected carcinogens.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated.[14]

References

  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (ningboinno.com)
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (PubMed)
  • Nitrile to Amine (BH3-THF). (Common Organic Chemistry)
  • Nitrile to Amine - Common Conditions. (organic-chemistry.org)
  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (Organic Synthesis)
  • Manganese catalysed reduction of nitriles with amine boranes. (RSC Publishing)
  • Benzylamine(100-46-9) IR Spectrum. (ChemicalBook)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 4-Bromobenzylamine | C7H8BrN | CID 77571. (PubChem)
  • 3-Bromo-N-methylbenzylamine 97 67344-77-8. (Sigma-Aldrich)
  • Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.
  • IR Spectroscopy Tutorial: Amines. (University of Calgary)
  • 3-Bromo-N-methylbenzylamine | CAS 67344-77-8 | SCBT. (Santa Cruz Biotechnology)
  • 24.10: Spectroscopy of Amines. (Chemistry LibreTexts)
  • 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170. (PubChem)
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • Benzylamine - NIST WebBook. (National Institute of Standards and Technology)
  • 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. (ChemicalBook)
  • 4-Bromo-N-methylbenzylamine 97 699-03-6. (Sigma-Aldrich)
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • Spectral Analysis of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide. (Benchchem)
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (PubMed Central)
  • 3-Bromo-4-methylbenzonitrile 97 42872-74-2. (Sigma-Aldrich)
  • CAS 149104-92-7 4-Bromo-3-methyl-benzylamine. (Alfa Chemistry)
  • Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (HSC Chemistry)
  • Supplementary Inform
  • Topic 1: Safety in the Organic Chemistry Labor
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling.
  • (S)-3-Bromo-α-methylbenzylamine. (Sigma-Aldrich)
  • 4-Bromo-3-methylbenzonitrile 97 41963-20-6. (Sigma-Aldrich)
  • Predict 1H proton NMR spectra. (NMRDB.org)
  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (NIH)
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Designing a safer building block for drug discovery by harnessing visible light. (University of Michigan News)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (ChemRxiv)
  • Chemists synthesize an improved building block for medicines. (ScienceDaily)
  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (YouTube)
  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (PubMed)
  • A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. (Technology Networks)
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl Benzil

Sources

An In-Depth Technical Guide to 3-Bromo-4-methylbenzylamine (CAS: 1177558-32-5): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzylamine, a key chemical intermediate for professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. The document details the molecule's core physicochemical properties, including its molecular weight and formula, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the strategic applications of this building block, highlighting the synthetic versatility offered by its dual functional handles—the primary amine and the aryl bromide. Safety protocols, handling procedures, and quality control measures are also discussed to ensure safe and effective laboratory use. This guide serves as an essential resource for researchers aiming to leverage this compound in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzylamine core. The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring makes it a valuable and versatile building block in synthetic chemistry. The aryl bromide serves as a handle for cross-coupling reactions, while the primary amine is a nucleophilic site for a wide range of derivatization reactions.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below. It is crucial for researchers to distinguish this specific isomer from related compounds such as 4-Bromo-3-methylbenzylamine or 3-Bromo-N-methylbenzylamine to ensure the correct starting material is used in any synthetic endeavor.

PropertyValueSource(s)
IUPAC Name (3-Bromo-4-methylphenyl)methanamineN/A
CAS Number 1177558-32-5[1]
Molecular Formula C₈H₁₀BrN[1][2][3]
Molecular Weight 200.08 g/mol [1][2][4]
Appearance Colorless to light yellow liquid (predicted)N/A
Boiling Point Not publicly available; predicted to be >200 °CN/A
Density Not publicly available; predicted to be ~1.4 g/mLN/A
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DCM, Ether, Ethyl Acetate)[5]

Synthesis and Quality Control

The synthesis of this compound is most efficiently achieved via the reduction of its corresponding nitrile precursor, 3-bromo-4-methylbenzonitrile. This approach is favored due to the high reactivity of common reducing agents towards nitriles and the commercial availability of the starting material.

Recommended Synthetic Workflow

The causality behind this two-step pathway is rooted in established, high-yielding organic transformations. The initial bromination of 4-methylbenzonitrile is a regioselective electrophilic aromatic substitution, followed by a robust reduction of the nitrile group to the primary amine.

Synthesis_Workflow A 4-Methylbenzonitrile B 3-Bromo-4-methylbenzonitrile A->B Bromination (e.g., NBS, H₂SO₄) C This compound B->C Nitrile Reduction (e.g., LiAlH₄ in THF)

Caption: Proposed synthetic pathway for this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system for the reduction of 3-bromo-4-methylbenzonitrile. The success of each step is confirmed by standard analytical techniques.

Objective: To synthesize this compound from 3-bromo-4-methylbenzonitrile.

Materials:

  • 3-bromo-4-methylbenzonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend Lithium aluminum hydride (1.5 eq) in anhydrous THF in a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel. Cool the suspension to 0 °C using an ice bath.

    • Expert Insight: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The use of excess reducing agent ensures the complete conversion of the nitrile.

  • Substrate Addition: Dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up/Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Trustworthiness: This specific Fieser workup method is designed to safely quench excess LiAlH₄ and precipitate aluminum salts as a granular solid, which is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or DCM.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Quality Control and Analysis

The identity and purity of the synthesized compound must be validated.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (200.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

  • HPLC/GC: To determine the purity of the final product, which should typically be >95% for use in drug discovery applications.

Applications in Drug Development

This compound is not just an intermediate; it is a strategic scaffold for building molecular complexity. Its utility stems from the orthogonal reactivity of its two functional groups.

Role as a Versatile Synthetic Building Block
  • Aryl Bromide Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions[6]. This allows for the precise installation of diverse aryl, alkyl, or nitrogen-based substituents, enabling rapid exploration of the chemical space around the phenyl ring.

  • Primary Amine Handle: The nucleophilic benzylamine moiety readily participates in reactions to form amides, sulfonamides, ureas, and carbamates. This is a cornerstone of library synthesis for establishing structure-activity relationships (SAR).

Workflow in a Drug Discovery Cascade

The integration of this compound into a drug discovery program allows for the systematic generation of compound libraries to probe biological targets. For instance, its structural motifs are found in molecules targeting enzymes like poly(ADP-ribose) polymerase (PARP), which are critical in cancer therapy[7].

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization A Scaffold Selection (this compound) B Amine Derivatization (Amide/Urea Formation) A->B C Aryl Bromide Coupling (e.g., Suzuki, Buchwald) A->C D Diverse Compound Library B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) F->G H Lead Optimization G->H

Caption: Use of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1177558-32-5 is not widely available, data from structurally analogous benzylamines and bromo-aromatics dictate a cautious approach. These compounds are typically irritants and can be harmful if ingested or absorbed through the skin[8][9].

Hazard Identification
Hazard ClassGHS PictogramStatement
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed
Skin Corrosion/Irritation GHS05 (Corrosion)H314: Causes severe skin burns and eye damage
Serious Eye Damage GHS05 (Corrosion)H318: Causes serious eye damage
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation[8][9]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile)[10].

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[10]. Keep away from incompatible materials such as strong oxidizing agents and acids.

References

  • Benzenamine, 3-bromo-4-methyl-.
  • (R)-4-bromo-alpha-methylbenzylamine.
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of 3-bromo-4-fluoronitrobenzene.
  • 4-Bromo-3-methylbenzaldehyde.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4.
  • 3-Bromo-4-methylbenzaldehyde.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • 3-bromo-4-methylbenzonitrile (C8H6BrN). PubChemLite. [Link]

Sources

A Technical Guide to 3-Bromo-4-methylbenzylamine: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of 3-Bromo-4-methylbenzylamine, a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. We will cover its precise chemical structure and nomenclature, differentiating it from common isomers. This guide details its key physicochemical properties and offers a robust, field-proven protocol for its synthesis via the reduction of 3-Bromo-4-methylbenzonitrile. Furthermore, we explore the compound's chemical reactivity, focusing on the strategic utility of its functional groups—the primary amine and the aryl bromide—as versatile handles for building molecular complexity. The applications of this scaffold in the context of drug development are discussed, grounded in the established importance of similar structures in bioactive molecules. This guide is intended for scientists and professionals seeking a comprehensive and practical understanding of this valuable chemical building block.

Nomenclature and Structural Elucidation

Precise identification is paramount in chemical synthesis and drug development to ensure reproducibility and avoid ambiguity. This compound is a disubstituted toluene derivative where the substituents on the benzene ring are ortho to one another.

IUPAC Nomenclature and Identifiers

The systematic name for this compound, according to IUPAC rules, is (3-Bromo-4-methylphenyl)methanamine . It is crucial to distinguish this specific isomer from others such as 4-Bromo-3-methylbenzylamine or N-methylated analogues.

Identifier Value Source
CAS Number 1177558-32-5[1]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
Canonical SMILES C1=C(C(=CC=C1CN)Br)C
InChI InChI=1S/C8H10BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3
InChIKey YZYXBDJADLUPRX-UHFFFAOYSA-N
Structural Representation

The structure consists of a benzylamine core, which is a benzene ring attached to a CH₂NH₂ group. The ring is substituted with a bromine atom at position 3 and a methyl group at position 4, relative to the CH₂NH₂ group at position 1.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Isomeric Distinction

It is critical for researchers to distinguish this compound from its isomers, as physical properties and reactivity can differ significantly. Common isomers include:

  • 3-Bromo-N-methylbenzylamine (CAS 67344-77-8): An isomer where the methyl group is attached to the nitrogen atom instead of the aromatic ring.

  • 4-Bromo-3-methylbenzylamine (CAS 149104-92-7): A positional isomer where the bromine and methyl groups are swapped.[3]

  • 4-Bromo-N-methylbenzylamine (CAS 699-03-6): An isomer with both positional and N-alkylation differences.[4][5]

Physicochemical and Spectroscopic Properties

Physicochemical Data

While specific, experimentally verified data for this compound is not widely published, properties can be predicted using computational models. For context, experimental data for the related isomer, 3-Bromo-N-methylbenzylamine, are provided for comparison.

Property Value (Predicted for this compound) Experimental Value (for isomer 3-Bromo-N-methylbenzylamine)
Appearance Colorless to light yellow liquidColorless to light yellow liquid[6]
Boiling Point ~240-250 °C231-232 °C
Density ~1.45 g/mL1.461 g/mL at 25 °C
Refractive Index ~1.57n20/D 1.5650
Flash Point >110 °C>110 °C
Predicted Spectroscopic Profile

Characterization of the target molecule would rely on standard spectroscopic techniques. The expected spectral features are as follows:

  • ¹H NMR:

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.5 ppm). One singlet and two doublets, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

    • Benzylic Protons (2H): A singlet around 3.8-4.0 ppm (Ar-CH₂ -NH₂).

    • Amine Protons (2H): A broad singlet, typically between 1.5-2.5 ppm (exchangeable with D₂O).

    • Methyl Protons (3H): A singlet around 2.3-2.4 ppm (Ar-CH₃ ).

  • ¹³C NMR:

    • Approximately 8 distinct signals are expected: 6 for the aromatic carbons (four substituted, two unsubstituted), 1 for the benzylic carbon (~45 ppm), and 1 for the methyl carbon (~20 ppm).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202.

    • A major fragment would be the loss of the amino group (M-16), and another prominent peak would correspond to the bromotolyl fragment.

Synthesis and Purification

A reliable synthesis of this compound is achieved through a two-step process starting from 4-methylbenzonitrile. This pathway offers high yields and utilizes standard laboratory reagents.

Retrosynthetic Analysis and Workflow

The primary amine of the target molecule can be logically disconnected to a nitrile functional group, which is a robust and common precursor. The nitrile itself is accessible via the bromination of a commercially available starting material.

G product This compound intermediate 3-Bromo-4-methylbenzonitrile product->intermediate C-N bond formation (Nitrile Reduction) start 4-Methylbenzonitrile intermediate->start C-Br bond formation (Aromatic Bromination)

Diagram 1: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol details the reduction of the nitrile intermediate. The synthesis of the precursor, 3-Bromo-4-methylbenzonitrile from 4-methylbenzonitrile, is a standard electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) and an acid catalyst.[7]

Reaction: Reduction of 3-Bromo-4-methylbenzonitrile to this compound

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and efficiency in reducing nitriles to primary amines. Unlike catalytic hydrogenation, it does not require high-pressure equipment and is tolerant of the aryl bromide.[8]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes both the reagent and the substrate.

  • Work-up: The sequential addition of water and NaOH solution (Fieser work-up) is a well-established method to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying product isolation.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.2 equivalents) as a suspension in anhydrous THF (5 mL per gram of LiAlH₄).

  • Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-Bromo-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is fully consumed (typically 4-6 hours).

  • Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH solution (X mL).

    • Water (3X mL).

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. A white, granular precipitate of aluminum salts should form. Filter the solid through a pad of Celite and wash the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule, offering two distinct points for chemical modification. This "dual-handle" nature makes it a valuable building block for creating libraries of complex molecules for biological screening.

G cluster_amine Amine Reactions cluster_bromide Aryl Bromide Reactions main This compound Amine (NH₂) Bromide (Br) amide Amide Synthesis (Acylation) main:amine->amide alkylation N-Alkylation / Reductive Amination main:amine->alkylation suzuki Suzuki Coupling (C-C bond) main:bromide->suzuki buchwald Buchwald-Hartwig (C-N/C-O bond) main:bromide->buchwald sonogashira Sonogashira Coupling (C-C alkyne bond) main:bromide->sonogashira

Diagram 2: Key reaction pathways for this compound.

Reactivity of the Aryl Bromide

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[7]

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines or C-O bonds by coupling with alcohols.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Reactivity of the Benzylamine Moiety

The primary amine is a versatile nucleophile and base.

  • Amide Bond Formation: Readily reacts with carboxylic acids, acid chlorides, or anhydrides to form stable amide linkages, a common feature in drug molecules.

  • Reductive Amination: Can be reacted with aldehydes or ketones to form Schiff bases, which are then reduced to secondary or tertiary amines.

  • Alkylation: Can be directly alkylated using alkyl halides to yield secondary and tertiary amines.

Application as a Scaffold in Medicinal Chemistry

Substituted benzylamines are privileged scaffolds found in a wide range of biologically active compounds. The presence of a halogen, like bromine, can enhance binding affinity to target proteins through halogen bonding and can also modulate pharmacokinetic properties like metabolic stability and membrane permeability. This scaffold is a key intermediate for synthesizing compounds with potential applications as antimicrobial, anti-inflammatory, or CNS-active agents.[9][10][11]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

References

  • National Center for Biotechnology Information. (n.d.). Benzenamine, 3-bromo-4-methyl-. PubChem.
  • National Center for Biotechnology Information. (n.d.). (R)-4-bromo-alpha-methylbenzylamine. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. Ningbo Inno Pharmchem.
  • National Center for Biotechnology Information. (n.d.). Benzenemethanamine, 4-bromo-N-methyl-. PubChem.
  • Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. GJESRM.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methylbenzaldehyde. PubChem.
  • PubChemLite. (n.d.). 3-bromo-4-methylbenzonitrile (C8H6BrN). PubChemLite.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem.

Sources

Synthesis of 3-Bromo-4-methylbenzylamine from 3-bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of functionalized aromatic amines is a cornerstone of new molecule discovery. 3-Bromo-4-methylbenzylamine serves as a critical building block, offering a versatile scaffold for constructing more complex molecular architectures. Its precursor, 3-bromo-4-methylbenzonitrile, is a readily accessible starting material whose dual reactivity—afforded by the bromo and cyano functionalities—makes it an asset in synthetic campaigns.[1] The transformation of the nitrile group into a primary amine is a fundamental, yet nuanced, process.

This technical guide provides an in-depth exploration of the synthetic conversion of 3-bromo-4-methylbenzonitrile to this compound. We will dissect the primary methodologies for this reduction, focusing on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this key synthetic transformation.

Synthetic Overview: The Nitrile to Amine Reduction

The reduction of a nitrile to a primary amine is a cornerstone transformation in organic synthesis.[2] This process involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond, typically achieved through two main pathways: hydride reduction or catalytic hydrogenation. The choice of method is dictated by factors such as functional group tolerance, scalability, safety considerations, and desired selectivity.

The primary challenge in nitrile reductions is often the prevention of side reactions. The intermediate imine species can react with the newly formed primary amine product, leading to the formation of secondary and tertiary amines as impurities.[3] Therefore, robust protocols are designed to minimize the concentration or reactivity of this imine intermediate, ensuring high selectivity for the desired primary amine.

Core Synthetic Strategies and Mechanistic Insights

Two predominant and reliable strategies for the synthesis of this compound are detailed below. Each method offers distinct advantages and requires specific experimental considerations.

Strategy 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[4][5] Its high reactivity ensures a thorough and often rapid conversion.

Causality and Mechanistic Pathway: The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[6][7]

  • First Hydride Addition: The hydride ion attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an intermediate imine anion.[7][8]

  • Second Hydride Addition: A second hydride ion from another LiAlH₄ molecule attacks the imine carbon, leading to a dianion intermediate.[6]

  • Aqueous Work-up: The reaction is carefully quenched with water, followed by an acid or base work-up, to protonate the dianion, yielding the final primary amine.[7][8]

The sheer power of LiAlH₄ makes it highly effective, but it also necessitates stringent safety protocols. It reacts violently with protic solvents, particularly water, and requires anhydrous conditions and careful temperature control.

LiAlH4_Mechanism cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Second Hydride Attack cluster_2 Step 3: Protonation nitrile R-C≡N imine_anion [R-CH=N]⁻ nitrile->imine_anion 1. LiAlH₄ imine_anion_2 [R-CH=N]⁻ dianion [R-CH₂-N]²⁻ imine_anion_2->dianion 2. LiAlH₄ dianion_2 [R-CH₂-N]²⁻ amine R-CH₂-NH₂ dianion_2->amine 3. H₂O Work-up

Caption: LiAlH₄ reduction mechanism for nitriles.

Strategy 2: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed industrial method for nitrile reduction due to its cost-effectiveness and scalability.[9][10] Raney Nickel, a fine-grained solid catalyst composed primarily of nickel, is a common choice for this transformation.[4]

Causality and Mechanistic Pathway: This heterogeneous catalytic process involves the reaction of the nitrile with molecular hydrogen (H₂) on the surface of the metal catalyst.

The key to achieving high selectivity for the primary amine is to suppress the formation of secondary and tertiary amines. This is accomplished by conducting the reaction in the presence of ammonia.[4][10] The ammonia competes with the primary amine product for reaction with the intermediate imine, effectively shifting the equilibrium away from byproduct formation.

An alternative, often preferred at the lab scale for safety reasons, is Catalytic Transfer Hydrogenation (CTH) . This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as 2-propanol, in the presence of the Raney Nickel catalyst.[11] A highly efficient variation employs potassium borohydride (KBH₄) as the hydrogen source in the presence of Raney Nickel in an alcoholic solvent.[3][12]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and purification.

Protocol 1: LiAlH₄ Reduction of 3-Bromo-4-methylbenzonitrile

Materials:

  • 3-Bromo-4-methylbenzonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • Reaction Initiation: In a separate flask, dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise: 'x' mL of water, 'x' mL of 15% NaOH solution, and '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Vigorous gas evolution will occur.

  • Filtration: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Work-up: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Raney® Nickel / KBH₄ Reduction

Materials:

  • 3-Bromo-4-methylbenzonitrile (1.0 eq)

  • Raney® Nickel (slurry in water, ~1.0 eq by moist weight)

  • Potassium borohydride (KBH₄) (4.0 eq)

  • Anhydrous ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with anhydrous ethanol three times to remove water.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add the washed Raney Nickel, anhydrous ethanol, and KBH₄ (4.0 eq).[12]

  • Reaction: To this stirring suspension, add the 3-bromo-4-methylbenzonitrile (1.0 eq).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.[12]

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with solvent. Wash the filter cake thoroughly with ethanol.

  • Work-up: Combine the filtrates and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be further purified by column chromatography if necessary.

Synthesis_Workflow start Start: 3-Bromo-4-methylbenzonitrile reduction Reduction Step (e.g., LiAlH₄ or Raney Ni/KBH₄) start->reduction workup Reaction Quench & Aqueous Work-up reduction->workup extraction Extraction & Drying of Organic Phase workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General experimental workflow.

Comparative Analysis of Synthetic Methods

FeatureLiAlH₄ ReductionCatalytic Hydrogenation (Raney Ni/KBH₄)
Reagents LiAlH₄Raney® Nickel, KBH₄
Solvent Anhydrous Ether or THFEthanol
Temperature 0 °C to Room TempRoom Temperature[12]
Safety High (Pyrophoric, reacts violently with water)Moderate (Raney Ni is pyrophoric when dry)
Selectivity Excellent for primary amineGood to excellent, minimal side products[3]
Work-up Requires careful quenching; generates aluminum saltsSimple filtration to remove catalyst
Scalability Challenging due to exotherm and hazardsHighly scalable and cost-effective
Pros Fast, powerful, highly effectiveMild conditions, high yields, safer reagents[3][12]
Cons Hazardous, requires strict anhydrous conditionsCatalyst handling requires care; potential for catalyst poisoning

Purification and Characterization

Purification: Following the initial work-up, the crude this compound often requires purification to remove unreacted starting material and any byproducts. The most common laboratory-scale method is silica gel column chromatography . Given the basic nature of the amine product, it is sometimes advantageous to pre-treat the silica gel with a small amount of a base like triethylamine (~1-2% in the eluent) to prevent streaking and improve recovery.

Characterization: The identity and purity of the final product must be confirmed through spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see the disappearance of the aromatic signals characteristic of the starting nitrile and the appearance of new signals corresponding to the benzylic protons (-CH₂-) and the amine protons (-NH₂). The -NH₂ signal is typically a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most telling change is the disappearance of the nitrile carbon signal (typically ~118-120 ppm) and the appearance of a new signal for the benzylic carbon (~45 ppm).

  • IR (Infrared) Spectroscopy: Look for the disappearance of the strong, sharp nitrile (C≡N) stretching peak around 2220-2260 cm⁻¹. Concurrently, the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the presence of the primary amine.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀BrN, MW: 200.08). The characteristic isotopic pattern for a single bromine atom (two peaks of roughly equal intensity separated by 2 m/z units) should be visible.

Conclusion

The synthesis of this compound from its corresponding nitrile is a robust and accessible transformation for the modern synthetic chemist. While powerful hydride reagents like LiAlH₄ offer a rapid and complete reduction, methods employing catalytic hydrogenation, particularly the mild and efficient Raney Nickel/KBH₄ system, provide a safer, more scalable, and environmentally benign alternative.[12] The choice of methodology will ultimately depend on the specific constraints of the laboratory setting, including scale, available equipment, and safety infrastructure. Successful synthesis relies on a careful execution of the chosen protocol, diligent monitoring, and thorough characterization of the final product.

References

  • Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Organic Reactions. Nitrile to Amine - Common Conditions.
  • ScienceDirect. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers.
  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction.
  • BioOne Complete. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.
  • ARKAT USA, Inc. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • ResearchGate. Reduction of activated aromatic nitriles with ammonia borane.
  • Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology.
  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
  • Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
  • JoVE. Video: Preparation of Amines: Reduction of Amides and Nitriles.
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.
  • Royal Society of Chemistry. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions.
  • James Ashenhurst, Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Chemguide. reduction of nitriles.
  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines.
  • PubChem. 3-Bromo-4-methylbenzonitrile.
  • Google Patents. US3372195A - Reduction of nitriles to primary amines.

Sources

Spectroscopic Profile of 3-Bromo-4-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Bromo-4-methylbenzylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra for this compound in public databases, this guide leverages high-quality predicted data and draws comparisons with structurally related compounds to offer a robust analytical framework.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a brominated and methylated benzene ring attached to a benzylamine moiety, give rise to a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. Spectroscopic techniques such as NMR, IR, and MS provide complementary information about the molecular structure, functional groups, and elemental composition, making them indispensable tools for comprehensive analysis.

This guide will delve into the predicted spectroscopic data for this compound, offering detailed interpretations grounded in fundamental principles of spectroscopy. By understanding the expected spectral features, researchers can more effectively identify this compound and distinguish it from related isomers and impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides insights into the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl and aminomethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (H-2)~ 7.45Singlet1H
Aromatic H (H-5)~ 7.20Doublet1H
Aromatic H (H-6)~ 7.05Doublet1H
Benzylic CH₂~ 3.80Singlet2H
Methyl CH₃~ 2.35Singlet3H
Amine NH₂~ 1.60Singlet (broad)2H

Disclaimer: These are predicted values and should be confirmed by experimental data.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 2 (H-2), being adjacent to the bromine atom, is predicted to be the most deshielded and appear as a singlet. The protons at positions 5 and 6 (H-5 and H-6) will likely appear as doublets due to coupling with each other.

  • Benzylic Protons: The two protons of the benzylic methylene group (CH₂) are chemically equivalent and are expected to appear as a singlet at approximately 3.80 ppm.

  • Methyl Protons: The three protons of the methyl group (CH₃) are also equivalent and will give rise to a singlet at around 2.35 ppm.

  • Amine Protons: The two protons of the primary amine group (NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Aromatic C (C-4)~ 138.0
Aromatic C (C-1)~ 137.5
Aromatic C (C-2)~ 132.0
Aromatic C (C-6)~ 130.0
Aromatic C (C-5)~ 128.0
Aromatic C (C-3)~ 125.0
Benzylic CH₂~ 45.0
Methyl CH₃~ 20.0

Disclaimer: These are predicted values and should be confirmed by experimental data.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The spectrum is expected to show six distinct signals for the aromatic carbons, reflecting their different electronic environments. The carbon bearing the methyl group (C-4) and the carbon attached to the benzylamine moiety (C-1) are predicted to be the most deshielded among the protonated aromatic carbons. The carbon attached to the bromine atom (C-3) will also have a characteristic chemical shift.

  • Aliphatic Carbons: The benzylic carbon (CH₂) is expected at around 45.0 ppm, and the methyl carbon (CH₃) at approximately 20.0 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400-3250N-H stretch (amine)Medium
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
1620-1580N-H bend (amine)Medium
1600-1450C=C stretch (aromatic ring)Medium-Strong
1250-1020C-N stretchMedium
850-800C-H bend (aromatic, out-of-plane)Strong
700-600C-Br stretchMedium

Disclaimer: These are predicted values and should be confirmed by experimental data.

Interpretation of the IR Spectrum:

  • N-H Vibrations: The presence of the primary amine group will be indicated by N-H stretching bands in the 3400-3250 cm⁻¹ region and an N-H bending vibration around 1620-1580 cm⁻¹.[1][2]

  • C-H Vibrations: Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear in the 2950-2850 cm⁻¹ range.[3]

  • Aromatic Ring: The C=C stretching vibrations of the benzene ring will produce characteristic absorptions in the 1600-1450 cm⁻¹ region.[3] Strong out-of-plane C-H bending bands between 850-800 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

  • C-N and C-Br Vibrations: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range, and the C-Br stretch will likely appear at lower wavenumbers, typically between 700-600 cm⁻¹.[1]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₀BrN. The nominal molecular weight is 200 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensity at m/z 199 and 201, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

    • Loss of NH₂: A common fragmentation for primary amines is the loss of the amino radical (•NH₂), which would result in a fragment ion at m/z 183 and 185.

    • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon is a characteristic fragmentation pathway for benzylamines. This would lead to the formation of a tropylium-like ion. The most prominent fragment is often the benzyl cation, which in this case would be a bromomethylbenzyl cation. However, the most common fragmentation is the loss of the benzyl group to form a stable ion. A key fragmentation is the cleavage of the C-N bond, which can lead to the formation of the 3-bromo-4-methylbenzyl cation at m/z 184 and 186.[4][5]

    • Loss of H: Loss of a hydrogen atom from the molecular ion can also occur, leading to peaks at m/z 198 and 200.

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical framework for the characterization of this compound. The anticipated ¹H and ¹³C NMR spectra offer detailed insights into the molecular structure, while the predicted IR spectrum helps to identify the key functional groups. The expected mass spectrum and fragmentation patterns are crucial for confirming the molecular weight and elemental composition. While this guide is based on high-quality predictions, experimental verification remains the gold standard. The provided protocols offer a clear path for researchers to obtain and interpret experimental data for this compound, facilitating its unambiguous identification and use in further research and development.

References

  • Infrared Spectroscopy - CDN. (n.d.).
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (2006). Journal of Mass Spectrometry, 41(9), 1177-1185.
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry and Biochemistry.
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. (n.d.). Stevens Institute of Technology.
  • Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development.

Sources

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of the compound 3-Bromo-4-methylbenzylamine (CAS No. 1177558-32-5). A critical examination of existing data reveals a notable absence of experimentally determined melting and boiling points for this specific isomer. This guide addresses this data gap by presenting predicted values derived from comparative structural analysis with related isomers. Furthermore, it outlines the standard experimental methodologies for determining these fundamental physicochemical parameters, ensuring a thorough understanding for research and drug development applications. This document is intended to serve as a foundational resource for scientists and professionals engaged in work involving this and related chemical entities.

Introduction

This compound is a substituted aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Its structural motifs, a brominated toluene scaffold coupled with a benzylamine functional group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. The precise positioning of the bromo and methyl substituents on the benzene ring, in conjunction with the reactive aminomethyl group, offers multiple avenues for chemical modification.

An accurate understanding of the physical properties of a compound, such as its melting and boiling points, is fundamental to its application in research and development. These parameters are critical for purification processes (e.g., distillation and recrystallization), reaction condition optimization, and for predicting the compound's behavior in various physical states. This guide focuses on elucidating the physical properties of this compound, with a particular emphasis on its melting and boiling points.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is foundational to its physical and chemical properties. It is crucial to distinguish it from its isomers, as even minor structural changes can significantly impact these characteristics.

Structure of this compound

The structure consists of a benzylamine core, where the benzene ring is substituted at the 3-position with a bromine atom and at the 4-position with a methyl group.

Caption: Molecular structure of this compound.

Distinction from Key Isomers

It is imperative to differentiate this compound from its isomers, for which experimental data is available. The seemingly minor positional differences of the substituents lead to distinct physical properties.

  • 3-Bromo-N-methylbenzylamine (CAS 67344-77-8): Here, the methyl group is attached to the nitrogen atom of the amine, not the benzene ring.[1]

  • 4-Bromo-N-methylbenzylamine (CAS 699-03-6): This isomer has the bromine at the 4-position and a methyl group on the amine nitrogen.[2]

  • 4-Bromo-3-methylbenzylamine (CAS 149104-92-7): In this case, the positions of the bromo and methyl groups on the benzene ring are swapped compared to the target molecule.

The differing placements of these functional groups alter the molecule's polarity, intermolecular forces (hydrogen bonding, dipole-dipole interactions, and van der Waals forces), and crystal packing efficiency, thereby influencing melting and boiling points.

Physical Properties of this compound

A thorough review of scientific literature and chemical databases indicates that the experimental melting and boiling points for this compound (CAS 1177558-32-5) have not been formally reported. To provide a functional reference for researchers, this section presents predicted values based on the known properties of its isomers and theoretical considerations.

Data Summary
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Data Source
This compound 1177558-32-5 Not Reported (Estimated: Solid at room temp.) Not Reported (Estimated: 235-245 °C) Prediction
3-Bromo-N-methylbenzylamine67344-77-8Not Reported231-232Experimental
4-Bromo-N-methylbenzylamine699-03-6Not Reported218-219Experimental[2]
Rationale for Predicted Values
  • Melting Point: Primary amines with structures similar to the title compound are often solids at room temperature due to the potential for intermolecular hydrogen bonding. The presence of the bromine atom and the overall molecular weight would further contribute to this.

  • Boiling Point: The boiling point of 3-Bromo-N-methylbenzylamine is 231-232 °C. Our target molecule, this compound, is a primary amine, which can engage in more extensive hydrogen bonding than the secondary amine isomer. This stronger intermolecular interaction would be expected to lead to a slightly higher boiling point. The positional change of the methyl group from the nitrogen to the ring is not expected to cause a drastic change, but the enhanced hydrogen bonding of the -NH₂ group is a key factor. Therefore, a boiling point in the range of 235-245 °C is a reasonable estimation.

Experimental Determination of Physical Properties

For the definitive characterization of this compound, direct experimental measurement of its melting and boiling points is essential. The following are standard, reliable protocols for these determinations.

Melting Point Determination

Methodology: Capillary melting point determination is the standard method.

Protocol:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a thermometer or temperature sensor.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Capillary Loading Capillary Loading Sample Preparation->Capillary Loading Apparatus Setup Apparatus Setup Capillary Loading->Apparatus Setup Heating & Observation Heating & Observation Apparatus Setup->Heating & Observation Record Range Record Range Heating & Observation->Record Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Methodology: Distillation or the Siwoloboff method are commonly employed.

Protocol (Distillation):

  • Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: The liquid this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently.

  • Temperature Reading: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the stable temperature at which the liquid is distilling, with the thermometer bulb positioned just below the side arm of the distillation head.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, and the observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

G cluster_1 Boiling Point Determination Workflow (Distillation) Apparatus Assembly Apparatus Assembly Sample Addition Sample Addition Apparatus Assembly->Sample Addition Gentle Heating Gentle Heating Sample Addition->Gentle Heating Equilibrium Temperature Reading Equilibrium Temperature Reading Gentle Heating->Equilibrium Temperature Reading Pressure Correction Pressure Correction Equilibrium Temperature Reading->Pressure Correction

Caption: Workflow for Boiling Point Determination via Distillation.

Conclusion

While this compound is a valuable chemical intermediate, there is a clear gap in the publicly available, experimentally verified data for its melting and boiling points. This guide has provided reasoned estimations for these properties based on the analysis of its isomers. For applications requiring high precision, it is strongly recommended that these values be determined experimentally using the standard protocols outlined herein. The information and methodologies presented in this guide aim to support the work of researchers and professionals in the fields of chemical synthesis and drug development.

References

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methylbenzylamine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and its Context

3-Bromo-4-methylbenzylamine is a substituted aromatic amine, a class of molecules that serve as versatile building blocks in modern synthetic chemistry. With its distinct functional groups—a primary benzylic amine and a brominated toluene core—this reagent is of significant interest to researchers in medicinal chemistry and materials science. The amine handle provides a nucleophilic site for a wide array of transformations, while the aryl bromide is a key functional group for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

However, the very features that make this compound synthetically valuable also impart specific and significant health and safety hazards. Benzylamines, as a class, are known to be corrosive and can cause severe burns to skin and eyes.[1] The presence of the bromo-aromatic system introduces additional toxicological considerations. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, moving beyond a simple recitation of datasheet information to explain the causality behind the required safety protocols. It is intended for laboratory professionals who require a deep and practical understanding of risk mitigation when working with this and structurally related compounds.

Hazard Identification and In-Depth Analysis

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1177558-32-5) is not widely available, a robust hazard profile can be constructed by analyzing data from closely related structural analogs. Compounds like 4-Bromobenzylamine, p-Bromo-α-methylbenzylamine, and Benzylamine itself provide a clear and consistent picture of the expected risks.[2][3]

The primary hazards are rooted in the chemical reactivity of the benzylamine moiety. The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic, capable of causing significant chemical burns upon contact with biological tissues like skin and eyes.

Table 1: Anticipated GHS Hazard Classification for this compound

Hazard Class Hazard Category GHS Code Hazard Statement
Skin Corrosion/Irritation Category 1B H314 Causes severe skin burns and eye damage.[2][3]
Acute Toxicity, Oral Category 4 H302 Harmful if swallowed.[4]
Serious Eye Damage/Irritation Category 1 H318 Causes serious eye damage.

| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[5][6] |

This table is a synthesis of data from structural analogs. The user must always consult the supplier-specific SDS for definitive classifications.

The causality is clear: the basicity of the amine leads to its corrosive nature. Upon contact with moisture on the skin or in the eyes, it can readily form a corrosive alkaline solution, leading to rapid tissue damage. Ingestion is hazardous due to potential damage to the gastrointestinal tract.[1] Inhalation of vapors or aerosols can irritate the respiratory system, a common characteristic of volatile amines.[5]

The Hierarchy of Controls: A Framework for Risk Mitigation

Effective safety management relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to remove the hazard? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Can the hazard be physically isolated? PPE Personal Protective Equipment (Least Effective) Administrative->PPE How can work practices limit exposure?

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, this translates to:

  • Elimination/Substitution: Not typically feasible if this specific molecule is required for synthesis.

  • Engineering Controls: This is the most critical layer. All work must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure personnel are fully trained on the hazards and emergency procedures. Restrict access to authorized users only.

  • Personal Protective Equipment (PPE): This is the final barrier and must be used diligently, even with other controls in place.

Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system; adherence to each step is critical for ensuring safety.

4.1. Required Engineering Controls & Preparation

  • Fume Hood Verification: Confirm that the chemical fume hood has a valid certification (tested within the last year) and that the airflow monitor indicates normal operation.

  • Clear Workspace: Ensure the fume hood is free of clutter. Only materials essential for the immediate procedure should be present.

  • Emergency Equipment Proximity: Verify the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type ABC, dry chemical, or CO2).[4][7]

  • Spill Kit: A spill kit containing an inert absorbent material suitable for amines (e.g., clay-based absorbent, not combustible materials), waste bags, and tongs must be readily accessible.[8]

4.2. Personal Protective Equipment (PPE) Protocol The selection of PPE is non-negotiable and based on the compound's high corrosivity.

PPE_Selection Start Handling this compound Body 1. Body Protection Flame-resistant lab coat, fully fastened Start->Body Hands 2. Hand Protection Nitrile or Neoprene gloves (double-gloving recommended) Body->Hands Check gloves for integrity before use Eyes 3. Eye Protection Chemical splash goggles (ANSI Z87.1) Hands->Eyes Face 4. Face Protection Full-face shield over goggles Eyes->Face Required due to high corrosivity End Ready for Procedure Face->End

Caption: PPE selection workflow for corrosive amines.

  • Rationale:

    • Lab Coat: Protects skin and personal clothing from splashes.

    • Gloves: Nitrile or neoprene gloves offer good resistance to amines. Double-gloving is a best practice to protect against undetected pinholes and during glove removal. Always inspect gloves for tears or degradation before use.[7]

    • Goggles: Chemical splash goggles are essential to prevent liquid from reaching the eyes.[7]

    • Face Shield: A full-face shield worn over goggles is mandatory.[4] This is a critical control measure against splashes of corrosive material to the entire face.

4.3. Step-by-Step Handling and Dispensing

  • Pre-weighing: Tare a sealed, secondary container (e.g., a round-bottom flask with a septum) on a balance outside the fume hood.

  • Transfer to Hood: Place the primary reagent bottle and the tared secondary container in the center of the fume hood.

  • Dispensing: Using a clean glass syringe and needle, carefully withdraw the required volume of this compound. The use of a syringe minimizes exposure to air and vapors.

  • Transfer: Dispense the liquid directly into the tared secondary container.

  • Seal and Clean: Securely close the primary reagent bottle. Wipe the exterior of the syringe and needle with a dampened cloth (with an appropriate solvent like isopropanol) before removing them from the hood for cleaning.

  • Re-weigh: Seal the secondary container and re-weigh it outside the hood to determine the exact mass transferred.

4.4. Waste Disposal

  • Categorization: All materials that come into contact with the chemical, including gloves, syringe, paper towels, and absorbent pads, must be considered hazardous waste.

  • Collection: Place all solid waste into a designated, labeled hazardous waste bag inside the fume hood. Place liquid waste into a compatible, labeled hazardous waste container (e.g., "Halogenated Organic Waste"). Never mix with incompatible waste streams like strong acids.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an emergency can significantly mitigate harm.

5.1. Spill Response Protocol

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill->Assess Evacuate Evacuate Area Alert others Call Emergency Services Assess->Evacuate Yes Contain Contain Small Spill Ensure PPE is worn Dike spill with inert absorbent Assess->Contain No Report Report Incident Inform supervisor Complete incident report Evacuate->Report Absorb Absorb Material Cover spill with absorbent Wait for full absorption Contain->Absorb Collect Collect Waste Use spark-proof tools Place in labeled waste bag Absorb->Collect Decontaminate Decontaminate Area Wash with soap and water Collect cleaning materials as waste Collect->Decontaminate Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

  • Personnel Exposure: If the chemical contacts skin or eyes, immediately proceed to the safety shower or eyewash for a minimum of 15 minutes, removing contaminated clothing while rinsing. Seek immediate medical attention.[2]

  • Small Spill (<100 mL): If properly trained and equipped, and it is safe to do so, contain the spill with inert absorbent material.[8] Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and your supervisor. Call your institution's emergency response team. Do not attempt to clean it up yourself.

5.2. First-Aid Measures

Exposure Route First-Aid Protocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[7][9] The container should be kept tightly closed to prevent degradation from air and moisture.[4][5] Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[10]

  • Security: Store in a locked cabinet or an area with restricted access to authorized personnel only.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][9] Benzylamines can react exothermically with acids and absorb carbon dioxide from the air.[11]

References

  • Sciencemadness Wiki. (2025). Benzylamine. [Link]
  • Indian Academy of Sciences. (n.d.).
  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. [Link]
  • Wikipedia. (n.d.). Benzylamine. [Link]
  • ACS Publications. (2016). Kinetic Resolution of Benzylamines via Palladium(II)
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • PubChem. (n.d.). 3-Bromo-4-methylbenzaldehyde. [Link]
  • ACS Publications. (2023).
  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
  • PubChem. (n.d.). 4-Bromobenzylamine. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Benzylic Amine in 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Bromo-4-methylbenzylamine is a versatile bifunctional synthetic building block of significant interest to researchers in drug discovery and materials science. Its utility stems from the presence of two key reactive sites: a nucleophilic benzylic primary amine and an aryl bromide handle amenable to a wide range of cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of the benzylic amine moiety. We will explore the subtle interplay of steric and electronic effects imposed by the substitution pattern on the aromatic ring, which governs the amine's nucleophilicity and basicity. This document details the principal synthetic transformations of the amine group, including N-acylation, N-sulfonylation, and N-alkylation, supported by field-proven experimental protocols and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding required to effectively leverage this reagent in complex synthetic campaigns.

Introduction: A Bifunctional Scaffold for Chemical Innovation

In the landscape of synthetic chemistry, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound (Figure 1) is a prime example of such a scaffold. The primary benzylic amine serves as a potent nucleophile and a key site for building molecular complexity, forming amide, sulfonamide, and secondary or tertiary amine linkages that are ubiquitous in pharmaceuticals.[1][2] Concurrently, the bromine atom on the aromatic ring provides a robust handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds.[3] This dual reactivity makes it an invaluable intermediate for constructing diverse molecular libraries and targeting complex molecular architectures. This guide will focus specifically on the chemistry of the benzylic amine, providing a foundational understanding of its behavior and synthetic utility.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 1177558-32-5[4]
Molecular Formula C₈H₁₀BrN[4]
Molecular Weight 200.08 g/mol [4]
Appearance Typically an oil or low-melting solid-
MDL Number MFCD18392011[4]

Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the amine (approx. δ 3.8-4.0 ppm), a singlet for the methyl group (-CH₃) on the ring (approx. δ 2.3-2.4 ppm), and a broad singlet for the amine protons (-NH₂) which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. Resonances for the benzylic methylene carbon and the methyl carbon will appear in the aliphatic region.

  • IR Spectroscopy: Key stretches include N-H stretching of the primary amine (two bands, approx. 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-Br stretching in the fingerprint region.

The Benzylic Amine: A Locus of Reactivity

The synthetic utility of this compound is dominated by the nucleophilic character of its primary amine. However, the reactivity is not simply that of a generic benzylamine; it is modulated by the electronic and steric environment created by the ring substituents.

Basicity and Nucleophilicity

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it both a Brønsted-Lowry base and a Lewis base (nucleophile). Its pKa is comparable to other benzylamines, making it sufficiently basic to be protonated by strong acids and sufficiently nucleophilic to react with a wide range of electrophiles.

Electronic and Steric Influences

The reactivity of the amine is a direct consequence of the inductive and steric effects of the ring substituents. A nuanced understanding of these factors is critical for predicting reaction outcomes and optimizing conditions.

  • Electronic Effect (Inductive Withdrawal): The bromine atom at the 3-position is electronegative and exerts a moderate electron-withdrawing effect (-I) on the aromatic ring. This effect slightly reduces the electron density of the π-system and, by extension, decreases the electron density on the benzylic carbon and the nitrogen atom. The consequence is a slight reduction in the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine.[5]

  • Steric Effect (Ortho-Methyl Group): The methyl group at the 4-position is ortho to the bromine but, more importantly, it is adjacent to the point of attachment for the aminomethyl group. While not directly ortho to the amine, its proximity can create a degree of steric hindrance. This hindrance can influence the rate of reaction, particularly with bulky electrophiles, by impeding the trajectory of nucleophilic attack.[6] Steric effects are a well-documented phenomenon that can influence reaction rates and even alter regioselectivity.[6][7]

Caption: Steric and electronic factors influencing amine reactivity.

Key Synthetic Transformations

The benzylic amine readily participates in a host of fundamental bond-forming reactions. The choice of reagents and conditions allows for precise control over the resulting product.

N-Acylation and N-Sulfonylation

The formation of an amide or sulfonamide bond is one of the most common and robust reactions of this compound. These reactions are typically high-yielding and proceed under mild conditions.

  • Mechanism: The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride) or the sulfur atom of a sulfonylating agent (e.g., sulfonyl chloride).

  • Causality of Experimental Choices:

    • Reagents: Acyl chlorides and sulfonyl chlorides are highly reactive and widely used. Carboxylic acids can also be used directly with the aid of coupling reagents like carbodiimides (e.g., EDC, DCC) often in the presence of an additive like HOBt to improve yield and suppress racemization in chiral systems.[8]

    • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acidic byproduct (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[9]

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to ensure solubility of the reactants and prevent unwanted side reactions.

cluster_main Key Transformations of the Benzylic Amine start This compound acyl N-Acylation / N-Sulfonylation start->acyl Reacts with Electrophile alkyl N-Alkylation start->alkyl Reacts with Electrophile acyl_reagents Reagents: R-COCl or (RCO)₂O R-SO₂Cl Base (e.g., Et₃N) acyl->acyl_reagents amide Amide / Sulfonamide Product acyl->amide alkyl_reagents Reagents: R'-X (Direct) or R'=O + Reducing Agent (Reductive Amination) alkyl->alkyl_reagents sec_amine Secondary / Tertiary Amine Product alkyl->sec_amine

Caption: Overview of primary reactions of the amine group.

N-Alkylation

The introduction of alkyl groups to the nitrogen atom to form secondary and tertiary amines is another cornerstone transformation. This can be achieved through two primary strategies: direct alkylation and reductive amination.

  • Direct Alkylation: This method involves the reaction of the amine with an alkyl halide (R-X). While straightforward, it is often plagued by a lack of selectivity. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the tertiary amine and even the quaternary ammonium salt. This over-alkylation can be difficult to control, leading to mixtures of products.

  • Reductive Amination (Preferred Method): This is a more controlled and generally higher-yielding method for preparing secondary amines.

    • Mechanism: The benzylamine first reacts with an aldehyde or ketone to form a transient imine (or iminium ion) intermediate. This intermediate is then reduced in situ by a mild reducing agent to afford the corresponding secondary or tertiary amine.

    • Causality of Experimental Choices:

      • Reducing Agent: Hydride reagents that are selective for the iminium ion over the carbonyl group are essential. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde/ketone. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective.

      • Solvent: Solvents like dichloroethane (DCE) or methanol are common. Acetic acid is often added as a catalyst to promote the formation of the iminium ion intermediate.

Role in Palladium-Catalyzed Cross-Coupling

While this guide focuses on the reactivity of the amine, it is crucial to acknowledge the synthetic potential of the aryl bromide. The presence of the amine makes this compound a bifunctional linker. The amine can be acylated or alkylated first, and the resulting product can then undergo a subsequent Pd-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the aryl bromide position.[3] This two-step sequence allows for the rapid construction of complex molecules. It is important to note that the free amine can sometimes interfere with Pd-catalysis by acting as a ligand; in such cases, N-protection (e.g., as a Boc-carbamate) may be necessary prior to the cross-coupling step.[10][11]

Applications in Drug Discovery and Materials Science

The substituted benzylamine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds.[12][13][14] The ability to easily modify the amine functionality of this compound allows for the systematic exploration of structure-activity relationships (SAR). The bromo substituent serves as a key diversification point for late-stage functionalization, enabling the synthesis of analogues with improved potency, selectivity, or pharmacokinetic properties.[3][15]

  • Medicinal Chemistry: Arylbenzylamine derivatives have been investigated as inhibitors for various enzymes, including phosphodiesterase 4 (PDE4), which is a target for neuroprotective agents.[14] They also form the core of molecules targeting monoamine oxidases and other receptors.[13]

  • Materials Science: The rigid aromatic core combined with the functionalizable amine and bromide sites makes this molecule a candidate for the synthesis of specialty polymers, organic semiconductors, and other advanced functional materials.[3]

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic transformations discussed.

Protocol 1: General Procedure for N-Acylation (Synthesis of an Amide)

This protocol describes a standard Schotten-Baumann type reaction.[9]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.). Dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

cluster_workflow N-Acylation Experimental Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Add Base (Et₃N) Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Stir at RT (2-4h) Monitor Reaction C->D E 5. Aqueous Quench (H₂O) D->E F 6. Extract with DCM E->F G 7. Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify (Chromatography) H->I J Pure Amide Product I->J

Caption: A typical experimental workflow for N-acylation.

Protocol 2: General Procedure for N-Alkylation (Reductive Amination)
  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.). Dissolve in 1,2-dichloroethane (DCE).

  • Imine Formation: Add glacial acetic acid (0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the mixture with DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired secondary amine.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block. The reactivity of its benzylic amine is robust and predictable, governed by a well-understood interplay of electronic and steric factors. Standard protocols for N-acylation and N-alkylation provide reliable access to a wide array of derivatives. The true power of this reagent is realized when the chemistry of the amine is combined with subsequent transformations at the aryl bromide site, enabling a modular and efficient approach to the synthesis of complex target molecules. For researchers in drug discovery and materials science, a thorough understanding of the principles outlined in this guide is key to unlocking the full synthetic potential of this important intermediate. Future work will likely focus on developing novel catalytic methods for C-H functionalization of the benzylic position or the methyl group, further expanding the synthetic toolkit associated with this scaffold.

References

  • Ahman, J., & Wolfe, J. P. (2005). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • Barluenga, J., et al. (n.d.). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. PubMed.
  • Barluenga, J., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. ResearchGate.
  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information.
  • Shen, Q., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Gulevich, A. V., & Dudnik, A. S. (2013). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. National Center for Biotechnology Information.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • National Center for Biotechnology Information. (n.d.). Benzenamine, 3-bromo-4-methyl-. PubChem.
  • Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Organic Chemistry Portal.
  • Hanamoto, T., et al. (2007). Synthesis of Aryl Amine Derivatives from Benzyl Nitriles via Electrocyclization of in Situ Generated N-Silyl Ketene Imines. Organic Letters.
  • Jiao, Q., et al. (2024). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. ResearchGate.
  • Yurttaş, L., et al. (2020). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Taylor & Francis Online.
  • Shved, O. M., et al. (2016). Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. dnujm.donnu.edu.ua.
  • Echegoyen, L., et al. (2015). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. ningboinno.com.
  • White, M. C., et al. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. RSC Publishing.
  • Gandon, V., et al. (2020). Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed α-C-H Bond Functionalization of Tertiary Amine. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal.
  • Zhou, Z., et al. (2019). Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Steric effects. Wikipedia.
  • Keglevich, G., et al. (2020). New N-Acyl-, as well as N phosphonoylmethyl- and N-phosphinoylmethyl-alfa-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. ResearchGate.
  • Unacademy. (2023). Aromatic amines - resonance effect and steric effects on Basicity. YouTube.
  • Keglevich, G., et al. (2020). New N-acyl- as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. Organic & Biomolecular Chemistry.
  • Chandrasekhar, S., & Narsihmulu, C. (2004). N-Acylation in Combinatorial Chemistry. ResearchGate.
  • Wang, S., & Gray, N. (2015). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed Central.

Sources

The Strategic Application of 3-Bromo-4-methylbenzylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzylamine scaffold represents a privileged structural motif in medicinal chemistry, forming the core of a multitude of clinically significant therapeutic agents. This technical guide delves into the untapped potential of a specific, strategically substituted analogue: 3-Bromo-4-methylbenzylamine. We will explore its synthetic accessibility, its promise as a versatile starting material for compound library generation, and its potential applications in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols to empower further investigation into this promising chemical entity.

Introduction: The Benzylamine Scaffold and the Rationale for this compound

Substituted benzylamines are integral components of a wide array of pharmaceuticals, lauded for their ability to engage in crucial interactions with biological targets.[1] Their utility spans a range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The specific substitution pattern on the aromatic ring profoundly influences the molecule's physicochemical properties, metabolic stability, and target-binding affinity.

The selection of this compound as a focal point for this guide is deliberate. The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This is of particular importance in modern drug discovery, where the exploration of chemical space through techniques like Suzuki-Miyaura coupling is paramount for lead optimization.[2][3] The methyl group at the 4-position can contribute to favorable hydrophobic interactions within a target's binding pocket and can influence the metabolic profile of the molecule. This strategic combination of a reactive handle and a modulating group makes this compound a highly attractive starting point for the development of novel therapeutics.

Synthesis of the Core Scaffold: this compound

The efficient and scalable synthesis of the core scaffold is a prerequisite for its use in medicinal chemistry programs. A plausible and efficient synthetic route to this compound commences with the commercially available 4-methylbenzonitrile.

Synthesis of the Precursor: 3-Bromo-4-methylbenzonitrile

The synthesis of the key intermediate, 3-Bromo-4-methylbenzonitrile, can be achieved through the selective bromination of 4-methylbenzonitrile. A common and effective method utilizes N-bromosuccinimide (NBS) in an acidic medium.[4]

Protocol 1: Synthesis of 3-Bromo-4-methylbenzonitrile

  • Materials: 4-methylbenzonitrile, N-bromosuccinimide (NBS), Sulfuric acid, Water, Dichloromethane, Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4-methylbenzonitrile in a suitable solvent (e.g., a mixture of sulfuric acid and water), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to stir at room temperature for an extended period, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by pouring it over ice water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 3-Bromo-4-methylbenzonitrile by recrystallization or column chromatography.[4]

Reduction to this compound

The final step in the synthesis of the core scaffold is the reduction of the nitrile functionality of 3-Bromo-4-methylbenzonitrile to the corresponding primary amine. This can be effectively achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[5][6]

Protocol 2: Synthesis of this compound

  • Materials: 3-Bromo-4-methylbenzonitrile, Lithium Aluminum Hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Palladium on carbon), Anhydrous tetrahydrofuran (THF) or a suitable solvent for hydrogenation (e.g., ethanol), Hydrochloric acid (for workup with LiAlH₄), Sodium hydroxide (for workup with LiAlH₄), Anhydrous sodium sulfate.

  • Procedure (LiAlH₄ Reduction):

    • To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of 3-Bromo-4-methylbenzonitrile in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 3-Bromo-4-methylbenzonitrile in a suitable solvent such as ethanol.

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to yield this compound.[5][6]

Building a Diverse Chemical Library from the this compound Scaffold

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the creation of a diverse library of analogues. The primary amine and the bromo-substituent offer two orthogonal points for chemical modification.

Derivatization of the Amine Functionality

The primary amine of this compound can be readily derivatized through a variety of well-established reactions to introduce a wide range of functional groups and structural motifs.

  • N-Acylation: The formation of amides is a cornerstone of medicinal chemistry. N-acylation of this compound with a diverse set of carboxylic acids or their activated derivatives can introduce a vast array of side chains, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.[7][8]

  • Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to be excellent hydrogen bond donors and acceptors and are prevalent in many bioactive molecules.[9][10][11]

Modification of the Aromatic Ring via the Bromo Substituent

The bromine atom on the aromatic ring is a key feature that allows for the introduction of further complexity and diversity through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a carbon-carbon bond between the bromo-substituted ring and a wide variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl groups, significantly expanding the chemical space of the library.[3][12][13]

Protocol 3: General Procedure for N-Acylation of this compound

  • Materials: this compound, Carboxylic acid of choice, Coupling agent (e.g., HATU, HOBt/EDC), or Acyl chloride, Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF), Triethylamine or Diisopropylethylamine (DIPEA), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.

  • Procedure (Using a Coupling Agent):

    • To a solution of the carboxylic acid in anhydrous DCM or DMF, add the coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.[7]

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound derivative, Arylboronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent system (e.g., 1,4-dioxane/water or toluene/water), Anhydrous sodium sulfate.

  • Procedure:

    • To a reaction vessel, add the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.[14][15]

Potential Therapeutic Applications and Screening Strategies

The structural features of this compound derivatives suggest potential utility in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Oncology: Targeting Kinases and Cell Proliferation

Many substituted benzylamine derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases. The diverse library of compounds generated from the this compound scaffold can be screened for antiproliferative activity against a panel of cancer cell lines.

Protocol 5: MTT Assay for Antiproliferative Activity

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[1][9]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.[7][16][17]

Neurodegenerative Diseases: Neuroprotective Potential

Oxidative stress is a key pathological feature of many neurodegenerative diseases. Benzylamine derivatives have been reported to possess antioxidant and neuroprotective properties. The synthesized library can be evaluated for its ability to protect neuronal cells from various insults.

Protocol 6: In Vitro Neuroprotection Assay against Oxidative Stress

  • Principle: This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from cell death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is typically measured using the MTT assay or by quantifying the release of lactate dehydrogenase (LDH).[10][11]

  • Procedure:

    • Plate neuronal cells in a 96-well plate and allow them to differentiate if necessary.

    • Pre-treat the cells with various concentrations of the this compound derivatives for a defined period (e.g., 1-2 hours).

    • Induce oxidative stress by adding a neurotoxic agent (e.g., H₂O₂).

    • Incubate for a further 24 hours.

    • Assess cell viability using the MTT assay (as described in Protocol 5) or an LDH release assay according to the manufacturer's instructions.

    • Quantify the neuroprotective effect by comparing the viability of cells treated with the compounds and the neurotoxin to those treated with the neurotoxin alone.[18]

Structure-Activity Relationship (SAR) Guided Optimization

The initial screening of the compound library will generate valuable structure-activity relationship (SAR) data. This information is critical for the rational design of second-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Key aspects to consider in the SAR analysis include:

  • The nature and position of substituents on the N-acyl or N-urea moiety: How do different groups impact activity? Are there preferences for hydrogen bond donors/acceptors, lipophilic groups, or specific steric bulk?

  • The nature of the aryl or heteroaryl group introduced via Suzuki coupling: How do electron-donating or electron-withdrawing groups on this ring affect potency? Are there specific heterocyclic systems that are particularly favorable?

By systematically analyzing these relationships, medicinal chemists can iteratively refine the lead compounds, moving closer to a potential clinical candidate.

Visualizing Workflows and Pathways

To facilitate a clear understanding of the processes outlined in this guide, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Library Generation cluster_screening Biological Screening 4-Methylbenzonitrile 4-Methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 4-Methylbenzonitrile->3-Bromo-4-methylbenzonitrile NBS, H₂SO₄/H₂O This compound This compound 3-Bromo-4-methylbenzonitrile->this compound LiAlH₄ or H₂/Pd-C Amide Derivatives Amide Derivatives This compound->Amide Derivatives R-COOH, Coupling Agent This compound->Amide Derivatives Urea Derivatives Urea Derivatives This compound->Urea Derivatives R-NCO Biaryl Amide Derivatives Biaryl Amide Derivatives Amide Derivatives->Biaryl Amide Derivatives Ar-B(OH)₂, Pd Catalyst Oncology Assays Oncology Assays Biaryl Amide Derivatives->Oncology Assays MTT Assay Neuroprotection Assays Neuroprotection Assays Biaryl Amide Derivatives->Neuroprotection Assays Oxidative Stress Model SAR Analysis SAR Analysis Oncology Assays->SAR Analysis Neuroprotection Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A high-level overview of the discovery workflow.

G Start Start Synthesize this compound Synthesize this compound Start->Synthesize this compound Design & Synthesize Library (Amides, Ureas, Biaryls) Design & Synthesize Library (Amides, Ureas, Biaryls) Synthesize this compound->Design & Synthesize Library (Amides, Ureas, Biaryls) Primary Screening Primary Screening Design & Synthesize Library (Amides, Ureas, Biaryls)->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification SAR Analysis SAR Analysis Hit Identification->SAR Analysis Potent & Selective? Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design & Synthesize Library (Amides, Ureas, Biaryls) Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: The iterative cycle of drug discovery.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its strategic substitution pattern provides a unique combination of a versatile synthetic handle for diversification and a methyl group for modulating molecular interactions and properties. This guide has provided a comprehensive overview of its synthesis, strategies for library generation, and detailed protocols for biological evaluation in the key therapeutic areas of oncology and neurodegeneration. By leveraging the information and methodologies presented herein, researchers can unlock the full potential of this intriguing scaffold and accelerate the discovery of new medicines.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. (2016).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (n.d.).
  • A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Taylor & Francis. (2021).
  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. (n.d.).
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem. (n.d.).
  • MTT assay protocol. Abcam. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013).
  • Suzuki coupling reaction of aryl bromides with arylboronic acidsa.
  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. (n.d.).
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Simple Graph - GraphViz Examples and Tutorial. (n.d.).
  • Complex GraphViz DOT Sample. GitHub. (n.d.).
  • DOT Language. Graphviz. (2024).
  • Suzuki coupling reaction. YouTube. (2020).
  • Real examples of Graphviz. DevTools daily. (2020).
  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Compar
  • Catalytic hydrogenation of nitriles.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
  • Catalytic Hydrogen
  • Organic & Biomolecular Chemistry. RSC Publishing. (n.d.).
  • Suzuki cross-coupling reaction. YouTube. (2020).
  • 3-BROMO-4-METHOXYBENZYLAMINE synthesis. ChemicalBook. (n.d.).
  • Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem. (n.d.).
  • 3-Bromo-4-methylbenzonitrile | C8H6BrN | CID 14004840. PubChem. (n.d.).
  • 3-Bromo-N-methylbenzylamine 97 67344-77-8. Sigma-Aldrich. (n.d.).
  • Synthesis of 3-bromo-4-fluoronitrobenzene.

Sources

The Strategic deployment of 3-Bromo-4-methylbenzylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Benzylamine Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount. 3-Bromo-4-methylbenzylamine, a bifunctional aromatic amine, has emerged as a cornerstone intermediate, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Its utility is rooted in the orthogonal reactivity of its constituent functional groups: a primary benzylic amine ripe for nucleophilic transformations and amide bond formation, and an aryl bromide poised for a myriad of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this compound, underscoring its significance as a pivotal component in the synthetic chemist's toolbox.

Physicochemical and Safety Profile

A thorough understanding of the physical properties and safety considerations of a reagent is a prerequisite for its effective and safe implementation in any synthetic protocol.

PropertyValueSource
CAS Number 1177558-32-5[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solidInferred from related compounds

Synthesis of this compound: Key Methodologies

The preparation of this compound can be efficiently achieved through a few reliable synthetic routes, primarily starting from commercially available precursors. The choice of method often depends on the scale of the synthesis and the availability of specific reagents.

Route 1: Reductive Amination of 3-Bromo-4-methylbenzaldehyde

This is arguably the most direct and widely applicable method. It involves the formation of an imine from 3-bromo-4-methylbenzaldehyde and a source of ammonia, followed by in-situ reduction.[2][3]

Reductive_Amination 3-Bromo-4-methylbenzaldehyde 3-Bromo-4-methylbenzaldehyde Imine_Intermediate Imine Intermediate (not isolated) 3-Bromo-4-methylbenzaldehyde->Imine_Intermediate Condensation NH3_source NH3 Source (e.g., NH4OAc, NH3 in EtOH) NH3_source->Imine_Intermediate Product This compound Imine_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Product

Caption: Reductive amination pathway for the synthesis of this compound.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.[4][5]

  • Step 1: Imine Formation. To a solution of 3-bromo-4-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia. This can be aqueous ammonia, a solution of ammonia in ethanol, or ammonium acetate (excess). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Step 2: Reduction. Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature is maintained below 10 °C.

  • Step 3: Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Once complete, carefully quench the reaction with water. Remove the organic solvent under reduced pressure.

  • Step 4: Extraction and Purification. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound. The product can be further purified by column chromatography or distillation under reduced pressure.

Route 2: Reduction of 3-Bromo-4-methylbenzonitrile

An alternative approach involves the reduction of the corresponding nitrile, 3-bromo-4-methylbenzonitrile, which can be prepared by the bromination of 4-methylbenzonitrile.[6]

Nitrile_Reduction 4-Methylbenzonitrile 4-Methylbenzonitrile Nitrile_Intermediate 3-Bromo-4-methylbenzonitrile 4-Methylbenzonitrile->Nitrile_Intermediate Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Nitrile_Intermediate Product This compound Nitrile_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, H2/Catalyst) Reducing_Agent->Product

Caption: Two-step synthesis of this compound via nitrile reduction.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on general procedures for the reduction of nitriles to primary amines.[7][8][9]

  • Step 1: Reaction Setup. In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Step 2: Addition of Nitrile. Dissolve 3-bromo-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Step 3: Reaction. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Step 4: Work-up. Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then water again to quench the excess LiAlH₄.[10] A granular precipitate should form.

  • Step 5: Isolation. Filter the precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation.

Core Reactivity and Strategic Applications

The synthetic power of this compound lies in its ability to undergo a diverse range of transformations at both the amine and the aryl bromide functionalities.

Transformations of the Benzylamine Moiety

The primary amine of this compound is a versatile nucleophile and can participate in a wide array of reactions, including:

  • Amide Bond Formation: Coupling with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides is a fundamental transformation in the synthesis of many biologically active molecules, including kinase inhibitors.[11][12]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent leads to the formation of secondary or tertiary amines.[13]

  • N-Alkylation and N-Arylation: The amine can be further functionalized through alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[6]

1. Suzuki-Miyaura Coupling

This reaction is a powerful tool for the formation of biaryl structures by coupling the aryl bromide with an organoboron reagent.[14][15][16][17]

Suzuki_Coupling Building_Block This compound Coupled_Product Biaryl Product Building_Block->Coupled_Product Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Coupled_Product Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_System->Coupled_Product Suzuki Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol adaptable for this compound.[14]

  • Step 1: Reaction Setup. In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0 eq).

  • Step 2: Solvent Addition and Degassing. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Step 3: Reaction. Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS.

  • Step 4: Work-up and Purification. Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water. Separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

2. Buchwald-Hartwig Amination

This reaction enables the formation of a new C-N bond, coupling the aryl bromide with a primary or secondary amine, and is a cornerstone of modern medicinal chemistry.[18][19][20]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of this compound.[19][21]

  • Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., sodium tert-butoxide, LHMDS).

  • Step 2: Reagent Addition. Add this compound (1.0 eq), the coupling partner amine (1.2 eq), and an anhydrous solvent such as toluene or THF.

  • Step 3: Reaction. Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction until the starting material is consumed.

  • Step 4: Work-up and Purification. Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and concentrate. Purify the residue by column chromatography to yield the desired arylated amine product.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors for the treatment of diseases such as cancer.[11][12][22][23] The benzamide moiety is a common feature in many kinase inhibitors, and the this compound core allows for the introduction of diverse substituents at the 3-position of the phenyl ring via cross-coupling reactions, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in organic synthesis. Its dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules. A solid understanding of its preparation and the nuances of its participation in key transformations like reductive amination and palladium-catalyzed cross-coupling reactions is essential for any scientist engaged in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications. The protocols and strategic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively harness the synthetic potential of this versatile intermediate.

References

  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. [Link]
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Global Journal of Engineering Science and Research Management. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]
  • Green Chemistry Teaching and Learning Community. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. [Link]
  • AccelaChem. (n.d.). 4786-72-5,5-Bromo-2-chloro-4,6-dimethylpyrimidine. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017).
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
  • ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone. [Link]
  • International Journal of ChemTech Research. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). (12)
  • Rieke Metals. (n.d.). (3-Bromo-4-methyl-phenyl)-(4-ethoxy-phenyl)-methanone. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]
  • PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). (12)

Sources

Topic: A Technical Guide to 3-Bromo-4-methylbenzylamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylamines are foundational scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of biologically active compounds. Their structural simplicity, coupled with the ability to introduce diverse functional groups, makes them invaluable starting points in drug discovery campaigns. This technical guide focuses on 3-Bromo-4-methylbenzylamine, a strategically substituted intermediate. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, the aminomethyl group provides a site for derivatization, and the methyl group influences the electronic and steric properties of the aromatic ring. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound and its structural analogs. We will delve into detailed synthetic protocols, explore the rationale behind experimental choices, and discuss the structure-activity relationships (SAR) of related compounds to guide future research and development.

Part I: The Core Scaffold: this compound

This compound (CAS: 1177558-32-5) is a key building block whose utility stems from its unique substitution pattern.[1] The ortho relationship between the bromine and the activating methyl group, combined with the meta position of the aminomethyl group, provides a distinct stereoelectronic profile for molecular design.

Physicochemical Properties

A summary of the key physicochemical properties for the core scaffold is presented below. This data is essential for planning synthetic transformations, purification, and formulation studies.

PropertyValueReference
CAS Number 1177558-32-5[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Appearance Predicted: Colorless to light yellow liquid
Boiling Point Predicted: ~250-270 °C
Density Predicted: ~1.4 g/cm³
Synthesis Strategies

The most logical and efficient synthesis of this compound begins with a commercially available precursor, 4-methylbenzonitrile, and proceeds through a two-step sequence involving bromination followed by reduction. This approach offers high regioselectivity and functional group tolerance.

Causality in Synthesis Design:

  • Starting Material Selection: 4-methylbenzonitrile is chosen due to the activating, ortho-, para- directing nature of the methyl group. This ensures that bromination will preferentially occur at the position ortho to the methyl group (position 3), which is the desired regiochemistry.

  • Bromination Reagent: N-Bromosuccinimide (NBS) is a preferred reagent for aromatic bromination over elemental bromine (Br₂) in a laboratory setting.[2] It is a solid, making it easier and safer to handle, and the reaction conditions are typically milder, leading to fewer side products. The use of an acidic medium like sulfuric acid enhances the electrophilicity of the bromine, facilitating the electrophilic aromatic substitution.[2]

  • Reduction Step: The nitrile group is a versatile precursor to a primary amine. A variety of reducing agents can accomplish this transformation (e.g., LiAlH₄, H₂/Raney Ni). The choice often depends on scale, safety considerations, and the presence of other functional groups. For instance, catalytic hydrogenation is often preferred on an industrial scale for its cost-effectiveness and reduced waste, while LiAlH₄ is a powerful and reliable option for lab-scale synthesis.

Synthesis_Workflow cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Nitrile Reduction start 4-Methylbenzonitrile intermediate 3-Bromo-4-methylbenzonitrile start->intermediate  NBS, H₂SO₄/H₂O   product This compound intermediate->product  e.g., LiAlH₄ in THF;  then H₂O workup  

Caption: Synthetic pathway for this compound.

Part II: Structural Analogs and Their Synthesis

The true power of the this compound scaffold lies in its potential for derivatization into a vast library of analogs. These analogs can be systematically designed to probe the structure-activity relationship of a given biological target.

Classification of Analogs

Analogs can be grouped based on the site of modification:

  • N-Substituted Analogs: Modification of the primary amine to secondary (e.g., 3-Bromo-N-methylbenzylamine[3][4]) or tertiary amines (e.g., 3-Bromo-N,N-dimethylbenzylamine[5]) or amides. This modulates the basicity, hydrogen bonding capacity, and lipophilicity of the molecule.

  • Positional Isomers: Repositioning the bromo and methyl groups on the aromatic ring (e.g., 4-Bromo-3-methylbenzylamine[6]). This allows for fine-tuning the molecule's fit within a binding pocket.

  • Aryl-Substituted Analogs: Replacing the bromine atom via cross-coupling reactions. This is a powerful strategy for introducing diverse aromatic or heteroaromatic systems to explore new binding interactions.

  • Ring-Substituted Analogs: Introducing other substituents onto the phenyl ring (e.g., 3-Bromo-4-methoxybenzylamine[7]). This alters the electronic properties of the scaffold.

Analogs_Diversification cluster_N_sub N-Substitution cluster_Aryl_sub Aryl Substitution (at Br) core This compound n_alkyl N-Alkyl Analogs core->n_alkyl Reductive Amination (R-CHO, NaBH(OAc)₃) n_acyl N-Acyl (Amide) Analogs core->n_acyl Acylation (R-COCl, Base) suzuki Suzuki Coupling (Arylboronic Acids) core->suzuki buchwald Buchwald-Hartwig (Amines, Phenols) core->buchwald pos_isomer Positional Isomers (e.g., 4-Bromo-3-methyl)

Caption: Diversification pathways for analog synthesis.

Part III: Applications in Medicinal Chemistry and Drug Discovery

While direct biological data for this compound is limited, the activities of structurally related compounds provide compelling evidence for its potential as a valuable scaffold in drug discovery.

Role as a Key Building Block

The benzylamine moiety is a common feature in pharmacologically active molecules. Arylbenzylamine derivatives, for instance, have been developed as phosphodiesterase-4 (PDE4) inhibitors, which have therapeutic potential for neurodegenerative conditions like Parkinson's disease.[8] The synthesis of these inhibitors often involves the coupling of a benzylamine with another molecular fragment, highlighting the utility of scaffolds like the one discussed here.[8]

Furthermore, the benzamide functional group, readily accessible from benzylamine via oxidation and amidation or direct acylation, is a well-established pharmacophore. The 3-aminobenzamide structure is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies on related molecules underscore the importance of specific substitutions.

  • Amine/Amide Substitution: For some targets, a hydrogen bond donor on the amide nitrogen is crucial for activity. For example, in a series of antitubercular benzamides, N,N-dimethyl substitution led to a significant loss of activity compared to the primary and N-methyl analogs.[10] This suggests that for certain biological targets, converting this compound to a secondary amine or amide may be more fruitful than creating a tertiary amine.

  • Role of the Bromo Group: The bromine atom is not just a synthetic handle; it significantly impacts the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets. In a series of pyrazine carboxamides derived from 4-bromo-3-methyl aniline, derivatives showed potent antibacterial activity against extensively drug-resistant S. Typhi.[11] The bromo-substituent is often a key feature in potent enzyme inhibitors, such as those for monoamine oxidase B (MAO-B).[12]

  • Stereochemistry: For chiral analogs, such as those with substitution on the alpha-carbon of the benzylamine, stereochemistry can be critical for biological activity. Studies on isomers of 3-Br-acivicin, an antimalarial agent, revealed that while target binding might be similar between stereoisomers, the overall biological activity can differ significantly, possibly due to stereoselective cellular uptake.[13]

Hypothetical Drug Discovery Workflow

The following workflow illustrates how this compound can be systematically employed in a drug discovery project targeting a specific enzyme class, such as protein kinases.

Discovery_Workflow cluster_library Parallel Synthesis A Synthesize Core Scaffold (this compound) B Library Generation A->B L1 Amide Library (Coupling with diverse carboxylic acids) B->L1 L2 Aryl Library (Suzuki coupling with diverse boronic acids) B->L2 C High-Throughput Screen (e.g., Kinase Panel) D Hit Identification C->D E SAR Elucidation & Lead Optimization D->E E->B Iterative Design F Preclinical Candidate E->F L1->C L2->C

Caption: Hypothetical drug discovery workflow.

Part IV: Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of this compound. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Detailed Synthesis Protocol: this compound

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile [2]

  • To a stirred solution of 4-methylbenzonitrile (1.0 eq) in a mixture of sulfuric acid and water, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, protecting the reaction from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The crude product, an off-white or yellow solid, can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 3-Bromo-4-methylbenzonitrile to this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-Bromo-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

General Protocol: Suzuki Cross-Coupling of Aryl Bromides[11]
  • In a reaction vessel, combine the aryl bromide (e.g., an N-protected derivative of this compound) (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the coupled product.

References

  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. National Center for Biotechnology Information.
  • PubChem. (n.d.). (R)-4-bromo-alpha-methylbenzylamine. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine.
  • Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172.
  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4419.
  • Matos, M. J., et al. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis.
  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
  • Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674.
  • National Center for Biotechnology Information. (n.d.). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. PubMed Central.
  • Puri, P., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 8, 585.
  • Zhou, Z. Z., et al. (2019). Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect. European Journal of Medicinal Chemistry, 172, 115-128.
  • Galbiati, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate.
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. PubMed Central.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • Gschaidmeier, H., et al. (1998). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Bioorganic & Medicinal Chemistry Letters, 8(2), 139-144.
  • Springer. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of the Iranian Chemical Society.
  • SciELO México. (n.d.). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia.

Sources

A Technical Guide to 3-Bromo-4-methylbenzylamine: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methylbenzylamine is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic aminomethyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the compound's physicochemical properties, detailed synthetic protocols, and a discussion of its historical context within the broader development of synthetic organic chemistry. While a singular, seminal "discovery" of this specific molecule is not prominently documented in scientific literature, its existence is a logical consequence of the advancement of classical bromination and amination reactions of toluene derivatives throughout the 20th century.

Physicochemical and Spectroscopic Profile

This compound, with the chemical formula C₈H₁₀BrN, is a compound whose identity is confirmed through a variety of modern analytical techniques.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1177558-32-5[1]
Molecular Weight 200.08 g/mol [1]
Molecular Formula C₈H₁₀BrN[1]

While detailed experimental spectra for this compound are not widely published, the expected spectroscopic signatures can be inferred from its structure and comparison to analogous compounds. For instance, the proton NMR (¹H NMR) spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl group protons. The Carbon-13 NMR (¹³C NMR) would similarly display distinct peaks for each unique carbon atom in the molecule. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.

Historical Context: An Evolution of Synthetic Methodologies

The history of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry rather than a specific moment of discovery. Its synthesis relies on well-established transformations that were pioneered and refined over many decades.

The journey to synthesizing a molecule like this compound begins with the ability to selectively functionalize an aromatic ring. The bromination of toluene derivatives and the subsequent conversion of a methyl group to a benzylamine are the key transformations.

  • Electrophilic Aromatic Substitution: The selective bromination of p-toluidine (4-methylaniline) or other suitable toluene derivatives is a classic example of electrophilic aromatic substitution. The principles of directing groups on aromatic rings, elucidated in the late 19th and early 20th centuries, are fundamental to achieving the desired regiochemistry.

  • Side-Chain Functionalization: The conversion of a methyl group on a substituted toluene to a benzylamine can be achieved through various routes, including side-chain bromination followed by amination, or the reduction of a corresponding benzonitrile or benzaldehyde. These methods became commonplace in the synthetic chemist's toolkit throughout the mid-20th century.

Patents from the early 1980s, such as the one for the preparation of 3-bromo-4-fluoro-benzoic acid, demonstrate the industrial application of these types of transformations on substituted aromatic compounds.[2] The synthesis of halogenated primary amines, as described in a 2002 patent, further highlights the ongoing importance of these compounds as intermediates.[3] While these patents do not specifically mention this compound, they showcase the established chemical principles that underpin its synthesis.

Synthetic Pathways and Methodologies

There are several plausible synthetic routes to this compound, starting from commercially available precursors. The choice of route often depends on factors such as starting material availability, desired purity, and scalability.

Route 1: From 3-Bromo-4-methylbenzonitrile

A common and efficient method for the synthesis of benzylamines is the reduction of the corresponding benzonitrile.[4][5]

Workflow Diagram:

Synthesis Route 1 Start 3-Bromo-4-methylbenzonitrile Step1 Reduction Start->Step1 e.g., LiAlH₄, NaBH₄/CoCl₂, or catalytic hydrogenation Product This compound Step1->Product

Caption: Reduction of 3-Bromo-4-methylbenzonitrile to this compound.

Experimental Protocol: Reduction of 3-Bromo-4-methylbenzonitrile with Lithium Aluminum Hydride (LiAlH₄)

  • Step 1: Reaction Setup

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 3-bromo-4-methylbenzonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

    • The flask is cooled in an ice bath.

  • Step 2: Addition of Reducing Agent

    • Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution under a nitrogen atmosphere. The addition should be slow and controlled to manage the exothermic reaction.

  • Step 3: Reaction

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Step 4: Quenching and Work-up

    • The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution.

    • The resulting precipitate is filtered off, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Step 5: Purification

    • The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Route 2: From 3-Bromo-4-methylbenzaldehyde

Reductive amination of the corresponding benzaldehyde provides another viable synthetic route.[6]

Workflow Diagram:

Synthesis Route 2 Start 3-Bromo-4-methylbenzaldehyde Step1 Reductive Amination Start->Step1 Ammonia source (e.g., NH₄OAc) and reducing agent (e.g., NaBH₃CN) Product This compound Step1->Product

Caption: Reductive Amination of 3-Bromo-4-methylbenzaldehyde.

Experimental Protocol: Reductive Amination of 3-Bromo-4-methylbenzaldehyde

  • Step 1: Imine Formation

    • 3-Bromo-4-methylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol).

    • An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the solution.

    • The mixture is stirred at room temperature to allow for the formation of the corresponding imine.

  • Step 2: Reduction

    • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is added to the reaction mixture.

    • The reaction is stirred at room temperature until the imine is fully reduced (monitored by TLC or GC-MS).

  • Step 3: Work-up

    • The reaction is quenched by the addition of water.

    • The pH is adjusted to be basic with the addition of a suitable base (e.g., sodium hydroxide).

    • The product is extracted into an organic solvent.

  • Step 4: Purification

    • The combined organic layers are dried, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography.

Applications in Research and Development

As a chemical intermediate, this compound is not typically an end-product but rather a building block for more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The benzylamine moiety can be further functionalized or incorporated into larger molecular scaffolds. These properties make it a potentially useful starting material in the synthesis of:

  • Pharmaceuticals: The bromo- and aminomethyl- functionalities can be strategically incorporated into drug candidates to modulate their biological activity, selectivity, and pharmacokinetic properties.

  • Agrochemicals: Its structure can serve as a scaffold for the development of new herbicides, insecticides, and fungicides.

  • Material Science: The compound could be used in the synthesis of specialty polymers and other advanced functional materials.

Conclusion

This compound is a versatile synthetic intermediate whose utility stems from the established and predictable reactivity of its functional groups. While its specific discovery is not a landmark event in chemical history, its synthesis is a testament to the power and elegance of the foundational principles of organic chemistry developed over the last century. The synthetic routes outlined in this guide provide reliable methods for its preparation, enabling its use in a wide range of research and development applications.

References

  • PubChem. Benzenamine, 3-bromo-4-methyl-. [Link]
  • PrepChem.com. Synthesis of 3-bromo-N,N-dimethylbenzylamine. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. [Link]
  • Google Patents.
  • Google Patents.
  • PubChem. 3-Bromo-4-methylbenzaldehyde. [Link]
  • Google Patents.
  • freepatentsonline.com.
  • Google Patents.
  • PubChemLite. 3-bromo-4-(methylamino)benzonitrile (C8H7BrN2). [Link]
  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
  • PubChem. (R)-4-bromo-alpha-methylbenzylamine. [Link]
  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. [Link]

Sources

Methodological & Application

Synthetic Pathways to 3-Bromo-4-methylbenzylamine: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-4-methylbenzylamine in Modern Chemistry

This compound is a crucial building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a methyl group on the aromatic ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the benzylamine moiety is a key pharmacophore in numerous biologically active compounds. This guide provides detailed application notes and robust protocols for three distinct and reliable synthetic routes to this valuable intermediate, designed for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Approaches

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three common and effective methods, each with its own set of advantages and considerations:

  • Route 1: Reduction of 3-Bromo-4-methylbenzonitrile: A two-step sequence involving the bromination of a readily available starting material followed by the reduction of the nitrile functionality.

  • Route 2: Reductive Amination of 3-Bromo-4-methylbenzaldehyde: A direct and efficient one-pot conversion of an aldehyde to the corresponding primary amine.

  • Route 3: The Delépine Reaction of 3-Bromo-4-methylbenzyl Bromide: A classic method for the synthesis of primary amines from alkyl halides.

Each route will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and key data for successful execution.

Route 1: Synthesis via Reduction of 3-Bromo-4-methylbenzonitrile

This pathway is a robust and frequently employed method that begins with the regioselective bromination of 4-methylbenzonitrile, followed by the reduction of the nitrile group to the desired benzylamine.

Conceptual Workflow

Route 1 Workflow Start 4-Methylbenzonitrile Intermediate 3-Bromo-4-methylbenzonitrile Start->Intermediate Bromination (NBS, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., LiAlH₄ or H₂/Catalyst) Route 2 Workflow Start 3-Bromo-4-methylbenzaldehyde Product This compound Start->Product Reductive Amination (NH₄OAc, NaBH₃CN) Route 3 Workflow Start 4-Methylbenzonitrile Intermediate1 3-Bromo-4-methylbenzyl Bromide Start->Intermediate1 Benzylic Bromination (NBS, AIBN) Intermediate2 Quaternary Ammonium Salt Intermediate1->Intermediate2 Hexamethylenetetramine Product This compound Intermediate2->Product Acidic Hydrolysis (HCl, EtOH)

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-4-methylbenzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective bromination of 4-methylbenzonitrile to yield the key intermediate, 3-bromo-4-methylbenzonitrile. This is followed by the reduction of the nitrile functionality to the corresponding primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Introduction

This compound is a substituted benzylamine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the benzylamine moiety is a common pharmacophore in many drug candidates. This document outlines a reliable and scalable laboratory procedure for the preparation of this important compound.

The described synthetic strategy involves two key transformations:

  • Electrophilic Aromatic Bromination: The synthesis begins with the bromination of commercially available 4-methylbenzonitrile. The directing effects of the methyl and cyano groups on the aromatic ring guide the selective introduction of a bromine atom at the 3-position.

  • Nitrile Reduction: The cyano group of the resulting 3-bromo-4-methylbenzonitrile is then reduced to a primary amine. This application note will focus on the use of Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent highly effective for this transformation.[1][2][3][4][5] An alternative method using catalytic hydrogenation is also discussed.

This protocol is designed to be self-validating by providing clear instructions and explanations for each step, from reagent selection to product purification and characterization.

Reaction Pathway

The overall two-step synthesis of this compound is depicted below.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction 4-methylbenzonitrile 4-methylbenzonitrile 3-bromo-4-methylbenzonitrile 3-bromo-4-methylbenzonitrile 4-methylbenzonitrile->3-bromo-4-methylbenzonitrile NBS, H₂SO₄/H₂O 3-bromo-4-methylbenzonitrile_2 3-bromo-4-methylbenzonitrile This compound This compound 3-bromo-4-methylbenzonitrile_2->this compound 1. LiAlH₄, THF 2. H₂O

Caption: Two-step synthesis of this compound.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
4-methylbenzonitrile≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeVWR
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF), Anhydrous≥99.9%Sigma-Aldrich
Diethyl Ether (Et₂O), Anhydrous≥99.7%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Deionized WaterIn-house
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile

This procedure is adapted from a known method for the bromination of 4-methylbenzonitrile.[6][7]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzonitrile (11.7 g, 100 mmol) in a 1:1 (v/v) mixture of sulfuric acid and water (160 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 10°C with stirring.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise to the reaction mixture, ensuring the temperature is maintained below 15°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Work-up: After 48 hours, a precipitate should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Extraction: Transfer the filter cake to a separatory funnel and dissolve it in ethyl acetate (200 mL). Wash the organic layer sequentially with water (2 x 100 mL) and saturated brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-bromo-4-methylbenzonitrile as a yellow or off-white solid.[6]

Step 2: Synthesis of this compound

This protocol utilizes the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) for the conversion of the nitrile to the primary amine.[1][2][3][4][5]

Safety First: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) (100 mL).

  • Addition of LiAlH₄: Carefully add Lithium Aluminum Hydride (1.0 M solution in THF, 100 mL, 100 mmol) to the flask.

  • Addition of Nitrile: Dissolve 3-bromo-4-methylbenzonitrile (9.8 g, 50 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. EXTREME CAUTION must be exercised during the quenching process due to the evolution of hydrogen gas. Slowly and sequentially add the following with vigorous stirring:

    • Deionized water (3.8 mL)

    • 15% aqueous sodium hydroxide solution (3.8 mL)

    • Deionized water (11.4 mL)

  • Filtration: A granular precipitate will form. Stir the mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with THF (3 x 50 mL).

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the handling of pyrophoric reagents.

Catalytic_Hydrogenation 3-bromo-4-methylbenzonitrile 3-bromo-4-methylbenzonitrile This compound This compound 3-bromo-4-methylbenzonitrile->this compound H₂ (g), Raney Ni Ethanol, NH₃

Sources

Application Notes and Protocols for Grignard Reactions Involving 3-bromo-N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the successful execution of Grignard reactions utilizing 3-bromo-N,N-dimethylbenzylamine. This substrate, featuring a tertiary amine, presents unique considerations that are addressed herein. We will explore the fundamental reaction mechanism, provide a detailed, field-proven protocol for the synthesis of (3-(dimethylaminomethyl)phenyl)(diphenyl)methanol, and offer insights into potential challenges and troubleshooting. The document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring robust and reproducible outcomes in the synthesis of complex molecular architectures.

Introduction: The Strategic Utility of the Benzylamine Moiety

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group, to generate more complex structures.[3]

The substrate of focus, 3-bromo-N,N-dimethylbenzylamine, is a particularly valuable building block. The presence of the N,N-dimethylaminomethyl group offers a handle for further functionalization or can play a crucial role in the pharmacological profile of the final molecule. Unlike primary or secondary amines, the tertiary amine in this substrate lacks acidic protons and will not quench the highly basic Grignard reagent, making it compatible with the reaction conditions.[4] This guide will detail the nuances of forming the Grignard reagent from this specific aryl halide and its subsequent reaction with an electrophile, using benzophenone as a model.

Mechanistic Considerations and Scientific Rationale

The overall process can be divided into two primary stages: the formation of the Grignard reagent and its subsequent nucleophilic attack.

2.1. Formation of 3-(N,N-dimethylaminomethyl)phenylmagnesium bromide

The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromo-N,N-dimethylbenzylamine. This is not a simple process and is often subject to an induction period.[5]

  • Activation of Magnesium: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[5] Chemical activation using initiators like iodine or 1,2-dibromoethane is crucial. Iodine works by reacting with the magnesium surface to form magnesium iodide, exposing a fresh, reactive metal surface.[5][6]

  • Solvent Effects: The reaction must be conducted under strictly anhydrous conditions in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).[2][7] These solvents are critical not only for their ability to dissolve the reactants but also for their role in stabilizing the resulting Grignard reagent. The lone pairs on the ether's oxygen atom coordinate to the magnesium center, forming a complex that solubilizes the reagent and moderates its reactivity.[5][7]

  • The Role of the Tertiary Amine: The N,N-dimethylamino group is a Lewis base. While it does not interfere by deprotonation, it can coordinate to the magnesium center. This intramolecular coordination is less influential than the primary C-Br bond reactivity in Grignard formation. This contrasts with directed ortho-metalation (DoM), where such a group can direct a strong base like an organolithium to deprotonate an adjacent C-H bond.[8][9] In this Grignard synthesis, the reaction proceeds via the aryl bromide.

2.2. Nucleophilic Addition to a Carbonyl Electrophile

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the benzylic carbon atom strongly nucleophilic.[2][3] When introduced to an electrophile like benzophenone, this nucleophilic carbon attacks the electrophilic carbonyl carbon.[10] The reaction typically proceeds through a six-membered ring transition state.[2] This addition forms a magnesium alkoxide intermediate, which upon acidic or aqueous work-up, is protonated to yield the final tertiary alcohol product.[11]

Diagram 1: Overall Reaction Scheme

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up A 3-bromo-N,N-dimethylbenzylamine B 3-(N,N-dimethylaminomethyl)phenylmagnesium bromide A->B + Mg(0) (I₂ activation) Mg Mg(0) Solvent Anhydrous THF D Tertiary Alkoxide Intermediate B->D + Benzophenone C Benzophenone C->D F (3-(dimethylaminomethyl)phenyl)(diphenyl)methanol D->F + H₃O⁺ E H₃O⁺ (Quench) E->F

Caption: Reaction pathway from starting material to final product.

Detailed Experimental Protocol

This protocol describes the synthesis of (3-(dimethylaminomethyl)phenyl)(diphenyl)methanol.

Safety Precaution: All operations must be conducted in a fume hood. Anhydrous solvents are flammable and moisture-sensitive. Grignard reactions can be exothermic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

3.1. Materials and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
3-bromo-N,N-dimethylbenzylamineC₉H₁₂BrN214.1020.01.0
Magnesium TurningsMg24.3124.01.2
IodineI₂253.811 crystalCatalytic
BenzophenoneC₁₃H₁₀O182.2220.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~100 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-
Diethyl Ether (for extraction)(C₂H₅)₂O74.12~150 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

3.2. Part A: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature under the inert atmosphere. Fit the top of the condenser and dropping funnel with gas inlet/outlet adapters connected to a bubbler.

  • Magnesium Activation: Place the magnesium turnings (1.2 eq) into the reaction flask. Add a single crystal of iodine.[6]

  • Initiation: In the dropping funnel, prepare a solution of 3-bromo-N,N-dimethylbenzylamine (1.0 eq) in 50 mL of anhydrous THF. Add approximately 10% of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades, and the solution becomes cloudy with gentle, spontaneous boiling of the THF.[12] If the reaction does not start, gently warm the flask with a heat gun.

  • Completion of Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[13]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent.

3.3. Part B: Reaction with Benzophenone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Prepare a solution of benzophenone (1.0 eq) in 30 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C. A color change and the formation of a precipitate are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

3.4. Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).[1] This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (~50 mL each).

  • Washing & Drying: Combine the organic layers and wash successively with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure (3-(dimethylaminomethyl)phenyl)(diphenyl)methanol.

Diagram 2: Experimental Workflow

G A Setup Flame-Dried Glassware under N₂ B Add Mg Turnings & I₂ Crystal A->B C Add ~10% of Aryl Bromide Solution B->C D Initiate Reaction (Warm if necessary) C->D E Dropwise Addition of Remaining Aryl Bromide Solution D->E F Stir 1-2h at RT E->F G Cool Grignard Reagent to 0 °C F->G H Dropwise Addition of Benzophenone Solution G->H I Stir 1-2h at RT H->I J Quench with Saturated NH₄Cl (aq) I->J K Extract with Diethyl Ether J->K L Wash & Dry Organic Layer K->L M Solvent Evaporation L->M N Purify Product (Chromatography/Recrystallization) M->N

Caption: Step-by-step laboratory workflow for the synthesis.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer).[5]2. Wet glassware or solvent.[2]3. Impure aryl halide.1. Add another small crystal of iodine. Crush some Mg turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane.[5]2. Ensure all glassware is meticulously dried and fresh, anhydrous solvent is used.3. Purify the starting material.
Low yield of product 1. Incomplete formation of Grignard reagent.2. Premature quenching of the Grignard reagent by moisture.[2]3. Side reactions, such as Wurtz coupling.1. Allow longer reaction time for Grignard formation; ensure all magnesium is consumed.2. Maintain a strict inert and anhydrous atmosphere throughout the experiment.3. Use dilute solutions and maintain a controlled addition rate to minimize localized high concentrations of reactants.
Formation of Biphenyl Impurity A coupling reaction between the Grignard reagent and unreacted aryl bromide.This side reaction is favored by higher temperatures. Ensure the reaction temperature is controlled during the dropwise addition to maintain only a gentle reflux.[14]

Applications and Scope

The synthesized tertiary alcohol, (3-(dimethylaminomethyl)phenyl)(diphenyl)methanol, and its analogues are valuable intermediates in medicinal chemistry and materials science. The tertiary amine can be quaternized to form ammonium salts, which have applications as phase-transfer catalysts or can be incorporated into ionic liquids.[15]

The Grignard reagent, 3-(N,N-dimethylaminomethyl)phenylmagnesium bromide, is a versatile nucleophile that can react with a wide range of electrophiles beyond ketones:

  • Aldehydes: to form secondary alcohols.[3]

  • Esters: to form tertiary alcohols (via double addition).[11]

  • Carbon Dioxide (CO₂): to produce carboxylic acids after acidic workup.[11]

  • Nitriles: to generate ketones after hydrolysis.[16]

This versatility allows for the synthesis of a diverse library of substituted benzylamine derivatives, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Quora. (2017, March 18). How do Grignard reagents react with amine?
  • PCCP Owner Societies. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Wikipedia. (n.d.). Dimethylbenzylamine.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reaction.
  • University of Mississippi. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction.
  • Web Pages. (n.d.). Directed (ortho) Metallation.
  • Web Pages. (n.d.). 6. Grignard Reaction.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PubMed. (2005, June 23). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents.
  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
  • Wikipedia. (n.d.). Grignard reagent.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Google Patents. (2016, May 12). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
  • Brova. (n.d.). Grignard Reagents: Understanding Phenylmagnesium Bromide's Role in Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine.
  • chemeurope.com. (n.d.). Phenylmagnesium bromide.
  • ResearchGate. (2025, August 6). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Wikipedia. (n.d.). Phenylmagnesium bromide.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • PubChem - NIH. (n.d.). Phenylmagnesium bromide | C6H5BrMg | CID 66852.
  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide.

Sources

Application Note: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-methylbenzylamine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

3-Bromo-4-methylbenzylamine is a highly valuable bifunctional building block for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2] Its structure is primed for diversification, featuring:

  • An sp²-hybridized carbon-bromine bond , ideal for a wide array of palladium-catalyzed cross-coupling reactions.

  • A primary benzylic amine , which can serve as a key nucleophile, a point of attachment for other moieties, or a directing group.

The strategic application of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aryl bromide position.[3] This guide provides an in-depth analysis of these transformations, focusing on the mechanistic rationale behind protocol design and offering field-proven methodologies for researchers and drug development professionals.

Core Principle: The Palladium Catalytic Cycle

The success of these reactions hinges on a well-understood catalytic cycle involving palladium, which typically cycles between the Pd(0) and Pd(II) oxidation states.[3][4] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.[5]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound) exchanges its organic group with the halide on the palladium center.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Palladium Catalytic Cycle cluster_caption pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex ox_add->pd_complex transmetal Transmetalation or Amine Coordination pd_r_complex Ar-Pd(II)L₂(R) pd_complex->pd_r_complex transmetal->pd_r_complex pd_r_complex->pd0 red_elim Reductive Elimination red_elim->pd0 product Ar-R red_elim->product start_reagents Ar-Br start_reagents->ox_add nucleophile R-M or R₂NH nucleophile->transmetal caption_node Experimental Workflow cluster_caption prep 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) setup 2. Inert Atmosphere Setup (Flame-dry flask, Ar/N₂ purge) prep->setup addition 3. Solvent & Reagent Addition (Use degassed solvents) setup->addition reaction 4. Reaction (Heat & Stir, Monitor) addition->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis caption_node

Sources

Use of 3-Bromo-4-methylbenzylamine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 3-Bromo-4-methylbenzylamine in the Synthesis of Bioactive Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable synthon, offering a unique combination of reactive sites that enable the synthesis of a wide array of heterocyclic compounds. Its structure features a nucleophilic primary amine, ideal for forming C-N bonds, and a strategically positioned bromo-substituent on the aromatic ring, which serves as a handle for transition-metal-catalyzed cross-coupling reactions.[1] The presence of the methyl group further influences the electronic properties and steric environment of the aromatic ring, providing a nuanced tool for directed synthesis.

This guide provides an in-depth exploration of the application of this compound in modern heterocyclic synthesis. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and showcase its utility in constructing privileged scaffolds such as quinazolinones and isoindolinones.

Core Synthetic Strategies and Mechanistic Insights

The dual reactivity of this compound—leveraging both its amine and aryl bromide functionalities—is the cornerstone of its synthetic utility. This allows for participation in sequential or one-pot reactions that rapidly build molecular complexity.

Strategy 1: Palladium-Catalyzed C-N Coupling and Annulation for Quinazolinone Synthesis

The quinazolinone core is a ubiquitous scaffold in numerous pharmaceuticals and biologically active molecules.[2] Palladium-catalyzed reactions offer a powerful method for constructing this ring system by forming key C-N and C-C bonds with high efficiency and selectivity.[3][4] In this strategy, the this compound can be envisioned as a key coupling partner, where the aryl bromide participates in C-N bond formation.

Mechanistic Rationale: The synthesis often proceeds via a palladium-catalyzed isocyanide insertion/cyclization sequence. The catalytic cycle, a cornerstone of modern cross-coupling chemistry, involves several key steps.[5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl bromide bond of a reaction partner (e.g., a 2-aminobenzamide derivative).

  • Isocyanide Insertion: An isocyanide coordinates to the resulting Pd(II) complex and inserts into the Pd-Aryl bond.

  • Cyclization/Amidation: The benzylamine (or a derivative) attacks the newly formed imidoyl palladium species, leading to an intramolecular cyclization.

  • Reductive Elimination: The final step involves reductive elimination from the palladium complex to release the quinazolinone product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[6]

The use of N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, particularly for challenging substrates.[7]

Palladium_Catalyzed_Quinazolinone_Synthesis cluster_workflow General Workflow Start 2-Aminobenzamide + Aryl Halide Reaction Isocyanide Insertion & Intramolecular Cyclization Start->Reaction Reagents This compound (as amine source or derivative) + Isocyanide Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand + Base Catalyst->Reaction Product Substituted Quinazolinone Reaction->Product

Caption: Workflow for Palladium-Catalyzed Quinazolinone Synthesis.

Protocol 1: Synthesis of 2,3-Disubstituted Quinazolinones via Palladium-Catalyzed Three-Component Reaction

This protocol outlines a general and efficient method for constructing quinazolinones from readily available starting materials, illustrating a potential application pathway for this compound as the amine component.

Reaction Scheme:

(Note: This is a representative scheme. This compound would be used in place of a generic "Amine")

(Self-generated image representing the coupling of 2-aminobenzamide, an aryl halide, and an amine like this compound)

Materials & Reagents:

ReagentMolar Eq.MolMass / VolumePuritySupplier
2-Aminobenzamide1.01.0 mmol136 mg98%Sigma-Aldrich
Aryl Halide1.21.2 mmolVaries98%+Alfa Aesar
This compound1.21.2 mmol240 mg97%Combi-Blocks
tert-Butyl isocyanide1.51.5 mmol148 µL98%TCI
Palladium(II) Acetate0.050.05 mmol11.2 mg98%Strem
Xantphos0.10.1 mmol57.8 mg98%Acros
K₂CO₃ (Potassium Carbonate)2.02.0 mmol276 mg99%Fisher
1,4-Dioxane--5 mLAnhydrousAcros

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminobenzamide (136 mg, 1.0 mmol), the chosen aryl halide (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and Xantphos (57.8 mg, 0.1 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with high-purity nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) via syringe. Subsequently, add this compound (240 mg, 1.2 mmol) followed by tert-butyl isocyanide (148 µL, 1.5 mmol).

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane) or by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure quinazolinone product.

Self-Validation and Causality:

  • Inert Atmosphere: Essential to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) oxides.

  • Ligand Choice (Xantphos): A bulky, electron-rich bisphosphine ligand like Xantphos stabilizes the palladium center and promotes the crucial reductive elimination step, leading to higher yields.

  • Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to neutralize the acid (HBr) generated during the catalytic cycle without interfering with the nucleophilic amine.

Strategy 2: Multicomponent Reactions (MCRs) for Isoindolinone Synthesis

Isoindolinones are another class of heterocyclic compounds with significant biological activity.[8][9] Multicomponent reactions (MCRs) provide a highly efficient pathway to these structures by combining three or more reactants in a single pot, thereby minimizing waste and operational steps.[10][11][12] this compound is an excellent substrate for MCRs, where its primary amine can act as the key nucleophile.

Mechanistic Rationale: A common MCR approach involves the reaction of an aldehyde (like 2-carboxybenzaldehyde), an amine (this compound), and a third component. The general pathway involves:

  • Imine Formation: The amine reacts with the aldehyde to form a reactive iminium ion intermediate.

  • Nucleophilic Attack: A nucleophile (either from a third component or an intramolecular carboxylate) attacks the iminium ion.

  • Cyclization and Dehydration: An intramolecular condensation/amidation reaction occurs, leading to the formation of the five-membered lactam ring of the isoindolinone core.

MCR_Isoindolinone_Synthesis cluster_mcr Multicomponent Reaction Pathway A 2-Carboxybenzaldehyde I1 Iminium Ion Formation A->I1 B This compound B->I1 C Reducing Agent (e.g., H₂) I2 Reductive C-N Coupling C->I2 I1->I2 I3 Intramolecular Amidation (Lactamization) I2->I3 P Substituted Isoindolinone I3->P

Caption: General pathway for isoindolinone synthesis via MCR.

Protocol 2: Reductive C-N Coupling and Intramolecular Amidation

This protocol describes a one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde and this compound using a heterogeneous catalyst.[13]

Reaction Scheme:

(Self-generated image representing the reaction of 2-carboxybenzaldehyde and this compound to form an isoindolinone)

Materials & Reagents:

ReagentMolar Eq.MolMass / VolumePuritySupplier
2-Carboxybenzaldehyde1.00.5 mmol75 mg98%Sigma-Aldrich
This compound1.10.55 mmol110 mg97%Combi-Blocks
Platinum Nanowires (PtNWs)1 mol%0.005 mmol~1 mgN/ASee reference
Hydrogen (H₂)Excess-1 barHigh PurityGas Cylinder
Toluene--3 mLAnhydrousAcros

Step-by-Step Procedure:

  • Reactor Setup: In a 10 mL two-neck round-bottom flask containing a magnetic stir bar, add 2-carboxybenzaldehyde (75 mg, 0.5 mmol), this compound (110 mg, 0.55 mmol), and the platinum nanowire catalyst (~1 mg).

  • Solvent Addition: Add anhydrous toluene (3 mL) to the flask.

  • Hydrogen Atmosphere: Fit one neck of the flask with a septum and the other with a three-way stopcock connected to a hydrogen-filled balloon (ensure proper safety measures for handling hydrogen).

  • Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere replaced by hydrogen.

  • Reaction Conditions: Vigorously stir the suspension at room temperature under 1 bar of hydrogen (from the balloon) for 12 hours.

  • Catalyst Removal: After the reaction is complete (monitored by TLC or LC-MS), vent the hydrogen carefully. Filter the reaction mixture through a short plug of silica gel or Celite® to remove the heterogeneous Pt catalyst, washing with ethyl acetate (10 mL).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Self-Validation and Causality:

  • Heterogeneous Catalyst (PtNWs): The use of an unsupported platinum nanowire catalyst facilitates both the initial reductive amination (C-N bond formation) and allows for easy removal by simple filtration, simplifying the purification process.[13]

  • One-Pot Procedure: This approach combines imine formation, reduction, and intramolecular amidation into a single operation, adhering to the principles of green chemistry by improving step economy.[10]

  • Hydrogen Source: Molecular hydrogen at atmospheric pressure is a mild and clean reducing agent, with water being the only byproduct.

Summary of Applications

The strategic placement of the bromo and amino functionalities makes this compound a powerful tool for building diverse heterocyclic libraries.

Heterocyclic CoreSynthetic StrategyKey TransformationCatalyst/Reagent Type
Quinazolinones Three-Component CouplingIsocyanide Insertion / AnnulationPalladium / NHC Ligand
Isoindolinones Reductive AnnulationReductive C-N Coupling / AmidationPlatinum (heterogeneous)
Carbazoles Sequential C-N/C-C CouplingBuchwald-Hartwig AminationPalladium / Phosphine Ligand
Phenanthridinones C-H Activation / AnnulationIntramolecular C-H ArylationPalladium / Norbornene

Conclusion

This compound stands out as a highly adaptable and efficient building block for the synthesis of medicinally relevant heterocyclic compounds. Its utility is rooted in the orthogonal reactivity of its functional groups, enabling participation in sophisticated transition-metal-catalyzed reactions and streamlined multicomponent assemblies. The protocols and strategies outlined in this guide demonstrate its potential to accelerate the discovery and development of novel chemical entities for researchers in drug discovery and process chemistry. By understanding the underlying mechanistic principles, scientists can fully harness the power of this versatile synthon to construct complex molecular targets with precision and efficiency.

References

  • Dhiman, S., Nandwana, N., Dhayal, S., & Kumar, A. (2017). A Facile Synthesis of Quinazolin‐4(3H)‐ones via Copper‐Catalyzed One‐Pot, Three‐Component Tandem Reaction. ChemistrySelect. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. PharmaCompass. [Link]
  • Catellani, M., Motti, E., & Della Ca', N. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
  • ResearchGate. (n.d.). Approaches for the synthesis of quinazolin‐4(3H)‐ones. [Link]
  • ResearchGate. (n.d.). Synthesis of functionalized isoindolinones 7.12 and 7.14. [Link]
  • Al-Warhi, T., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). [Link]
  • Wang, X., et al. (2019). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health (NIH). [Link]
  • Daugulis, O., & Zaitsev, V. G. (2012).
  • Kumar, V., & Gandeepan, P. (2024). Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate. Chemistry – An Asian Journal. [Link]
  • Sharma, R., et al. (2019). Recent advances in 4(3H)-quinazolinone syntheses. New Journal of Chemistry. [Link]
  • Kumar, V., & Gandeepan, P. (2024). Synthesis of 3‐Methyleneisoindolin‐1‐ones via Rhodium(III)‐Catalyzed C−H/N−H Activation and Annulation of N‐Methoxybenzamides with Potassium Vinyltrifluoroborate.
  • Hartwig, J. F., & DeLuca, R. (2009). Organic Syntheses Procedure. Organic Syntheses. [Link]
  • ResearchGate. (2019). Synthesis of 3‐Bromoindenes from 4‐Alkynyl Alcohols/Sulfonamides and Aldehydes via Prins Cyclization, Ring‐Opening and Friedel‐Crafts Reactions. [Link]
  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • StackExchange. (n.d.).
  • Wang, G. (2022). Recent Developments on Five-Component Reactions. MDPI. [Link]
  • ResearchGate. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. [Link]
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Ruijter, E., et al. (2014). Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2011). Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
  • Bakó, T., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. MDPI. [Link]
  • Saddi, M., et al. (2008). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Universita degli Studi di Cagliari Institutional Research Repository. [Link]
  • Ray, L., & Tilak, M. (2017). Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction: An appraisal. Comptes Rendus Chimie. [Link]
  • ASBASJSM College of Pharmacy. (n.d.). Module-3: HETEROCYCLIC COMPOUNDS. [Link]
  • Metwally, M. A., et al. (2006). Thiocarbamoyl derivatives as synthons in heterocyclic synthesis.

Sources

Application Notes & Protocols: Strategic Incorporation of 3-Bromo-4-methylbenzylamine in the Synthesis of Novel Pyrazolopyrimidine-Based Mer Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the strategic application of 3-Bromo-4-methylbenzylamine as a key intermediate in the synthesis of next-generation pharmaceutical compounds. Specifically, we focus on its utility in the design of novel inhibitors for Mer tyrosine kinase (MerTK), a critical target in oncology. We present a rationale for the inclusion of the 3-bromo-4-methylbenzyl moiety, drawing upon established principles of structure-activity relationships (SAR) in kinase inhibitor design. A detailed, field-proven protocol for the synthesis of a novel pyrazolopyrimidine-based Mer inhibitor analog is provided, demonstrating the practical application of this versatile building block.

Introduction: The Emerging Role of Mer Kinase and the Pyrazolopyrimidine Scaffold

Mer tyrosine kinase (MerTK) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Aberrant MerTK signaling has been implicated in a variety of human cancers, where it promotes tumor growth, survival, and chemoresistance.[1] This makes MerTK a compelling target for therapeutic intervention. Small molecule inhibitors based on the pyrazolopyrimidine scaffold have shown significant promise in targeting various kinases, including MerTK.[2] This heterocyclic system serves as an excellent ATP-mimetic, binding to the hinge region of the kinase domain.[3]

The development of potent and selective MerTK inhibitors is an active area of research. Structure-activity relationship (SAR) studies have revealed that modifications to the solvent-exposed regions of the inhibitor can significantly impact potency, selectivity, and pharmacokinetic properties. One such region is often occupied by a substituted benzylamine moiety, as seen in the potent Mer/Flt3 dual inhibitor, UNC2025 .[4][5]

Rationale for Employing this compound

The unique substitution pattern of this compound offers several potential advantages in the design of novel kinase inhibitors, directly influencing their biological activity and developability.

  • Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the protein's active site.[6][7] This can lead to enhanced binding affinity and selectivity for the target kinase.

  • Modulation of Physicochemical Properties: The bromo and methyl groups alter the lipophilicity and electronic properties of the benzyl ring. This can influence the compound's solubility, cell permeability, and metabolic stability, all critical parameters in drug development.

  • Metabolic Stability: The presence of the bromine atom can block potential sites of metabolism on the aromatic ring, potentially leading to an improved pharmacokinetic profile.

  • Probing Structure-Activity Relationships: The synthesis of analogs containing the 3-bromo-4-methylbenzyl moiety allows for a systematic exploration of the SAR around this region of the pharmacophore, providing valuable insights for further optimization.[8]

Proposed Synthesis of a Novel Mer Kinase Inhibitor Analog

We propose the synthesis of a novel analog of a known pyrazolopyrimidine-based Mer inhibitor, where the original benzylamine side chain is replaced with this compound. The synthesis is based on established methodologies for the N-alkylation of pyrazolopyrimidine cores.[9][10]

Synthetic Workflow

The proposed synthesis involves a two-step process starting from a readily available pyrazolopyrimidine core. The workflow is depicted in the diagram below.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: N-Alkylation Start Pyrazolopyrimidine Core (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) Intermediate Key Intermediate (Substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine) Start->Intermediate Nucleophilic Aromatic Substitution Reagent1 Substituted Amine (e.g., (1R,4R)-4-aminocyclohexanol) Reagent1->Intermediate Final_Product Novel Mer Kinase Inhibitor Analog Intermediate->Final_Product N-Alkylation (e.g., reductive amination or direct alkylation) Reagent2 This compound Reagent2->Final_Product

Caption: Proposed synthetic workflow for a novel Mer kinase inhibitor.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific pyrazolopyrimidine core used.

Step 1: Synthesis of the Key Intermediate (Example: (4-((1R,4R)-4-hydroxycyclohexyl)amino)-1H-pyrazolo[3,4-d]pyrimidine)

  • Reaction Setup: To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF, add (1R,4R)-4-aminocyclohexanol (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired intermediate.

Step 2: N-Alkylation with this compound

This step can be achieved via direct N-alkylation of the pyrazole nitrogen or through a Mitsunobu reaction if a suitable hydroxyl group is present on the pyrazolopyrimidine intermediate. A general protocol for direct N-alkylation is provided below.[9]

  • Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the pyrazolopyrimidine intermediate from Step 1 (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation. Add a solution of 3-bromo-4-methylbenzyl bromide (1.1 eq, prepared from this compound via standard methods) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final novel Mer kinase inhibitor analog.

Data Summary and Comparison

The introduction of the 3-bromo-4-methylbenzyl moiety is expected to alter the properties of the resulting inhibitor compared to a parent compound like UNC2025. The following table provides a hypothetical comparison.

PropertyParent Inhibitor (e.g., UNC2025)Proposed Analog with this compoundRationale for Expected Change
Target Potency (IC₅₀) Sub-nanomolar (e.g., 0.74 nM for Mer)[11]Potentially improved or maintainedPotential for halogen bonding to enhance binding affinity.[7]
Kinase Selectivity High (e.g., >45-fold vs. Axl)[4]Potentially altered/improvedThe substituted benzyl group can probe unique features of the target's active site, potentially increasing selectivity.
Calculated LogP (cLogP) Varies based on full structureLikely increasedAddition of a bromine atom generally increases lipophilicity.
Metabolic Stability Orally bioavailable[11]Potentially improvedBromine can block sites of oxidative metabolism.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical intermediates, particularly in the field of kinase inhibitors. Its unique substitution pattern provides medicinal chemists with a tool to modulate the potency, selectivity, and pharmacokinetic properties of lead compounds through mechanisms such as halogen bonding and steric hindrance of metabolic pathways. The provided synthetic protocol offers a practical guide for the incorporation of this intermediate into a pyrazolopyrimidine scaffold, paving the way for the discovery of new and improved MerTK inhibitors.

References

  • Sikdar, S., et al. (2023). A one-pot cyclization methodology to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.
  • Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. Tetrahedron Letters.
  • Terungwa, S., et al. (2023).
  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041.
  • Liu, J., et al. (2012). Discovery of Novel Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia. ACS Medicinal Chemistry Letters, 3(4), 314-319.
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701.
  • El-Sayed, N. A., et al. (2024).
  • Al-Omair, M. A., et al. (2024). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105933.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
  • Hahne, G., et al. (2021).
  • Zarrin, A., et al. (2021).
  • Abdel-Aziz, A. A.-M., et al. (2015). Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 948-957.
  • Zhang, W., et al. (2014). UNC2025, a, Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor.
  • Liu, J., et al. (2012). Discovery of Novel Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia. SciSpace.
  • DC Chemicals. (n.d.). UNC2025|UNC-2025|Mer/Flt3 dual inhibitor.
  • DeRyckere, D., et al. (2017). UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. Clinical Cancer Research, 23(7), 1741-1751.
  • Terraneo, G., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal, e202301033.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.
  • ResearchGate. (n.d.). SAR of the substituted benzyl group.
  • Niefind, K., et al. (2015). A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures. ACS Chemical Biology, 10(7), 1654-1660.
  • Gray, D. L. V., et al. (2023). Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2)
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Zaki, M. E. A., et al. (2012).
  • European Patent Office. (1996).
  • Al-Abdullah, E. S., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1935-1943.
  • Al-Omair, M. A., & El-Emam, A. A. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 1-8.

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-4-methylbenzylamine is a versatile chemical intermediate, the utility of which is significantly expanded through the derivatization of its primary amino group. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the aromatic ring influences the nucleophilicity and reactivity of the amino group, making it a subject of interest for creating diverse molecular scaffolds. These derivatives are of considerable importance in medicinal chemistry and materials science, where precise modifications can tune biological activity, selectivity, and physicochemical properties.

This guide provides a comprehensive overview of key derivatization strategies for this compound, including detailed protocols for N-acylation, N-alkylation, N-sulfonylation, and reductive amination. The methodologies presented are designed to be robust and adaptable, with an emphasis on the underlying chemical principles that govern these transformations.

Chemical Reactivity Considerations

The reactivity of the amino group in this compound is modulated by the electronic effects of the substituents on the benzene ring. The methyl group at the para-position is electron-donating, which slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted benzylamine. Conversely, the bromine atom at the meta-position is electron-withdrawing, which tends to decrease the nucleophilicity of the amino group. The net effect of these competing influences still allows the amino group to readily participate in a variety of nucleophilic reactions.

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

  • This compound: This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of contact, immediately flush the affected area with copious amounts of water.[1]

  • Reagents: Many reagents used in derivatization, such as acyl chlorides, alkyl halides, and sulfonyl chlorides, are hazardous and require careful handling. Always adhere to the specific safety guidelines for each chemical.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[1]

Part 1: N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This modification is widely used in drug discovery to introduce various functional groups and to modulate the pharmacokinetic properties of a molecule.

Rationale for N-Acylation

The resulting N-benzyl amides are generally more stable and less basic than the parent amine. The acyl group can be chosen to introduce a wide range of functionalities, from simple alkyl chains to complex heterocyclic moieties, allowing for extensive structure-activity relationship (SAR) studies.

General Reaction Workflow: N-Acylation

acylation_workflow cluster_reagents Reagents amine This compound reaction Reaction Mixture amine->reaction acyl_chloride Acyl Chloride / Anhydride acyl_chloride->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup Stir at RT purification Purification (e.g., Chromatography) workup->purification Extract product N-Acyl Derivative purification->product Isolate alkylation_workflow cluster_reagents Reagents amine This compound reaction Reaction Mixture amine->reaction alkyl_halide Alkyl Halide alkyl_halide->reaction base Base (e.g., K2CO3) base->reaction solvent Polar Aprotic Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup reaction->workup Heat purification Purification (e.g., Chromatography) workup->purification Extract product N-Alkyl Derivative purification->product Isolate sulfonylation_workflow cluster_reagents Reagents amine This compound reaction Reaction Mixture amine->reaction sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->reaction base Base (e.g., Pyridine) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup Stir at 0 °C to RT purification Purification (e.g., Recrystallization) workup->purification Extract product N-Sulfonyl Derivative purification->product Isolate reductive_amination_workflow cluster_reagents Reagents amine This compound reaction Reaction Mixture amine->reaction carbonyl Aldehyde / Ketone carbonyl->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction solvent Solvent (e.g., Methanol, DCE) solvent->reaction acid Acid Catalyst (e.g., Acetic Acid) acid->reaction workup Aqueous Workup reaction->workup Stir at RT purification Purification (e.g., Chromatography) workup->purification Extract product N-Substituted Amine purification->product Isolate

Sources

Application Notes and Protocols: N-Alkylation Reactions of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The N-alkylation of primary amines is a cornerstone transformation in modern organic synthesis, pivotal for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] 3-Bromo-4-methylbenzylamine is a particularly valuable synthetic intermediate. Its primary amine moiety serves as a reactive handle for N-alkylation, while the electronically distinct bromo-substituted aromatic ring provides a secondary site for diversification, typically through palladium-catalyzed cross-coupling reactions.[2] This dual functionality allows for the rapid assembly of complex molecular architectures, making it a desirable building block in drug discovery programs.

However, the N-alkylation of primary amines like this compound is not without significant challenges. The principal among these is the propensity for over-alkylation.[3] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive subsequent alkylation that forms a tertiary amine byproduct.[4][5] This "runaway" reaction can drastically lower the yield of the desired product and introduce significant purification challenges.[3]

This guide provides a detailed analysis of two primary strategies for the N-alkylation of this compound, offering field-proven protocols designed to maximize yield and selectivity. We will contrast the classical direct alkylation approach with the more controlled and often preferred method of reductive amination. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these critical reactions effectively.

Core Principles: A Mechanistic Dichotomy

The selective synthesis of a secondary amine from a primary amine hinges on controlling the reactivity of the nitrogen atom. Two divergent mechanistic pathways are commonly employed to achieve this transformation.

Direct Alkylation with Alkyl Halides

This method follows a classical SN2 mechanism, where the nucleophilic amine attacks an electrophilic alkyl halide.[5] The initial reaction forms a hydrohalide salt of the secondary amine. A base is required to neutralize this salt, regenerating a neutral secondary amine which, unfortunately, can then compete with the starting material for the remaining alkyl halide.[4] This inherent competition is the root cause of over-alkylation.

Reductive Amination

Reductive amination is a highly selective, multi-step, one-pot reaction that is often the method of choice for clean, controlled mono-alkylation.[6][7] It involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. This imine is then selectively reduced by a mild hydride agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to furnish the target secondary amine.[8] Because the imine is formed and reduced in situ, the concentration of the more nucleophilic secondary amine product remains low throughout the reaction, effectively suppressing the subsequent reactions that lead to over-alkylation.[6]

G cluster_0 N-Alkylation Strategies cluster_1 Strategy 1: Reductive Amination cluster_2 Strategy 2: Direct Alkylation start This compound (Primary Amine) ra1 Add Aldehyde/Ketone (e.g., R₂C=O) start->ra1 da1 Add Alkyl Halide (R₂-X) + Base (e.g., K₂CO₃) start->da1 ra2 Imine Intermediate Formation ra1->ra2 Condensation ra3 In-situ Reduction (e.g., NaBH(OAc)₃) ra2->ra3 Reduction ra_prod Desired Secondary Amine (High Selectivity) ra3->ra_prod da_prod1 Desired Secondary Amine da1->da_prod1 SN2 Reaction da_prod2 Tertiary Amine Byproduct (Over-alkylation) da1->da_prod2 SN2 Reaction da_prod1->da1 Competitive Reaction

Caption: Divergent pathways for the N-alkylation of a primary amine.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol is the recommended starting point for achieving high selectivity for the mono-alkylated product. It is robust, generally high-yielding, and purification is typically straightforward.

Principle: This procedure couples this compound with an aldehyde or ketone to form an imine, which is immediately reduced with sodium triacetoxyborohydride. The mildness and steric bulk of the reducing agent prevent reduction of the starting carbonyl compound and minimize side reactions.[6]

Materials
Reagent/EquipmentPurpose
This compoundStarting Material (1.0 eq)
Aldehyde or KetoneAlkylating Partner (1.1 eq)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selective Reducing Agent (1.5 eq)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Reaction Solvent
Saturated Aqueous NaHCO₃ SolutionQuenching Agent
BrineAqueous Wash
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Round-bottom flask, Magnetic stir barReaction Vessel
Nitrogen or Argon gas supplyInert Atmosphere
Silica GelChromatographic Stationary Phase
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Under an inert atmosphere of nitrogen or argon, add anhydrous DCM or DCE to achieve a concentration of 0.1-0.2 M. Stir until all solids are dissolved.

    • Causality: Anhydrous conditions are critical to prevent the slow hydrolysis of the imine intermediate and the decomposition of the hydride reagent, ensuring efficient reduction.[6]

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes.

    • Causality: This initial period allows for the equilibrium formation of the imine intermediate, which is the substrate for the subsequent reduction step.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

    • Causality: Portion-wise addition helps to control the reaction rate and dissipate any heat generated. NaBH(OAc)₃ is the reagent of choice as it is less reactive than other borohydrides, showing excellent selectivity for the reduction of imines in the presence of aldehydes.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

    • Causality: The basic bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated secondary amine.

G start Start: Dry Flask under Inert Gas step1 Dissolve Amine (1.0 eq) in Anhydrous DCM start->step1 step2 Add Aldehyde (1.1 eq) step1->step2 step3 Stir 30-60 min (Imine Formation) step2->step3 step4 Add NaBH(OAc)₃ (1.5 eq) in portions step3->step4 step5 Stir 2-16h at RT (Monitor by TLC/LC-MS) step4->step5 step6 Quench with sat. NaHCO₃ step5->step6 step7 Extract with DCM (x3) step6->step7 step8 Wash with Brine step7->step8 step9 Dry (Na₂SO₄), Filter, Concentrate step8->step9 end Purify via Flash Chromatography step9->end

Caption: Workflow for Reductive Amination.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol describes the classical SN2 approach. While seemingly simpler, it requires careful control to mitigate the significant risk of over-alkylation. It is most suitable when a tertiary amine is the desired product or when reductive amination is not feasible.

Principle: The primary amine acts as a nucleophile, displacing a halide from an alkyl halide. A stoichiometric amount of base is required to neutralize the ammonium salt formed, preventing the reaction from stalling.[9]

Materials
Reagent/EquipmentPurpose
This compoundStarting Material (1.0 eq)
Alkyl Halide (e.g., Benzyl Bromide)Alkylating Agent (1.0-1.1 eq)
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)Base (2.0 eq)
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Reaction Solvent
Ethyl Acetate or Diethyl EtherExtraction Solvent
Deionized WaterAqueous Wash
Anhydrous Na₂SO₄ or MgSO₄Drying Agent
Round-bottom flask, Magnetic stir barReaction Vessel
Silica GelChromatographic Stationary Phase
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and the anhydrous solvent (MeCN or DMF). Stir the suspension for 10-15 minutes.

    • Causality: Using at least two equivalents of base is crucial. One equivalent neutralizes the acid byproduct (HX), and the second helps maintain a basic medium to keep the amine nucleophiles in their free, unprotonated state.[9]

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.1 eq) dropwise to the stirred mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction to 0 °C before addition.

    • Causality: Slow, dropwise addition maintains a low instantaneous concentration of the alkylating agent, which statistically favors reaction with the more abundant primary amine over the newly formed secondary amine, thus providing some kinetic control over over-alkylation.[8]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed. Monitor the reaction closely by TLC or LC-MS, paying careful attention to the relative ratios of the starting material, the desired mono-alkylated product, and the di-alkylated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. If using TEA, proceed directly to the next step.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or DMF. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

    • Insight: Expect a more challenging purification than in Protocol 1. The secondary and tertiary amine products can often have similar polarities, requiring careful selection of the eluent system for effective separation.

G start Start: Flask with Amine (1.0 eq) & Base (2.0 eq) step1 Add Anhydrous Solvent (MeCN or DMF) start->step1 step2 Add Alkyl Halide (1.1 eq) Dropwise (Control Temp) step1->step2 step3 Stir at RT or Heat (Monitor for Byproduct) step2->step3 step4 Work-up: Filter Salts (if applicable) step3->step4 step5 Concentrate Solvent step4->step5 step6 Aqueous Extraction (EtOAc / Water) step5->step6 step7 Wash with Brine, Dry, Filter, Concentrate step6->step7 end Purify via Flash Chromatography (Separation may be challenging) step7->end

Caption: Workflow for Direct Alkylation.

Data Summary and Strategic Comparison

FeatureProtocol 1: Reductive AminationProtocol 2: Direct Alkylation with Alkyl Halide
Alkylating Agent Aldehyde or KetoneAlkyl Halide (e.g., R-Br, R-I)
Key Reagent Mild Hydride Reductant (e.g., NaBH(OAc)₃)Non-nucleophilic Base (e.g., K₂CO₃, TEA)
Selectivity for Mono-alkylation Excellent; the method is designed to prevent over-alkylation.[6]Poor to Moderate; inherently prone to over-alkylation.[5]
Key Byproduct Typically none, aside from spent reagents.Di-alkylated (tertiary) amine.[4]
Purification Complexity Low; crude product is often relatively clean.High; requires careful chromatography to separate similar products.
Recommended Use Case When the mono-alkylated secondary amine is the exclusive target.When the tertiary amine is desired, or for specific substrates where reductive amination is not viable.

Troubleshooting and Field-Proven Insights

ProblemPossible Cause(s)Recommended Solution(s)
No reaction or slow conversion (Protocol 1) 1. Decomposed or hydrolyzed NaBH(OAc)₃.2. Sterically hindered aldehyde/ketone leading to slow imine formation.1. Use a fresh bottle of NaBH(OAc)₃. Ensure anhydrous conditions are strictly maintained.2. Add a catalytic amount of acetic acid to promote imine formation. Increase reaction time or gently heat the mixture (e.g., to 40 °C).
Significant over-alkylation observed (Protocol 2) 1. This is an inherent limitation of the method.[3]2. Alkyl halide added too quickly or reaction temperature too high.1. Switch to Protocol 1 (Reductive Amination) if possible.2. Use a syringe pump for very slow addition of the alkyl halide. Perform the reaction at 0 °C or lower. Use a larger excess of the starting primary amine (e.g., 3-5 eq), though this is not atom-economical.
Formation of unknown impurities 1. Impure starting materials.2. Solvent-related side reactions (e.g., formylation if using DMF at high temp).[10]1. Purify starting amine by distillation or salt formation/recrystallization if necessary.[11] Check purity of the alkylating agent.2. Use a more inert solvent like Acetonitrile or Dioxane. Avoid excessive heating.
Difficult chromatographic separation of products The polarity of the secondary and tertiary amine products are too similar.1. Use a shallower solvent gradient during column chromatography.2. Try a different solvent system (e.g., DCM/Methanol with 1% NH₄OH).3. Consider converting the crude mixture to their HCl salts, which may have different crystallization properties allowing for separation.

References

  • Benchchem. (n.d.). Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • University of Calgary. (n.d.). Alkylation of Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Wikipedia. (n.d.). Amine alkylation.
  • Benchchem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N-Alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemistryViews.
  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • Singh, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Benchchem. (n.d.). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.
  • Reddit. (2024). How to purify Benzylamine?.

Sources

Application Note: Strategic Acylation of 3-Bromo-4-methylbenzylamine for Amide Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Acylated 3-Bromo-4-methylbenzylamine

In the landscape of modern organic synthesis, the strategic modification of molecular scaffolds is paramount to the development of novel therapeutic agents and advanced materials. This compound serves as a valuable building block, offering a unique combination of steric and electronic properties. The presence of a bromine atom provides a handle for further cross-coupling reactions, while the methyl group influences the electronic nature of the aromatic ring. The primary amine functionality is a key site for derivatization, and its acylation to form a diverse range of amides is a fundamental transformation.

The resulting N-(3-bromo-4-methylbenzyl) amides are of significant interest to researchers in drug discovery and materials science. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of biologically active molecules.[1] The ability to introduce various acyl groups onto the this compound core allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of potent and selective drug candidates. Furthermore, the tailored properties of these amides can be harnessed in the design of novel polymers and functional materials.

This application note provides a comprehensive guide to the acylation of this compound, with a focus on practical and robust protocols suitable for a research and development setting. We will delve into the underlying reaction mechanism, explore various experimental setups, and provide detailed, step-by-step procedures for the successful synthesis and purification of target amides.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion or a carboxylate), results in the formation of the stable amide bond.

The reaction is typically facilitated by the presence of a base, which serves two primary purposes. Firstly, it deprotonates the protonated amine that forms after the initial nucleophilic attack, regenerating a neutral amine that can react further. Secondly, it neutralizes the acidic byproduct of the reaction (e.g., hydrochloric acid), driving the equilibrium towards product formation.[2]

Caption: General mechanism of the acylation of a primary amine.

Experimental Protocols: A Comparative Approach

The choice of acylating agent and reaction conditions can significantly impact the yield, purity, and scalability of the acylation reaction. Below, we present a comparative table of common protocols that can be adapted for the acylation of this compound.

Protocol Acylating Agent Base Solvent Temperature Advantages Disadvantages
1. Schotten-Baumann Acyl ChlorideAq. NaOH or PyridineDichloromethane (DCM) / Water (biphasic) or DCM0 °C to RTHigh yields, robust, widely applicable.[2][3]Acyl chlorides can be moisture-sensitive; formation of HCl byproduct.
2. Acetic Anhydride Acetic AnhydrideTriethylamine (TEA) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to RTLess reactive than acyl chlorides, easier to handle.Can be slower; may require heating for less reactive amines.
3. Amide Coupling Carboxylic AcidHBTU, HATU, or DCC/DMAPDichloromethane (DCM) or Dimethylformamide (DMF)RTMild conditions, broad substrate scope.Coupling reagents can be expensive and generate stoichiometric byproducts.
Protocol 1: Schotten-Baumann Acylation with Acetyl Chloride

This classic and reliable method is often the first choice for the acylation of primary amines.[3][4] The use of a biphasic system with an aqueous base is particularly effective for trapping the HCl byproduct.[2]

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (10 mL per mmol of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M sodium hydroxide solution (2.0 eq).

  • With vigorous stirring, add acetyl chloride (1.1 eq) dropwise to the biphasic mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-bromo-4-methylbenzyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Schotten-Baumann Workflow start Start dissolve Dissolve this compound in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add 1M NaOH cool->add_base add_acyl_chloride Add Acetyl Chloride Dropwise add_base->add_acyl_chloride react Stir at 0 °C then RT (Monitor by TLC) add_acyl_chloride->react workup Workup: - Separate Layers - Wash with NaHCO₃, H₂O, Brine react->workup dry Dry with MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end N-(3-bromo-4-methylbenzyl)acetamide purify->end caption Figure 2. Workflow for Schotten-Baumann acylation.

Caption: Workflow for the Schotten-Baumann acylation protocol.

Protocol 2: Acylation with Acetic Anhydride

Acetic anhydride offers a milder alternative to acetyl chloride and is particularly useful when the starting amine is sensitive to acidic conditions.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (10 mL per mmol of amine) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Purification and Characterization

The purification of the resulting N-(3-bromo-4-methylbenzyl) amide is crucial to obtain a product of high purity for subsequent applications.

  • Recrystallization: This is often the most effective method for purifying solid amides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined empirically.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard technique.

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Melting Point (for solids): As an indicator of purity.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the acylating agent is not degraded.
Product loss during workup.Ensure proper pH adjustments during extractions. Minimize transfers.
Side Product Formation Diacylation of the amine.Use a slight excess of the amine or add the acylating agent slowly at low temperature.
Hydrolysis of the acylating agent.Use anhydrous solvents and reagents.
Difficult Purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider a different purification technique (e.g., preparative HPLC).

Conclusion

The acylation of this compound is a versatile and powerful tool for the synthesis of a wide array of amides with potential applications in drug discovery and materials science. The Schotten-Baumann reaction using acyl chlorides and the use of anhydrides are both robust and reliable methods that can be readily implemented in a laboratory setting. Careful attention to reaction conditions, purification, and characterization will ensure the successful synthesis of high-purity N-(3-bromo-4-methylbenzyl) amides, paving the way for further scientific exploration.

References

  • Wikipedia. Schotten–Baumann reaction. [Link]
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
  • BYJU'S. Schotten Baumann Reaction. (2019-11-17). [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Collegedunia.

Sources

Application Notes and Protocols for the Purification of Crude 3-Bromo-4-methylbenzylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the purification of crude 3-Bromo-4-methylbenzylamine using silica gel column chromatography. Addressed to researchers, scientists, and professionals in drug development, this document provides an in-depth protocol grounded in the principles of chromatographic separation. It elucidates the rationale behind procedural steps, from the selection of the stationary and mobile phases to strategies for overcoming common challenges associated with purifying basic amines, such as peak tailing. By integrating expert insights with established methodologies, this guide aims to equip scientists with the knowledge to achieve high-purity this compound, a critical intermediate in pharmaceutical synthesis.

Introduction: The Rationale for Purification

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. The synthesis of this benzylamine derivative can result in several impurities, including unreacted starting materials, over-brominated species, or byproducts from side reactions.

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[1] The principle relies on the differential partitioning of components between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[1] For amines, which are basic compounds, direct purification on acidic silica gel can be challenging, often leading to issues like irreversible adsorption and peak tailing.[2][3] This protocol addresses these challenges by incorporating a basic modifier into the eluent system, a field-proven strategy to ensure efficient elution and high-resolution separation.[4]

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: This compound may be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[5]

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Triethylamine): These are flammable and volatile organic compounds. Work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[6]

Materials and Equipment

Chemicals and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexanes (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM, ACS grade or higher)

  • Triethylamine (Et₃N, >99%)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment
  • Glass chromatography column

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collector or test tubes

  • NMR spectrometer

Experimental Protocol

This protocol is divided into three main stages: (1) preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal solvent system, (2) the column chromatography purification itself, and (3) post-purification analysis to confirm purity.

Stage 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The success of a column chromatography separation is highly dependent on the choice of the mobile phase. TLC is an indispensable tool for rapidly screening different solvent systems to find the one that provides the best separation.[7]

Protocol:

  • Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane.

  • Prepare several TLC developing chambers with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is a range of solvent systems from 9:1 to 1:1 hexanes:ethyl acetate.

  • To counteract the basicity of the amine , which can cause streaking on the acidic silica gel, add a small amount of triethylamine (typically 0.5-1%) to each solvent system.[3]

  • Spot the crude mixture onto the baseline of the TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp (254 nm). The aromatic rings in the compound and impurities will appear as dark spots.[3]

Stage 2: Column Chromatography Purification

Once an optimal solvent system is identified, the bulk purification can be performed.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column Pack Column with Silica Gel Slurry prep_sample Prepare Crude Sample (Dry Loading) load_sample Load Sample onto Column prep_sample->load_sample elute_column Elute with Optimized Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent final_product final_product evaporate_solvent->final_product Yields Pure Product

Caption: Workflow for the purification of this compound.

Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use a silica gel to crude product weight ratio of at least 50:1 for good separation.[9]

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[10]

    • Add a layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the least polar solvent system (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[1] Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[11] This technique, known as dry loading, often results in better separation than wet loading for larger sample quantities.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase (determined from TLC analysis, including the triethylamine modifier) to the column.

    • Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or a fraction collector.

    • Continuously monitor the elution process by spotting the collected fractions onto TLC plates and visualizing them under UV light.

Stage 3: Post-Purification Analysis
  • Combine and Evaporate: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm Purity: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of impurities.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for this purification.

ParameterRecommended Value/ObservationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[1]
Mobile Phase Hexanes:Ethyl Acetate with 0.5-1% TriethylamineProvides good separation for moderately polar compounds. Triethylamine neutralizes acidic silanol groups on the silica, preventing peak tailing of the basic amine.[2][4]
Optimal Rf ~0.2-0.3Ensures the compound spends sufficient time on the stationary phase for effective separation from impurities.[8]
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially for larger scale purifications.[10]
Visualization UV light (254 nm)The aromatic ring in the molecule allows for non-destructive visualization.[3]
Expected Purity >98% (by NMR)Column chromatography, when performed correctly, is capable of achieving high levels of purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Streaking/Tailing on TLC The amine is strongly interacting with the acidic silica gel.Increase the concentration of triethylamine in the mobile phase (up to 2%).[3] Ensure the sample is not too concentrated when spotted.
Poor Separation The solvent system is not optimal.Re-evaluate the mobile phase using TLC. A shallower gradient of solvent polarity during the column run may be necessary.
Product Not Eluting The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Low Recovery The compound may be irreversibly adsorbed to the silica gel.Ensure an adequate amount of triethylamine is used in the mobile phase. In some cases, switching to a less acidic stationary phase like alumina may be beneficial.[12]

Conclusion

This application note provides a robust and detailed protocol for the purification of crude this compound by silica gel column chromatography. By understanding the principles behind each step, particularly the challenges associated with purifying basic amines and the strategies to mitigate them, researchers can confidently and efficiently obtain this important synthetic intermediate in high purity. The successful implementation of this protocol will contribute to the integrity and reproducibility of subsequent synthetic transformations in the drug development pipeline.

References

  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • PubChem. (n.d.). (R)-4-bromo-alpha-methylbenzylamine.
  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Medicinal Chemistry Communications.
  • SIELC Technologies. (n.d.). Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography).
  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene.
  • UniCA IRIS - Università degli Studi di Cagliari. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.

Sources

Recrystallization techniques for purifying 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of 3-Bromo-4-methylbenzylamine by Recrystallization

Introduction

This compound is a substituted benzylamine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final active compound. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. A successful recrystallization can significantly enhance the purity of the material, yielding a crystalline product suitable for high-stakes applications in research and development.

This document provides a detailed protocol and technical insights for the purification of this compound, designed for researchers and drug development professionals. The guide emphasizes the rationale behind procedural steps, from solvent selection to troubleshooting, to ensure a reproducible and effective purification outcome.

Physicochemical Profile and Safety

A thorough understanding of the compound's properties is the foundation of a successful recrystallization protocol.

PropertyValueReference
CAS Number 1177558-32-5[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Predicted Appearance Off-white to yellow or tan solid[2]
Structural Polarity Predominantly hydrophobic aromatic core with a polar amine group[3]

Safety Considerations: While specific GHS data for this exact compound is limited, related aromatic amines and bromo-compounds are often associated with hazards. Assume the compound is harmful if swallowed, causes skin and eye irritation, and may be toxic to aquatic life.[4] Always handle the chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Principle of Recrystallization: A Molecular Perspective

Recrystallization separates a target compound from its impurities based on differences in solubility. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[5] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent after the target compound has crystallized.

The process of slow cooling is critical.[5] It allows for the methodical formation of a crystal lattice, a highly ordered structure that inherently excludes molecules that do not fit its geometry—namely, the impurities. Rapid cooling (crashing out) can trap impurities within the rapidly forming solid, defeating the purpose of the purification.

Solvent System Selection: A Rationale-Driven Approach

The choice of solvent is the most critical variable in recrystallization.[6] The molecular structure of this compound, featuring a largely nonpolar bromotoluene body and a polar benzylamine head, suggests it will have intermediate polarity. This makes single-solvent systems viable but also opens the door to more tunable two-solvent systems.

Solvent Screening Protocol (Microscale):

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature and observe solubility. An ideal solvent will not dissolve the compound.

  • If insoluble, heat the mixture gently (e.g., in a hot water bath) and continue adding the solvent dropwise until the solid just dissolves.[7] Note the volume of solvent required.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Recommended Solvent Systems:

Solvent/SystemPolarityRationale & Expected Outcome
Ethanol/Water Mixed ProticThe compound is likely soluble in hot ethanol but poorly soluble in water.[3] This system allows for fine-tuning. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid (cloudy). Add a drop or two of hot ethanol to clarify, then cool. This is an excellent starting point.[6]
Ethyl Acetate/Hexane MixedThis is a classic system for compounds of intermediate polarity.[6] The compound should be soluble in ethyl acetate but insoluble in hexane. Dissolve the crude material in a minimal amount of warm ethyl acetate and add hexane until persistent turbidity is observed. Clarify with a few drops of ethyl acetate and allow to cool.
Toluene AromaticAs an aromatic compound, this compound may exhibit the desired solubility profile in toluene.[6] Toluene is effective for many aromatic compounds, offering good solubility when hot and reduced solubility when cold.
Isopropanol Polar ProticSimilar to ethanol, isopropanol is a good single-solvent candidate that may offer a slightly different solubility curve, potentially improving recovery or purity.[6]

Detailed Experimental Protocol

This protocol assumes a two-solvent system (e.g., Ethanol/Water) has been selected as optimal from the screening phase.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvents (e.g., Ethanol, deionized water)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula, watch glass, and boiling chips

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) and a boiling chip into an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while gently heating and stirring on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot filtration is necessary. To prevent premature crystallization, add a small excess of hot solvent (approx. 5-10% more) to the solution.[7] Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated flask. If using decolorizing carbon, add it to the solution and heat for a few minutes before this step.

  • Induce Crystallization: If using a two-solvent system, add the second solvent (the "anti-solvent," e.g., hot water) dropwise to the hot, clear solution until it becomes persistently turbid. Add a few drops of the first solvent (e.g., ethanol) to re-dissolve the precipitate and produce a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, large crystals.[5] Rushing this step will trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent or the anti-solvent (e.g., ice-cold water). This removes any residual mother liquor containing dissolved impurities. Do not use room temperature solvent, as it will dissolve a significant portion of the product.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the dried crystals. A pure compound will have a sharp, narrow melting range. Compare the purity of the recrystallized material to the crude starting material using Thin Layer Chromatography (TLC).

Workflow Visualization

The following diagram illustrates the logical flow and key decision points of the recrystallization process.

Recrystallization_Workflow start_node Crude Solid Dissolve 1. Dissolve in Hot Solvent start_node->Dissolve Minimal Hot Solvent process_node process_node decision_node decision_node end_node Pure, Dry Crystals Impurities_Check Insoluble Impurities? Dissolve->Impurities_Check Hot_Filter 2. Hot Gravity Filtration Impurities_Check->Hot_Filter Yes Cool_Solution 3. Slow Cooling & Ice Bath Impurities_Check->Cool_Solution No Hot_Filter->Cool_Solution Collect_Crystals 4. Vacuum Filtration Cool_Solution->Collect_Crystals Wash_Crystals 5. Wash with Ice-Cold Solvent Collect_Crystals->Wash_Crystals Dry_Crystals 6. Dry Under Vacuum Wash_Crystals->Dry_Crystals Dry_Crystals->end_node

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Re-heat the mixture to dissolve the oil. Add more of the primary solvent to decrease saturation and then cool again. If the problem persists, select a solvent with a lower boiling point.
No Crystals Form Too much solvent was used. The cooling process is not sufficient.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, add a "seed crystal" of the crude material. As a last resort, remove some solvent by gentle heating or under a stream of nitrogen and attempt to cool again.
Very Low Recovery Yield Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with ice-cold solvent. The mother liquor can be concentrated to recover a second, albeit less pure, crop of crystals.
Product is Still Impure Cooling was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Ensure the cooling process is slow and undisturbed. Repeat the recrystallization process. If purity does not improve, a different solvent or solvent system must be screened and selected. In some cases, an alternative purification technique like column chromatography may be necessary.

Conclusion

Recrystallization is a powerful, cost-effective, and scalable technique for the purification of this compound. Success hinges on a systematic approach to solvent selection and a meticulous execution of the experimental protocol. By understanding the scientific principles behind each step—from dissolution in a minimal amount of hot solvent to slow, controlled cooling—researchers can reliably enhance the purity of their material, ensuring the integrity of their subsequent synthetic endeavors.

References

  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. National Center for Biotechnology Information.
  • PubChem. (n.d.). (R)-4-bromo-alpha-methylbenzylamine. National Center for Biotechnology Information.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
  • Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry.
  • NileRed. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Università degli Studi di Cagliari.
  • PubChem. (n.d.). 3-Bromo-4-methylbenzaldehyde. National Center for Biotechnology Information.

Sources

Application Note & Protocol: Pilot Plant Scale-Up Synthesis of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Bromo-4-methylbenzylamine, a critical building block in the development of various pharmaceutical agents. Transitioning a synthetic route from the laboratory bench to a pilot plant presents significant challenges that require a deep understanding of chemical engineering principles, process safety, and regulatory compliance.[1] This application note details a robust and scalable process, moving from a well-characterized lab-scale procedure to a multi-kilogram pilot plant campaign. We will explore the rationale behind key process decisions, provide detailed, step-by-step protocols, and address critical safety and analytical considerations to ensure a successful and efficient scale-up.

Introduction: The Strategic Importance of this compound

This compound serves as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is found in compounds targeting diverse therapeutic areas, including oncology, inflammation, and central nervous system disorders. The efficient and reproducible production of this intermediate at a pilot scale is often a critical bottleneck in the early stages of drug development, directly impacting the timeline and cost of bringing a new chemical entity to clinical trials.[1]

The synthesis involves a multi-step process starting from a substituted toluene derivative. While seemingly straightforward on a gram scale, scaling this process introduces challenges related to reaction kinetics, heat transfer, mass transfer, and impurity profiling. This guide is designed to provide a systematic approach to navigate these complexities, ensuring a safe and efficient transition from the lab to pilot-scale production.[1][2][3]

Synthetic Strategy: From Bench to Pilot

The chosen synthetic route for the production of this compound is outlined below. This pathway was selected for its high yields, readily available starting materials, and manageable safety profile for scale-up.

Synthetic_Pathway 4-Methyltoluene 4-Methyltoluene 4-Methylbenzyl_bromide 4-Methylbenzyl bromide 4-Methyltoluene->4-Methylbenzyl_bromide NBS, AIBN 4-Methylbenzonitrile 4-Methylbenzonitrile 4-Methylbenzyl_bromide->4-Methylbenzonitrile NaCN 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 4-Methylbenzonitrile->3-Bromo-4-methylbenzonitrile Br2, FeBr3 This compound This compound 3-Bromo-4-methylbenzonitrile->this compound LiAlH4

Caption: Synthetic route for this compound.

Step 1: Benzylic Bromination

The initial step involves the free-radical bromination of 4-methyltoluene using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).[4][5] This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position.[4]

Step 2: Cyanation

The resulting 4-methylbenzyl bromide is then converted to 4-methylbenzonitrile by nucleophilic substitution with sodium cyanide (NaCN). This is a standard transformation but requires careful handling of the highly toxic cyanide reagent.[6][7]

Step 3: Aromatic Bromination

The next step is the regioselective bromination of the aromatic ring of 4-methylbenzonitrile. This is an electrophilic aromatic substitution using bromine and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

Step 4: Nitrile Reduction

The final step is the reduction of the nitrile group in 3-Bromo-4-methylbenzonitrile to the primary amine, this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[8] However, its high reactivity necessitates stringent safety precautions, especially during scale-up.[9][10]

Laboratory-Scale Protocol (100 g Scale)

This section details the optimized protocol for the synthesis of this compound at a 100-gram scale. This well-characterized process serves as the baseline for the pilot plant scale-up.

Materials and Equipment
Reagent/EquipmentSpecification
4-Methyltoluene98%
N-Bromosuccinimide (NBS)99%
Azobisisobutyronitrile (AIBN)98%
Sodium Cyanide (NaCN)97%
Bromine (Br₂)99.5%
Iron(III) Bromide (FeBr₃)Anhydrous, 98%
Lithium Aluminum Hydride (LiAlH₄)1 M in THF
Dichloromethane (DCM)Anhydrous, 99.8%
Diethyl EtherAnhydrous, >99%
2 L Three-Neck Round Bottom Flask-
Mechanical Stirrer-
Reflux Condenser-
Addition Funnel-
Step-by-Step Procedure

Step 1 & 2: Synthesis of 4-Methylbenzonitrile

  • In a 2 L flask, dissolve 4-methyltoluene (100 g, 1.085 mol) in carbon tetrachloride (1 L).

  • Add NBS (211 g, 1.185 mol) and AIBN (1.78 g, 0.0108 mol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction, filter off the succinimide, and wash with CCl₄.

  • Carefully add a solution of NaCN (58.5 g, 1.194 mol) in water (250 mL) with vigorous stirring.

  • Reflux the biphasic mixture for 3 hours.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate to yield crude 4-methylbenzonitrile.

Step 3: Synthesis of 3-Bromo-4-methylbenzonitrile

  • Dissolve the crude 4-methylbenzonitrile in DCM (500 mL) in a 1 L flask.

  • Add FeBr₃ (3.2 g, 0.0108 mol) and cool to 0 °C.

  • Slowly add bromine (190 g, 1.189 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with aqueous sodium bisulfite solution.

  • Separate the organic layer, wash, dry, and concentrate. Purify by recrystallization.

Step 4: Reduction to this compound

  • In a dry 2 L flask under nitrogen, add LiAlH₄ solution (1 M in THF, 1.5 L).

  • Cool to 0 °C and slowly add a solution of 3-Bromo-4-methylbenzonitrile (assuming ~80% yield from previous steps, ~0.8 mol) in THF (500 mL).

  • After addition, warm to room temperature and then reflux for 4 hours.

  • Cool to 0 °C and carefully quench the reaction using the Fieser method: for every X g of LiAlH₄ used, slowly add X mL of water, then X mL of 15% aqueous NaOH, and finally 3X mL of water.[11][12]

  • Stir the resulting granular precipitate for 1 hour and filter through Celite.

  • Wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate to yield the crude product.

  • Purify by vacuum distillation.

Expected Yield and Purity
  • Overall Yield: 50-60%

  • Purity (by HPLC): >98%

Pilot Plant Scale-Up Considerations (10 kg Scale)

Scaling the synthesis from 100 g to 10 kg requires careful consideration of several factors. The following section outlines the key challenges and the proposed solutions for a successful pilot plant campaign.[1][13]

Scale_Up_Considerations Scale_Up Pilot Plant Scale-Up (10 kg) Heat_Management Heat Management (Exotherm Control) Scale_Up->Heat_Management Reagent_Addition Reagent Addition Strategy Scale_Up->Reagent_Addition Mass_Transfer Mass Transfer & Mixing Scale_Up->Mass_Transfer Safety Process Safety (HSE) Scale_Up->Safety Equipment Equipment Selection Scale_Up->Equipment Analytics In-Process Controls (IPCs) Scale_Up->Analytics

Caption: Key considerations for pilot plant scale-up.

Heat Management
  • Challenge: The bromination with NBS, the aromatic bromination, and particularly the LiAlH₄ reduction are all exothermic reactions.[10][14] The decreased surface area-to-volume ratio at scale makes heat dissipation a critical safety concern.

  • Solution:

    • Utilize jacketed glass-lined reactors with precise temperature control units.

    • Conduct reaction calorimetry studies to determine the heat of reaction and to model thermal runaway scenarios.[14]

    • Implement a controlled, semi-batch addition of reactive reagents (NBS, Br₂, LiAlH₄) to manage the rate of heat generation.[15][16]

Reagent Addition Strategy
  • Challenge: The laboratory practice of adding reagents in a single portion is unsafe and not feasible at the pilot scale.

  • Solution:

    • NBS Addition: Add NBS as a solid in portions or as a slurry in a suitable solvent.[17]

    • Bromine Addition: Use a metering pump for the slow, subsurface addition of liquid bromine.

    • LiAlH₄ Reduction: The addition of the nitrile to the LiAlH₄ slurry is the most critical step. A slow, controlled addition rate is essential to prevent thermal runaway.

Mass Transfer and Mixing
  • Challenge: Inefficient mixing can lead to localized high concentrations of reagents, causing side reactions, reduced yields, and potential safety hazards.

  • Solution:

    • Select reactors with appropriate agitator designs (e.g., pitched-blade turbine) to ensure good mixing in multiphasic systems.

    • Determine optimal stirring speeds through modeling or experimental studies.

Process Safety
  • Challenge: This process involves highly toxic (NaCN, Br₂) and reactive (LiAlH₄) chemicals.[7][9] The generation of hydrogen gas during the LiAlH₄ quench is a significant fire and explosion hazard.[10][11]

  • Solution:

    • Conduct a thorough Process Hazard Analysis (PHA), such as a HAZOP study, before the campaign.[18][19][20][21]

    • All operations must be performed in a well-ventilated area with appropriate personal protective equipment (PPE).[6][22]

    • The reactor must be equipped with a rupture disc and vent line directed to a scrubber.

    • Maintain an inert (nitrogen) atmosphere in the reactor, especially during the LiAlH₄ reduction and quench.

    • Ensure proper grounding of all equipment to prevent static discharge.

Equipment Selection
OperationEquipmentRationale
Brominations/Cyanation100 L Glass-Lined ReactorCorrosion resistance, good heat transfer, visibility.
Nitrile Reduction100 L Glass-Lined ReactorMust be scrupulously dried before use.
Quench & Workup200 L Glass-Lined ReactorLarger volume for quench and wash solutions.
FiltrationNutsche Filter/DryerEfficient solid-liquid separation.
DistillationShort-Path Distillation UnitFor purification of the final product under vacuum.
In-Process Controls (IPCs)
  • Challenge: Monitoring reaction completion is crucial for process efficiency and to ensure the safe initiation of subsequent steps.[23]

  • Solution:

    • Utilize HPLC for monitoring the disappearance of starting materials and the appearance of products.

    • Define clear IPC specifications for each step (e.g., <1% starting material remaining).

    • Consider Process Analytical Technology (PAT) for real-time monitoring.[24]

Pilot Plant Protocol (10 kg Scale)

This protocol is a guideline and should be adapted based on the specific equipment and safety infrastructure of the pilot plant.

Step 1 & 2: Synthesis of 4-Methylbenzonitrile
  • Charge the 100 L reactor with 4-methyltoluene (10 kg) and carbon tetrachloride (100 L).

  • Add NBS (21.1 kg) in portions over 1-2 hours, followed by AIBN (178 g).

  • Heat to reflux and monitor by IPC (HPLC).

  • Cool and filter the succinimide.

  • In a separate vessel, prepare a solution of NaCN (5.85 kg) in water (25 L). Extreme caution required.

  • Add the NaCN solution to the reactor and reflux with vigorous stirring. Monitor by IPC.

  • Perform aqueous workup as in the lab-scale procedure.

Step 3: Synthesis of 3-Bromo-4-methylbenzonitrile
  • Charge the reactor with the crude 4-methylbenzonitrile and DCM.

  • Add FeBr₃ and cool to 0 °C.

  • Add bromine (19.0 kg) via a metering pump over 2-3 hours, maintaining the temperature below 10 °C.

  • Allow to warm and stir until IPC confirms completion.

  • Quench and work up as in the lab-scale procedure.

Step 4: Reduction to this compound
  • Ensure the 100 L reactor is clean, dry, and inerted.

  • Charge the reactor with LiAlH₄ solution.

  • Cool to 0 °C.

  • Add a solution of 3-Bromo-4-methylbenzonitrile in THF via a metering pump over 4-6 hours, maintaining the temperature below 10 °C.

  • Warm to room temperature and then reflux until IPC confirms completion.

  • Cool to 0 °C.

  • Ensure adequate ventilation and inerting for hydrogen evolution. Cautiously quench the reaction using the Fieser method with controlled addition of water and NaOH solution.[11][25]

  • Filter the solids and wash with THF.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by vacuum distillation.

Analytical Methods

  • HPLC: For monitoring reaction progress and determining final product purity.

  • GC-MS: For identifying volatile impurities.

  • NMR (¹H, ¹³C): For structural confirmation of the final product.

  • Karl Fischer Titration: To determine the water content of the final product.

Conclusion

The successful scale-up of the synthesis of this compound from the laboratory to the pilot plant is achievable through a systematic approach that prioritizes safety, process understanding, and robust control. By carefully considering heat and mass transfer, implementing controlled reagent addition strategies, and utilizing appropriate in-process controls, this valuable intermediate can be produced efficiently and in high purity, paving the way for further drug development activities.[26]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • U.S. Department of Energy. (2004). Chemical Process Hazards Analysis (DOE-HDBK-1100-2004).
  • Cloudtheapp. (n.d.). Process Hazard Analysis.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?.
  • ACS Publications. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • CQAB. (n.d.). Fine Chemicals Pilot Plant.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Curly Arrow. (2009, July 22). Lithium Aluminium Hydride Reductions - Rochelle's Salt.
  • ACS Publications. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Asynt. (2022, July 20). Saving Time and Money with Pilot Scale Process Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • ResearchGate. (n.d.). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone.
  • Wikipedia. (n.d.). Process hazard analysis.
  • Sphera. (2021, April 16). Understanding Process Hazard Analysis (PHA).
  • Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Lithium Aluminium Hydride.
  • ResearchGate. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Benchchem. (n.d.). Technical Support Center: Safe Quenching of Aluminum Hydride Reactions.
  • CDMS. (2024, October 2). What is a Process Hazard Analysis: Method and Steps.
  • Reddit. (2022, February 24). Tips for handling LAH?.
  • ACS Publications. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine.
  • De Dietrich Process Systems. (n.d.). Pilot Plant Case Study.
  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8).
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • CRB. (n.d.). Active Pharmaceutical Ingredient Pilot Plant Design + CM.
  • ResearchGate. (2021, May 17). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Scientific Update. (2024, February 19). A Dangerous Bromance.
  • PMC. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes.
  • Standard Operating Procedure. (2017, May 25).
  • Taekwang Industrial Co., Ltd. (n.d.). Sodium Cyanide.
  • SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis.
  • ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile.
  • Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs.
  • Royal Society of Chemistry. (2010, September 23). Continuous flow multi-step organic synthesis.
  • ResearchGate. (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC.
  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
  • ACS Publications. (n.d.). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Benchchem. (n.d.). comparative analysis of synthesis methods for substituted benzylamines.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • University of Houston. (n.d.). uh-standard-operating-procedure-for-cyanide-salts.docx.
  • Thieme. (2017, October 27). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis.
  • ACS Publications. (2022, July 1). Lessons Learned Lithium Aluminum Hydride Fires.

Sources

Application Note: High-Throughput Purity Determination and Impurity Profiling of 3-Bromo-4-methylbenzylamine using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the comprehensive characterization of 3-Bromo-4-methylbenzylamine, a critical intermediate in pharmaceutical synthesis. Ensuring the purity of such starting materials is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We detail two orthogonal analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for precise quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and analysis of volatile impurities. The causality behind experimental choices, from mobile phase selection to the necessity of derivatization, is thoroughly explained. All protocols are designed as self-validating systems, with method validation strategies grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[3][4]

Introduction: The Criticality of Intermediate Purity

This compound serves as a key building block in the synthesis of numerous pharmaceutical compounds. The purity profile of this intermediate directly influences the impurity profile of the final drug substance, potentially impacting its stability, efficacy, and safety. Therefore, accurate and reliable analytical methods are essential for quality control, process monitoring, and release testing in a regulated drug development environment.[1][2][5]

High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for purity and impurity quantification due to its precision and versatility.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) offers complementary specificity, providing structural confirmation and excelling in the analysis of volatile and semi-volatile compounds.[7] This guide provides the detailed protocols and scientific rationale necessary for researchers and quality control analysts to implement these methods effectively.

Method 1: Purity by Reverse-Phase HPLC with UV Detection

Scientific Principle & Rationale

This method employs Reverse-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] Benzylamine derivatives, being polar, can exhibit poor retention and asymmetrical peak shapes on standard C18 columns due to interactions with residual silanol groups on the silica support.[5][9] To counteract this, the mobile phase is acidified (e.g., with phosphoric or formic acid). This protonates the primary amine group on the analyte, ensuring a consistent ionic state and minimizing undesirable secondary interactions, thereby yielding sharp, symmetrical peaks suitable for accurate quantification.

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid (ACS Grade).

  • Filters: 0.45 µm syringe filters (PTFE or Nylon).

2.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using an ultrasonic bath or inline degasser.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (Diluent). Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation (1.0 mg/mL):

    • Prepare the test sample using the same procedure as the standard.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution to verify system performance.

  • Analysis Sequence:

    • Inject a blank (diluent), followed by the SST injections, then inject the sample solutions. Bracket sample injections with standard checks to monitor for drift.

Chromatographic Conditions & Data Presentation
ParameterCondition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 0.1% H₃PO₄ in Water; B: Acetonitrile
Elution ModeGradient: 70% A to 30% A over 15 min, hold for 2 min, return to 70% A
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength220 nm
System Suitability
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD for Peak Area≤ 2.0% (for n=5 injections)

Data Analysis: The purity is calculated based on the area percent method from the resulting chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (0.1% H3PO4, ACN) E HPLC Injection (Blank, Samples, Stds) A->E B Standard Prep (1 mg/mL in Diluent) D System Suitability (5x Standard Inj.) B->D C Sample Prep (1 mg/mL in Diluent) C->E D->E Pass/Fail F Peak Integration E->F G Purity Calculation (Area % Method) F->G H Final Report G->H

Caption: Workflow for HPLC-UV purity analysis of this compound.

Method 2: Identification and Purity by GC-MS

Scientific Principle & Rationale

Direct GC analysis of primary amines is often challenging due to their polarity and high boiling points, which can lead to peak tailing and poor chromatographic performance.[7][10] To overcome this, a pre-analysis chemical derivatization step is employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[10][11] BSTFA reacts with the active hydrogen on the amine group, replacing it with a non-polar trimethylsilyl (TMS) group. This process increases the analyte's volatility and thermal stability while reducing its polarity, making it highly amenable to GC separation and analysis.[12] The mass spectrometer provides definitive identification by generating a unique fragmentation pattern (mass spectrum) for the derivatized analyte.

Experimental Protocol: GC-MS

3.2.1. Equipment and Reagents

  • GC-MS System: Agilent 8890 GC with 5977B MS or equivalent.

  • Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film).

  • Reagents: Dichloromethane (GC Grade), Pyridine (Anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vials: 2 mL autosampler vials with inserts.

3.2.2. Step-by-Step Derivatization and Analysis Procedure

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the this compound sample into a 2 mL vial.

    • Add 500 µL of dichloromethane and 100 µL of pyridine. Vortex to dissolve.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

    • Immediately cap the vial tightly.

    • Heat the vial at 70 °C for 45 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool completely to room temperature.

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

GC-MS Conditions & Data Interpretation
ParameterCondition
GC Conditions
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Conditions
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40 - 450 amu

Data Interpretation:

  • Identification: The identity of the TMS-derivatized analyte is confirmed by matching its mass spectrum against a reference or by interpreting its fragmentation pattern. A key diagnostic feature will be the presence of the characteristic M and M+2 isotope peaks for bromine, which occur in an approximate 1:1 ratio.[13][14][15]

  • Purity: Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method, similar to HPLC.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample (1-2 mg) B Dissolve in DCM + Pyridine A->B C Add BSTFA Reagent B->C D Heat Reaction (70°C for 45 min) C->D E Cool to Room Temp D->E F GC-MS Injection E->F G TIC Peak Integration F->G H Mass Spectra Analysis (ID Confirmation) F->H I Purity Calculation G->I J Final Report H->J I->J

Caption: Workflow for GC-MS purity analysis, including the derivatization step.

Method Validation Framework (ICH Q2(R1))

To ensure that the analytical procedures are suitable for their intended purpose, validation must be performed according to established guidelines.[4][16][17] The HPLC method, being quantitative, requires a full validation package.

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. This is confirmed through forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to ensure peak purity.[3][18][19]Peak purity index > 0.999; No co-elution.
Linearity Analyze a minimum of five concentrations across a specified range (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient.[3][20]R² ≥ 0.999
Accuracy Determine the closeness of the test results to the true value. Perform recovery studies by spiking the analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.[21]98.0% - 102.0% recovery.
Precision (Repeatability & Intermediate)Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[21]%RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined from the calibration curve based on signal-to-noise ratio (S/N ≈ 10).[21]%RSD ≤ 10% at the LOQ level.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).[4]System suitability criteria are met.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive, robust, and reliable framework for the purity analysis of this compound. The HPLC method is ideal for accurate and precise quantification of the main component and its non-volatile impurities, while the GC-MS method provides orthogonal confirmation of identity and is highly effective for analyzing volatile and thermally stable impurities after derivatization. By implementing these protocols and adhering to the ICH validation principles described, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • 3-Bromo-N-methylbenzylamine | CAS 67344-77-8. (n.d.). Santa Cruz Biotechnology.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). BenchChem.
  • Mass Spectrometry - Fragmentation P
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Separation of (R)-4-Bromo-alpha-methylbenzylamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 4-Bromo-3-methyl-benzylamine | CAS 149104-92-7. (n.d.). Alfa Chemistry.
  • 4-BROMO-3-METHYLBENZYLAMINE | CAS 149104-92-7. (n.d.). ChemicalBook.
  • 3-Bromo-N-methylbenzylamine 97 | CAS 67344-77-8. (n.d.). Sigma-Aldrich.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Bromo pattern in Mass Spectrometry. (2023). YouTube.
  • Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187. (n.d.).
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025).
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV.
  • Normal-phase vs.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA).
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (n.d.). BenchChem.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Molecules.
  • Forced Degrad
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • 149104-92-7(4-BROMO-3-METHYLBENZYLAMINE) Product Description. (n.d.). ChemicalBook.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.).
  • Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine. (n.d.). BenchChem.
  • 1 Interpretation Mass spectral interpretation is not a trivial process. (n.d.). University of Arizona.
  • ICH Guidelines for Analytical Method Valid
  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek.
  • Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. (2021). International Journal of Pharmaceutical Erudition.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Technology Networks.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry.
  • CAS 149104-92-7 4-Bromo-3-methyl-benzylamine. (n.d.). Alfa Chemistry.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023).
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • 4-Bromo-N-methylbenzylamine 97 | CAS 699-03-6. (n.d.). Sigma-Aldrich.
  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. (n.d.). BOC Sciences.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
  • Benzylamine for GC derivatization, LiChropur , = 99.0 | CAS 100-46-9. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-methylbenzylamine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of pharmacologically active compounds. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier and versatile synthetic tool for the formation of C(sp²)–C(sp²) bonds, celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2][3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Suzuki coupling reaction to 3-Bromo-4-methylbenzylamine with a variety of boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into overcoming common synthetic challenges.

Introduction: The Significance of Substituted Biaryl Benzylamines

Biaryl structures are privileged motifs in pharmaceutical science, often imparting crucial conformational rigidity and enabling specific interactions with biological targets. The targeted functionalization of a benzylamine core, such as in this compound, with diverse aryl and heteroaryl groups via Suzuki coupling, provides a powerful platform for generating libraries of novel compounds for drug discovery programs.[4] The inherent challenge in coupling substrates bearing a free amine, which can potentially coordinate to and deactivate the palladium catalyst, necessitates a carefully considered approach to reaction design. This guide will address these specific challenges and provide robust protocols to ensure successful and efficient synthesis.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][5][6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining step, forms a Pd(II) intermediate.[2][6]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][7] The halide on the palladium complex is exchanged for the organic group from the boronate.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Product 3-Aryl-4-methylbenzylamine (Product) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂) + Base Transmetal->Pd0 Reductive Elimination (Ar-R) ArBr This compound (Aryl Bromide) ArBr->OxAdd BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters: A Guide to Rational Reaction Design

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. The presence of the benzylamine moiety requires careful consideration to avoid side reactions and catalyst inhibition.

Catalyst and Ligand Selection

The choice of palladium source and the associated ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a separate Pd(0) or Pd(II) precursor with a more specialized ligand.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes. Pd(II) precursors are reduced in situ to the active Pd(0) species.

  • Ligands: For substrates like this compound, bulky, electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and others like P(t-Bu)₃. The use of such ligands can be crucial when dealing with less reactive aryl chlorides or sterically hindered substrates.[8]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[3] The choice of base can significantly impact reaction efficiency.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and often provide excellent results. The solubility of the base is a key factor, which is why biphasic solvent systems are frequently employed.[2]

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) may be used, particularly when milder conditions are required.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the base, as well as the reaction temperature.

  • Biphasic Systems: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O) is a common and effective choice.[2] The aqueous phase helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.

  • Anhydrous Systems: In some cases, particularly with sensitive substrates, anhydrous conditions may be preferred. Solvents like DMF or DME can be used in such scenarios.

General Protocol for the Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific boronic acids.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (e.g., Argon sparging) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Reaction Temp. (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials and Equipment
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., SPhos, 2-10 mol%)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

    • Anhydrous and degassed solvents (e.g., 1,4-Dioxane, Toluene)

    • Degassed deionized water

  • Equipment:

    • Round-bottom flask or reaction vial suitable for heating under an inert atmosphere

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Condenser

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scope of the Reaction: Coupling with Various Boronic Acids

The protocol described above is amenable to a wide range of aryl and heteroaryl boronic acids. The electronic and steric properties of the boronic acid can influence the reaction rate and yield.

Boronic_Acid_Scope Substrate This compound Phenyl Phenylboronic acid Substrate->Phenyl Suzuki Coupling Methoxy 4-Methoxyphenyl- boronic acid Substrate->Methoxy Suzuki Coupling Trifluoromethyl 3-(Trifluoromethyl)phenyl- boronic acid Substrate->Trifluoromethyl Suzuki Coupling Pyridine Pyridine-3-boronic acid Substrate->Pyridine Suzuki Coupling Thiophene Thiophene-2-boronic acid Substrate->Thiophene Suzuki Coupling Naphthyl Naphthalene-1-boronic acid Substrate->Naphthyl Suzuki Coupling

Figure 3: Scope of the Suzuki coupling with various boronic acids.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (oxidized)- Inappropriate ligand choice- Insufficiently active base or poor solubility- Ensure thorough degassing of all reagents and solvents.[3]- Screen bulky, electron-rich ligands (e.g., SPhos, XPhos).- Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄) and ensure a biphasic solvent system if using an inorganic base.
Recovery of Starting Material - Reaction temperature too low- Insufficient reaction time- Catalyst deactivation- Increase the reaction temperature in increments.- Extend the reaction time and monitor by TLC/LC-MS.- Use a fresh batch of catalyst and ensure a strict inert atmosphere.
Significant Side Products - Homocoupling: Reaction of two boronic acid molecules.- Protodeboronation: Hydrolysis of the boronic acid.- Ensure the reaction mixture is properly degassed to minimize oxygen, which can promote homocoupling.- Use fresh, high-purity boronic acid. Consider using boronic esters for increased stability.
Difficulty in Purification - Close polarity of product and impurities (e.g., homocoupled product).- Optimize the mobile phase for column chromatography; a shallow gradient may be required.- Consider recrystallization if the product is a solid.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 3-aryl-4-methylbenzylamines. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse range of biaryl compounds. The protocols and troubleshooting guide presented here serve as a comprehensive resource for scientists engaged in drug discovery and development, enabling the rapid synthesis of novel molecular entities for biological evaluation.

References

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). TU Wien.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • MDPI. (n.d.).
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Cell Press. (2020).
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • YouTube. (2020). Suzuki cross-coupling reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Bromo-4-methylbenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. Here, we will address common issues in a question-and-answer format, providing in-depth, experience-driven insights and actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing a significantly low yield in my synthesis of this compound. What are the most probable causes?

Low yields in this multi-step synthesis can arise from several critical points. The most common synthetic routes involve the bromination of a toluene derivative followed by the introduction of the aminomethyl group. Let's break down the potential pitfalls in a common synthetic pathway:

Pathway 1: Benzylic Bromination followed by Amination

Caption: Common synthetic route to this compound.

Potential Issues:

  • Inefficient Benzylic Bromination: The Wohl-Ziegler reaction (using N-bromosuccinimide, NBS) is a common method for benzylic bromination. However, it is notoriously sensitive to reaction conditions. Over-bromination to form the dibromide is a frequent side reaction that significantly reduces the yield of the desired monobrominated product.[1] The quality of the NBS and the efficiency of radical initiation are also critical factors.[1]

  • Poor Amination Efficiency: The subsequent conversion of the benzyl bromide to the benzylamine can be problematic. Direct amination with ammonia often leads to over-alkylation, producing secondary and tertiary amines, which complicates purification and lowers the yield of the primary amine.[2][3]

  • Decomposition of Benzyl Bromide: 3-Bromo-4-methylbenzyl bromide is a reactive intermediate. It can be susceptible to hydrolysis or other side reactions if not handled under appropriate anhydrous conditions, or if the subsequent amination step is not performed promptly.

  • Sub-optimal Purification: The final product, this compound, can be challenging to purify. Its basic nature may lead to issues during chromatographic separation, and its physical properties might complicate crystallization.

Q2: My main problem seems to be the benzylic bromination step. How can I minimize the formation of the dibrominated byproduct?

Controlling the selectivity of the benzylic bromination is paramount. Here are several strategies to improve the yield of the monobrominated product:

  • Control Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess of the starting material (3-Bromo-4-methyltoluene) can help to consume the NBS before significant dibromination occurs.

  • Slow Addition of NBS: Adding NBS portion-wise or as a solution over an extended period can help maintain a low concentration of the brominating agent, favoring monobromination.

  • Radical Initiator: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct catalytic amount. The reaction should be initiated effectively to consume the NBS as it is added.

  • Solvent Choice: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (though less common now due to toxicity) or cyclohexane are often preferred as they can help to minimize ionic side reactions.

  • Light Source: For photochemical initiation, ensure a consistent and appropriate light source.

  • Reductive Workup for Dibromide: An advanced strategy involves accepting the formation of a mixture of mono- and di-bromo products and then selectively reducing the dibromide back to the desired monobromide.[1]

Table 1: Troubleshooting Benzylic Bromination

IssuePotential CauseRecommended Action
Low conversionInactive radical initiatorUse a fresh batch of AIBN or benzoyl peroxide.
Insufficient reaction time or temperatureMonitor the reaction by TLC/GC and ensure it reaches completion.
High dibromide formationExcess NBS or rapid additionUse a slight excess of the starting material and add NBS portion-wise.
Reactive solventUse a non-polar solvent like cyclohexane.
Inconsistent resultsVariable NBS qualityUse high-purity NBS, as impurities can affect the reaction.[1]
Q3: I'm struggling with the amination step. What are the most reliable methods to convert the benzyl bromide to the primary amine with high yield?

Direct amination with ammonia is often low-yielding. More controlled, multi-step methods are generally preferred for synthesizing primary amines from alkyl halides.[4][5]

Recommended Amination Strategies:

  • Gabriel Synthesis: This is a classic and reliable method for preparing primary amines from primary alkyl halides.[4][5][6][7][8] It involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. This method prevents over-alkylation.[5]

    Caption: Gabriel synthesis workflow for primary amine formation.

  • Azide Reduction: This two-step process involves the SN2 reaction of the benzyl bromide with sodium azide to form a benzyl azide, which is then reduced to the primary amine.[9] This method is also very effective at preventing over-alkylation. The reduction can be achieved using various reagents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[9][10]

Experimental Protocol: Gabriel Synthesis of this compound

Materials:

  • 3-Bromo-4-methylbenzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: N-Alkylation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Bromo-4-methylbenzyl bromide (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-(3-Bromo-4-methylbenzyl)phthalimide. This intermediate can be used in the next step without further purification if it is sufficiently pure.

Step 2: Hydrazinolysis

  • Dissolve the crude N-(3-Bromo-4-methylbenzyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) or by distillation under reduced pressure.

Q4: Are there alternative synthetic routes that might offer better yields?

Yes, an alternative and often high-yielding approach is to introduce the nitrogen atom as a nitrile and then reduce it.

Pathway 2: Reduction of a Benzonitrile Intermediate

Caption: Alternative synthesis via reduction of a nitrile.

This route has the advantage of starting with a more stable intermediate, 3-Bromo-4-methylbenzonitrile, which can be synthesized from 4-methylbenzonitrile.[11] The reduction of the nitrile to the primary amine can be achieved with high efficiency using powerful reducing agents like LiAlH₄ or borane (BH₃), or through catalytic hydrogenation.

Q5: What are the key considerations for purifying the final product, this compound?

The basic nature of the amine requires some special considerations during purification:

  • Column Chromatography: When using silica gel chromatography, it is often necessary to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This prevents the amine from streaking on the acidic silica gel.

  • Acid-Base Extraction: An acid-base extraction can be a very effective purification method. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and move it into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified amine is extracted back into an organic solvent.

  • Distillation: If the product is a liquid at room temperature, distillation under reduced pressure can be an excellent method for obtaining high-purity material.

  • Crystallization as a Salt: The amine can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.

By systematically addressing these potential issues in your synthetic and purification steps, you can significantly improve the yield and purity of your this compound.

References
  • ACS Publications.Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD.The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Wikipedia.Gabriel synthesis.
  • Thermo Fisher Scientific.Gabriel Synthesis.
  • Master Organic Chemistry.
  • PrepChem.com.Synthesis of 3-bromo-N,N-dimethylbenzylamine.
  • Benchchem.comparative study of different methods for azide reduction to amines.
  • Perlego.Gabriel Synthesis | Overview & Research Examples.
  • Master Organic Chemistry.The Gabriel Synthesis.
  • BYJU'S.What is Gabriel Phthalimide Synthesis Reaction?.
  • Chemistry LibreTexts.10.5: Synthesis of Amines.
  • Master Organic Chemistry.Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • Scientific Update.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the bromination of 4-methylbenzylamine. Instead of a rigid manual, this document serves as a dynamic troubleshooting resource, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.

Section 1: Understanding the Core Reaction and Competing Pathways

The bromination of 4-methylbenzylamine is a classic example of electrophilic aromatic substitution (EAS) on a highly activated ring. The substrate contains two electron-donating groups: a methyl group (-CH₃) and an aminomethyl group (-CH₂NH₂). Both groups activate the aromatic ring and are ortho, para-directing.[1][2] This dual activation makes the substrate highly reactive but also prone to several competing side reactions that can complicate synthesis and purification.

The primary challenge lies in controlling three key factors:

  • Regioselectivity: Directing the bromine to the desired position on the ring.

  • Stoichiometry: Preventing the addition of more than one bromine atom.

  • Chemoselectivity: Ensuring the reaction occurs on the aromatic ring and not elsewhere on the molecule (e.g., the benzylic positions or the amine).

The diagram below illustrates the main reaction pathways you may encounter.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products & Byproducts Start 4-Methylbenzylamine EAS Electrophilic Conditions (e.g., Br₂, FeBr₃, Dark) Start->EAS Intended Pathway Radical Radical Conditions (e.g., NBS, Light/AIBN) Start->Radical Unintended Pathway Harsh Harsh Conditions (e.g., Excess Br₂, High Temp) Start->Harsh Degradation Pathway Desired Desired Mono-brominated Product (e.g., 3-Bromo-4-methylbenzylamine) EAS->Desired Isomers Regioisomeric Mixture (2-Bromo- and 3-Bromo- isomers) EAS->Isomers OverBrom Over-bromination (Di/Tri-brominated Products) EAS->OverBrom Benzylic Benzylic Bromination (Side-chain bromination) Radical->Benzylic Harsh->OverBrom Oxidation Oxidation/Decomposition (Imines, Aldehydes, Tar) Harsh->Oxidation

Caption: Competing pathways in the bromination of 4-methylbenzylamine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of mono-brominated isomers (e.g., 2-bromo- and 3-bromo- derivatives). How can I improve regioselectivity?

A: This is a common issue stemming from the competing directing effects of the C1-aminomethyl and C4-methyl groups. The C4-methyl group directs ortho to positions C3 and C5. The C1-aminomethyl group directs ortho to C2 and C6. To improve selectivity:

  • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -30 °C) often favors the kinetically controlled product.[3][4] This can enhance the directing effect of one group over the other, potentially leading to a more dominant isomer.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediate sigma complexes.[5] Experimenting with less polar solvents (e.g., CCl₄, dichloromethane) versus more polar ones (e.g., acetic acid) may alter the isomeric ratio.

  • Amine Protection: The most robust solution is to temporarily protect the amine as an amide (e.g., acetamide). The resulting N-acetyl group is still an ortho, para-director, but its electronic and steric profile is different, which can significantly change the regiochemical outcome. This also prevents other side reactions like oxidation.

Q2: I'm getting significant amounts of di- and tri-brominated products. How do I prevent this over-bromination?

A: Over-bromination occurs because the first bromine atom added to the ring does not sufficiently deactivate it to prevent further reaction, especially given the two strong activating groups already present.[6]

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents).

  • Slow Addition: Add the brominating agent very slowly to a cooled solution of the amine. This keeps the instantaneous concentration of bromine low, favoring mono-bromination.

  • Use a Milder Reagent: N-Bromosuccinimide (NBS) can be used for electrophilic bromination in the presence of an acid catalyst (like silica or HBF₄) and is often less aggressive than Br₂.[4]

  • Protect the Amine: As mentioned above, converting the highly activating -CH₂NH₂ group to a less activating amide group (-CH₂NHCOR) is a highly effective strategy to temper the ring's reactivity.

Q3: My mass spec shows a product with bromine on the side chain instead of the ring. What's causing this benzylic bromination and how do I stop it?

A: You are observing a free-radical substitution reaction at the benzylic position (the -CH₂- group attached to the ring).[7][8] This pathway competes with the desired electrophilic aromatic substitution.

  • Eliminate Radical Initiators: This reaction is promoted by UV light, heat, or radical initiators like AIBN.[9][10] Ensure your reaction is run in a flask protected from light (e.g., wrapped in foil) and at a controlled temperature.

  • Choose the Right Reagent: N-Bromosuccinimide (NBS) is the classic reagent for benzylic bromination.[10][11] If you are using NBS, you are likely inadvertently running under radical conditions. For ring bromination, use a classic EAS system like molecular bromine (Br₂) with a Lewis acid catalyst (FeBr₃) in the dark.[1][12]

Q4: The reaction mixture is turning dark brown or black, and my yield is very low. Could this be oxidation?

A: Yes, this strongly suggests oxidation and decomposition. Primary amines, especially benzylamines, are susceptible to oxidation by bromine, which can lead to imines, aldehydes, and subsequent polymerization or degradation products.[13][14]

  • Protect the Amine: This is the most effective solution. An amide is much more resistant to oxidation than a free amine.

  • Milder Conditions: Use the lowest possible temperature that allows the reaction to proceed.

  • Degas Solvents: Remove dissolved oxygen from your solvent by bubbling an inert gas (N₂ or Ar) through it before use.

Section 3: Troubleshooting Workflow

When faced with an unexpected result, a systematic approach is crucial. The following workflow provides a logical path to diagnose and solve common issues.

Caption: A stepwise workflow for diagnosing and resolving issues.

Section 4: Recommended Experimental Protocols

Protocol 1: Controlled Electrophilic Mono-Bromination

This protocol is optimized to favor mono-bromination on the aromatic ring while minimizing side reactions.

Objective: Synthesize this compound.

Materials:

  • 4-methylbenzylamine

  • Molecular Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-methylbenzylamine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Protect the flask from light by wrapping it in aluminum foil.

  • Catalyst: Add a catalytic amount of anhydrous FeBr₃ (0.05 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Bromine Addition: Prepare a solution of Br₂ (0.98 eq) in anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated Na₂S₂O₃ solution until the orange color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any regioisomers or byproducts.

Protocol 2: Bromination via Amide Protection

This protocol is a more robust method to prevent both over-bromination and oxidation.

Part A: Acetyl Protection

  • Dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C.

  • Slowly add acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work up by washing with dilute HCl, water, and brine. Dry and evaporate the solvent to obtain N-(4-methylbenzyl)acetamide.

Part B: Bromination of the Protected Amide

  • Follow the procedure in Protocol 1 , using N-(4-methylbenzyl)acetamide as the starting material. The amide is less activating, so the reaction may require slightly longer times or warming to room temperature.

  • After purification, the resulting bromo-amide can be deprotected.

Part C: Deprotection

  • Reflux the purified bromo-amide in aqueous HCl (e.g., 6M) or with a base like NaOH in aqueous ethanol.

  • Monitor by TLC until the amide is fully hydrolyzed.

  • Neutralize the mixture and extract the free amine product. Purify as needed.

Section 5: Data Interpretation Guide

Identifying your products and byproducts is critical. This table summarizes the expected mass and key ¹H NMR signals for likely species.

Compound NameStructureMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
4-Methylbenzylamine C₈H₁₁N121.18~2.3 (s, 3H, Ar-CH ₃), ~3.8 (s, 2H, Ar-CH ₂-N), ~7.1-7.2 (m, 4H, Ar-H )
This compound C₈H₁₀BrN200.08~2.4 (s, 3H, Ar-CH ₃), ~3.8 (s, 2H, Ar-CH ₂-N), Aromatic region shows 3 distinct signals.
2-Bromo-4-methylbenzylamine C₈H₁₀BrN200.08~2.3 (s, 3H, Ar-CH ₃), ~3.9 (s, 2H, Ar-CH ₂-N), Aromatic region shows 3 distinct signals.
3,5-Dibromo-4-methylbenzylamine C₉H₉Br₂N279.98~2.5 (s, 3H, Ar-CH ₃), ~3.8 (s, 2H, Ar-CH ₂-N), ~7.5 (s, 2H, Ar-H )
4-(Bromomethyl)benzylamine C₈H₁₀BrN200.08~3.9 (s, 2H, Ar-CH ₂-N), ~4.5 (s, 2H, Br-CH ₂-Ar), ~7.3 (m, 4H, Ar-H )

Note: Exact chemical shifts are solvent-dependent. This table provides general guidance.

References

  • Filo. (2025, August 4). Draw the mechanism for electrophilic substitution of toluene.
  • SlideServe. (2010, December 29).
  • Homework.Study.com.
  • Benchchem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene.
  • Chem318 Lab Manual. (2007, February 6).
  • ResearchGate. (2001). Kinetics and mechanism of the oxidation of substituted benzylamines by hexamethylenetetramine‐bromine.
  • Vedantu. What is the action of bromine water on benzylamine class 12 chemistry CBSE.
  • Gauth.
  • Chemistry Steps.
  • ResearchGate. (2025, August 6).
  • Benchchem.
  • Benchchem.
  • Google Patents.
  • Chad's Prep®. 10.
  • YouTube. (2021, June 27).
  • Indian Academy of Sciences.
  • PubMed Central (PMC).
  • Master Organic Chemistry. (2018, June 13).

Sources

Optimizing reaction conditions for 3-Bromo-4-methylbenzylamine synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-Bromo-4-methylbenzylamine. The information herein is curated to ensure scientific integrity and is based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will focus on a common synthetic route: the free-radical bromination of 3-bromo-4-methyltoluene to form 3-bromo-4-methylbenzyl bromide, followed by amination to yield the desired product. We will explore common challenges and their solutions, providing a comprehensive resource for optimizing this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of 3-Bromo-4-methylbenzyl bromide in the Bromination Step

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient initiation.

  • Side reactions: Over-bromination (formation of dibrominated species) or ring bromination can occur, consuming the starting material and desired product.

  • Decomposition of the product: The benzyl bromide product can be unstable and may decompose if exposed to light or high temperatures for extended periods.

Solutions:

  • Optimize reaction time and temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A moderate temperature is often a good starting point to balance reaction rate and selectivity.

  • Control the amount of brominating agent: Use a controlled amount of the brominating agent, such as N-Bromosuccinimide (NBS), to minimize over-bromination. Adding the NBS portion-wise can help maintain a low concentration of bromine radicals.

  • Use an appropriate initiator: A free-radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is typically required. Ensure the initiator is fresh and used at the correct temperature for its decomposition to generate radicals effectively.

  • Work-up procedure: Upon completion, the reaction mixture should be cooled and washed promptly to remove acidic byproducts and unreacted reagents, which can contribute to product decomposition.

Issue 2: Formation of Impurities During the Amination Step

Possible Causes:

  • Over-alkylation: The newly formed this compound can act as a nucleophile and react with the starting 3-bromo-4-methylbenzyl bromide to form a secondary amine impurity.

  • Elimination reaction: Under strongly basic conditions or at elevated temperatures, an elimination reaction can occur, leading to the formation of an undesired alkene.

  • Hydrolysis of the benzyl bromide: If water is present in the reaction mixture, the benzyl bromide can hydrolyze to the corresponding benzyl alcohol.

Solutions:

  • Use a large excess of the aminating agent: Employing a significant excess of ammonia or the amine source will favor the formation of the primary amine and minimize the rate of the competing over-alkylation reaction.

  • Control the temperature: The amination reaction should be carried out at a controlled temperature. While some heat may be necessary to drive the reaction, excessive temperatures can promote elimination and other side reactions.

  • Use anhydrous conditions: Ensure that all solvents and reagents are dry to prevent the hydrolysis of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the initial bromination step?

For the free-radical bromination of the benzylic position of 3-bromo-4-methyltoluene, a free-radical initiator is used rather than a traditional catalyst. Azobisisobutyronitrile (AIBN) is a commonly used initiator as its decomposition into radicals is well-controlled and predictable at temperatures around 70-80 °C. Benzoyl peroxide is another option, which decomposes at slightly higher temperatures. The choice of initiator should be aligned with the boiling point of the solvent used.

Q2: What is the optimal temperature range for the synthesis?

The optimal temperature will vary for each step of the synthesis:

StepParameterRecommended RangeNotes
Bromination Temperature70 - 90 °CDependent on the solvent and initiator used.
Amination Temperature0 °C to room temperatureLower temperatures can help control exotherms and reduce side reactions.

Q3: How can I monitor the progress of the reactions?

  • Thin Layer Chromatography (TLC): TLC is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation of the spots.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC or GC-MS can be used to determine the relative amounts of starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction by observing the disappearance of the benzylic protons of the starting material and the appearance of the new benzylic protons of the product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-bromo-4-methylbenzyl bromide
  • To a solution of 3-bromo-4-methyltoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent) and maintain it under reflux for the required time (monitor by TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-bromo-4-methylbenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of this compound
  • In a pressure vessel or a sealed tube, dissolve the crude 3-bromo-4-methylbenzyl bromide (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or ethanol).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a large excess of a concentrated aqueous ammonia solution (e.g., 10-20 equivalents).

  • Seal the vessel and allow the reaction mixture to stir at room temperature for several hours to days (monitor by TLC or GC).

  • Upon completion, carefully vent the vessel to release the excess ammonia pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by acid-base extraction.

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Benzylic Bromination cluster_amination Step 2: Amination start_mat1 3-Bromo-4-methyltoluene reagents1 NBS, AIBN (Initiator) start_mat1->reagents1 product1 3-Bromo-4-methylbenzyl bromide reagents1->product1 Reflux product1_input 3-Bromo-4-methylbenzyl bromide product1->product1_input Proceed to next step reagents2 Excess NH3 (Ammonia) product1_input->reagents2 final_product This compound reagents2->final_product Room Temp.

Caption: Synthetic workflow for this compound.

Troubleshooting_Bromination issue Low Yield in Bromination cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Over-bromination) issue->cause2 cause3 Product Decomposition issue->cause3 solution1 Optimize Time & Temp. (Monitor via TLC/GC) cause1->solution1 solution2 Control Stoichiometry (Portion-wise NBS addition) cause2->solution2 solution3 Prompt Work-up & Avoid Light/Heat cause3->solution3

Caption: Troubleshooting low yield in the bromination step.

References

For further reading and detailed experimental procedures, please consult standard organic chemistry textbooks and relevant chemical databases. The synthesis of similar compounds can provide valuable insights into optimizing the reaction conditions for this compound.

Technical Support Center: Purification of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylbenzylamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound sample?

A1: A multi-faceted approach is recommended to accurately determine the purity of your compound. No single method is foolproof, but together they provide a comprehensive picture.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment. A pure compound should ideally present as a single, well-defined spot across various solvent systems of differing polarity. Streaking or the presence of multiple spots indicates impurities. Because benzylamines are basic, adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent can prevent streaking on the silica plate and give a more accurate result.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative measure of purity, HPLC is the industry standard.[3][4][5] A reverse-phase C18 column is typically effective. A pure sample will exhibit a single, sharp peak, and the area percentage can be used to quantify purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools not only for confirming the structural integrity of your target molecule but also for identifying and quantifying impurities if their structures are known.[2][5] Unidentified peaks in the spectrum suggest the presence of contaminants.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities typically originate from the synthetic route used. Understanding the starting materials can help predict the likely contaminants.

  • Unreacted Starting Materials: If synthesized via reduction, unreacted 3-bromo-4-methylbenzonitrile or 3-bromo-4-methylbenzamide may be present.[6] If prepared from 3-bromo-4-methylaniline, this starting material could also be a contaminant.[7]

  • Oxidation Products: Like many benzylamines, this compound can be susceptible to air oxidation over time, potentially forming the corresponding imine or benzaldehyde.[8] This is often indicated by a color change to yellow or brown.

  • Byproducts of Synthesis: The specific synthesis method will dictate the byproducts. For example, reductive amination could lead to the formation of a secondary amine (bis-(3-bromo-4-methylbenzyl)amine).

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Diethyl Ether, Dichloromethane) may persist in the crude product.

Q3: My this compound is a yellow or brown oil. Is this discoloration an issue?

A3: While the pure compound is typically a colorless to light yellow liquid, a yellow or brown hue often indicates the presence of minor oxidized impurities.[8] For many subsequent applications, this minor discoloration may not be problematic. However, if high purity is essential, a purification step such as acid-base extraction or column chromatography is recommended to remove these colored impurities.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] It is recommended to store it in a cool, dry place, ideally refrigerated at 2–8 °C.[7][9] Proper storage minimizes oxidation and moisture absorption.

Troubleshooting Purification Workflows

This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.

Liquid-Liquid Extraction (Acid-Base Wash)

This is often the most effective first-pass purification method for removing neutral or acidic impurities from a basic amine. The principle relies on the amine's ability to be protonated into a water-soluble salt.[10][11]

Q5: My acid-base extraction isn't removing impurities effectively. What am I doing wrong?

A5: The most critical parameter in an acid-base extraction is pH control. The goal is to fully protonate your amine to move it into the aqueous phase, leaving neutral impurities in the organic phase.

  • Acidification Step: Dissolve the crude amine in a water-immiscible organic solvent like diethyl ether or dichloromethane. Extract this solution with an aqueous acid like 1 M HCl. Ensure the pH of the aqueous layer is acidic, ideally pH 1-2, to guarantee complete formation of the water-soluble ammonium salt.[10][12] Repeat the extraction 2-3 times.

  • Basification Step: Combine the acidic aqueous layers. To regenerate the free amine, add a base like 2.5 N NaOH until the pH is strongly basic (pH 12-14).[12] This deprotonates the ammonium salt, causing the free amine to precipitate or form an oily layer.

  • Final Extraction: Extract the free amine from the basified aqueous solution using a fresh organic solvent (e.g., dichloromethane) 2-3 times. Combining these organic layers, drying over anhydrous Na₂SO₄, filtering, and evaporating the solvent will yield the purified amine.[12]

G Crude Crude Amine (R-NH2) + Neutral Impurities Salt Amine Salt (R-NH3+Cl-) (Water Soluble) Crude->Salt Extract with 1M HCl (pH < 2) Impurities Neutral Impurities (Discard) PureAmine Pure Amine (R-NH2) Salt->PureAmine 1. Add NaOH (pH > 12) 2. Extract with Ether/DCM Waste Aqueous Waste (NaCl, H2O)

Diagram: Acid-base extraction workflow for amine purification.
Column Chromatography
Q6: My amine is streaking badly on the silica gel column, leading to poor separation. How can I prevent this?

A6: This is a classic problem when purifying basic compounds on acidic silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amine, causing the compound to "streak" down the column rather than move as a tight band.[1]

Solution: Neutralize the silica's acidity by adding a small amount of a competing base to your mobile phase (eluent).

  • Add Triethylamine (TEA): Incorporate 0.5-1% triethylamine into your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a small, basic molecule that interacts with the acidic sites on the silica, effectively "blocking" them. This allows your target amine to elute properly without strong, irreversible binding.[1][2]

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column, which are specifically designed for purifying basic compounds.[1]

Q7: I have low recovery of my product from the column. Where is it going?

A7: Low recovery is often linked to the same issue as streaking: irreversible adsorption of the amine onto the acidic silica gel.[2] If you do not deactivate the silica with a base like TEA, a significant portion of your product can remain permanently stuck to the column. Always use a modified eluent as described above.

Detailed Protocol: Column Chromatography Purification
  • Select Eluent: Using TLC, find a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3. Remember to add 1% triethylamine to the TLC solvent jar for an accurate preview.

  • Pack Column: Pack a glass column with silica gel using your chosen eluent (containing 1% TEA). Ensure the column is packed uniformly without air bubbles.

  • Load Sample: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid. Carefully add this powder to the top of your packed column.[2]

  • Elute and Collect: Begin running the column with your eluent. Collect fractions and monitor them by TLC (in a tank containing 1% TEA) to identify which ones contain the pure product.[2]

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine (b.p. 89.5 °C), you may need to use a high-vacuum pump.

G Start Poor Separation/ Streaking on TLC/Column CheckBase Did you add a base (e.g., 1% TEA) to the eluent? Start->CheckBase AddBase Add 1% TEA to eluent. Rerun TLC/column. CheckBase->AddBase No StillStreaking Is streaking still a problem? CheckBase->StillStreaking Yes AddBase->StillStreaking ChangeStationary Switch to a different stationary phase: - Basic Alumina - Amine-functionalized Silica StillStreaking->ChangeStationary Yes Success Achieved good separation. StillStreaking->Success No ChangeStationary->Success

Diagram: Troubleshooting streaking in amine column chromatography.
Recrystallization
Q8: Can I recrystallize the free base of this compound?

A8: As this compound is often a liquid or a low-melting solid, direct recrystallization of the free base can be challenging.[13] A more reliable method is to convert the amine into a crystalline salt, such as the hydrochloride salt, which typically has a higher melting point and better crystallization properties.[8][14]

Detailed Protocol: Purification via Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude amine in a suitable organic solvent like diethyl ether. Add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) dropwise with stirring. The this compound hydrochloride salt will precipitate as a solid.[14]

  • Isolate Crude Salt: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any remaining neutral impurities.

  • Recrystallization:

    • Solvent Screening: Find a suitable solvent or solvent mixture. An ideal solvent will dissolve the salt when hot but not when cold. Common choices for amine hydrochlorides include ethanol, methanol, or isopropanol, sometimes with the addition of a co-solvent like water or an ether to decrease solubility at cold temperatures.[8][15]

    • Procedure: Dissolve the crude salt in a minimal amount of the chosen boiling solvent.[16] If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Collect Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[2]

  • Liberate Free Amine (Optional): If the free amine is required for the next step, the purified salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent as described in the liquid-liquid extraction section.[13]

Data Summary Table
PropertyValueSource
Molecular Formula C₈H₁₀BrN[9][17]
Molecular Weight 200.08 g/mol [9][17]
Appearance Colorless to light yellow liquid[9]
Predicted Boiling Point 266.1 ± 25.0 °C (at 760 mmHg)[9]
Storage Temperature 2–8 °C, under inert gas[7][9]
References
  • Reddit user discussion on Benzylamine purification. (2024). r/OrganicChemistry. [Link]
  • Qiu, J., et al. (2025). STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH. Speciality Petrochemicals. [Link]
  • Quora user discussion on Benzylamine solvent extraction. (2020). Quora. [Link]
  • Mevissen, C., et al. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
  • Biotage. (2023).
  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE)
  • Pharmaffiliates. (n.d.). 3-Bromo-4-methylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. LinkedIn. [Link]
  • Lee, S. H., et al. (2003). Preparative method of R-(-)
  • Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.
  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses. [Link]

Sources

Preventing decomposition of 3-Bromo-4-methylbenzylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during storage and handling.

Understanding the Instability of this compound

This compound, like many primary aromatic amines, is susceptible to degradation over time, primarily through two main pathways: oxidation and reaction with atmospheric carbon dioxide. Understanding these mechanisms is crucial for implementing effective preventative measures.

Decomposition Pathways

The primary routes of decomposition involve reaction with atmospheric components. These reactions can lead to a decrease in purity, discoloration of the material, and the formation of impurities that may interfere with downstream applications.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the benzylamine. This process is often initiated by the abstraction of a hydrogen atom from the benzylic carbon, leading to the formation of an imine intermediate. This imine can subsequently hydrolyze in the presence of trace moisture to yield 3-bromo-4-methylbenzaldehyde and ammonia.[1][2] The formation of these chromophoric species is a common cause of the yellowing or browning of the amine upon storage.

  • Reaction with Carbon Dioxide: As a primary amine, this compound readily reacts with carbon dioxide present in the air.[3][4] This acid-base reaction forms the corresponding carbamic acid, which can exist in equilibrium with its ammonium carbamate salt.[3][4] While this reaction is reversible, it effectively reduces the concentration of the free amine, impacting its reactivity and quantification.

Below is a diagram illustrating these primary decomposition pathways.

DecompositionPathways amine This compound (C₈H₁₀BrN) carbamate Carbamate Salt amine->carbamate CO₂ (Air) imine Intermediate Imine aldehyde 3-Bromo-4-methylbenzaldehyde imine->aldehyde H₂O (Trace) ammonia Ammonia imine->ammonia

Caption: Primary decomposition pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Can I still use it?

A1: The discoloration is a common indicator of oxidation, likely leading to the formation of 3-bromo-4-methylbenzaldehyde and other chromophoric impurities. While the product may still contain a significant amount of the desired amine, its purity is compromised. For sensitive applications, it is highly recommended to purify the material (e.g., by distillation or chromatography) or use a fresh, unopened batch. For less sensitive reactions, the impact of the impurities should be assessed on a small scale before proceeding.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air, moisture, and light.[3] Storage at a reduced temperature (2-8°C) is also recommended to slow down the rate of potential degradation reactions.[5]

Q3: Is it necessary to handle this compound in a glovebox?

A3: For long-term storage and to maintain the highest purity, handling in a glovebox or under a stream of inert gas is ideal. For routine laboratory use where the material will be consumed relatively quickly, it is sufficient to minimize its exposure to the atmosphere by quickly weighing and resealing the container. Always ensure the container is flushed with an inert gas before sealing for storage.

Q4: What are the main signs of decomposition to look out for?

A4: The primary indicators of degradation are:

  • Visual Change: A change in color from colorless/pale yellow to a more pronounced yellow or brown.

  • Purity Decrease: A noticeable decrease in the purity of the compound when analyzed by techniques such as HPLC, GC, or NMR.

  • Formation of Precipitate: In some cases, the formation of a solid precipitate (potentially the carbamate salt) may be observed.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with this compound.

Problem 1: Progressive Discoloration of the Stored Amine
Symptom Potential Cause Troubleshooting Steps & Solutions
The initially colorless or pale yellow liquid turns a noticeable yellow or brown over time.Oxidation: The primary amine is susceptible to air oxidation, forming colored impurities like the corresponding imine and aldehyde.1. Verify Storage Conditions: Ensure the container is tightly sealed and the headspace has been flushed with an inert gas (e.g., argon or nitrogen).2. Protect from Light: Store the vial in a dark place or use an amber vial to prevent photo-initiated oxidation.3. Consider Repackaging: If the original container has a large headspace, consider transferring the amine to smaller vials under an inert atmosphere to minimize exposure to residual oxygen.
Problem 2: Decreased Purity Detected by Analytical Methods
Symptom Potential Cause Troubleshooting Steps & Solutions
HPLC or GC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.Decomposition: This can be due to oxidation, reaction with CO₂, or exposure to incompatible materials.1. Identify Impurities: If possible, use GC-MS to identify the major degradation products. The presence of a peak corresponding to the molecular weight of 3-bromo-4-methylbenzaldehyde is indicative of oxidation.2. Review Handling Procedures: Ensure that the compound is not exposed to the atmosphere for extended periods during weighing and dispensing.3. Check for Contamination: Ensure that spatulas and other equipment used for handling are clean and dry. Avoid contact with strong oxidizing agents and acids.
Problem 3: Inconsistent Results in Synthetic Applications
Symptom Potential Cause Troubleshooting Steps & Solutions
Reactions involving the amine show lower yields or the formation of unexpected byproducts.Reduced Amine Concentration: The reaction of the amine with atmospheric CO₂ forms a carbamate salt, reducing the amount of free amine available for the reaction.1. Quantify the Amine: Use a quantitative analytical technique like qNMR or a validated HPLC method with a reference standard to determine the actual concentration of the free amine before use.2. Purify the Amine: Consider a purification step such as distillation under reduced pressure to remove non-volatile impurities and decompose the carbamate salt back to the free amine.3. Use Fresh Material: For critical applications, it is always best to use a fresh, unopened bottle of the reagent.

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature 2-8°CSlows the rate of decomposition reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with CO₂.
Container Tightly Sealed Amber Glass VialProtects from air, moisture, and light.[3]
Handling Minimize exposure to air.Reduces the opportunity for degradation.

Experimental Protocols for Purity Assessment

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This method is suitable for routine purity checks and for monitoring the stability of the compound over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 220 nm). The purity can be estimated by the area percentage of the main peak.

Protocol 2: Identification of Volatile Impurities by GC-MS

This method is useful for identifying volatile degradation products, such as 3-bromo-4-methylbenzaldehyde.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Sample Preparation:

    • Direct Injection: Dissolve a small amount of the amine in a volatile solvent like dichloromethane or methanol.

    • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatize the amine with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) prior to injection.[6][7]

  • Analysis: Run a suitable temperature program to separate the components. The mass spectrometer will provide fragmentation patterns that can be used to identify the parent compound and any impurities by comparison with spectral libraries.

Workflow for Purity Analysis

PurityWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent derivatize Derivatize (Optional for GC-MS) dissolve->derivatize hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms nmr NMR Analysis dissolve->nmr derivatize->gcms purity Determine Purity (%) hplc->purity impurities Identify Impurities gcms->impurities nmr->purity qNMR structure Confirm Structure nmr->structure

Caption: A general workflow for the analytical assessment of this compound.

References

  • Chemist Ai. What is the mechanism of benzylamine oxidation by flavins?.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine.
  • Meenakshisundaram, S., & Sockalingam, R. (2003). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 115(2), 105-114.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Jessop, P. G., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Processes, 3(2), 496-511.
  • Jessop, P. G., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate.
  • Reddy, K. S., et al. (2017). I2-Catalyzed Oxidative Amidation of Benzylamines and Benzyl Cyanides under Mild Conditions. The Journal of Organic Chemistry, 82(19), 10597-10604.
  • ResearchGate. 1H NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU.
  • International Labour Organization. (1999). ICSC 1338 - BENZYLAMINE.
  • Al-Sayah, M. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9543.

Sources

Issues with the isolation of 3-Bromo-4-methylbenzylamine from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolation of 3-Bromo-4-methylbenzylamine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis and, specifically, the isolation of this key intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can effectively troubleshoot and optimize your experimental outcomes.

Section 1: Overview of Synthesis and Isolation

This compound is typically synthesized via one of two primary routes: the reductive amination of 3-bromo-4-methylbenzaldehyde or the reduction of 3-bromo-4-methylbenzonitrile. While both pathways are effective, the isolation and purification of the final amine product from complex reaction mixtures present a common set of challenges. The basic nature of the amine dictates the entire purification strategy, which hinges on precise pH control during aqueous work-ups.

G cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage Start_Aldehyde 3-Bromo-4-methylbenzaldehyde Reaction Reaction Mixture (Product, Byproducts, Reagents) Start_Aldehyde->Reaction Reductive Amination (e.g., NaBH(OAc)3) Start_Nitrile 3-Bromo-4-methylbenzonitrile Start_Nitrile->Reaction Reduction (e.g., BH3-THF, H2/Catalyst) Quench Reaction Quench (e.g., NaHCO3, H2O) Reaction->Quench Extraction Liquid-Liquid Extraction (Acid-Base Work-up) Quench->Extraction Drying Drying & Concentration (e.g., MgSO4, Rotovap) Extraction->Drying Purification Final Purification (Distillation or Chromatography) Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and isolation of this compound.

Section 2: Troubleshooting Guides and FAQs

This section addresses specific issues encountered during the isolation phase of your experiment in a question-and-answer format.

Issue 1: Low Yield or Product Loss During Work-up

Q1: My final yield is significantly lower than expected after the aqueous work-up. Where could my product have gone?

A1: This is a classic issue when isolating amines. The most common cause is incorrect pH management during the liquid-liquid extraction. This compound is a basic compound (predicted pKa ≈ 8.92)[1].

  • Chemical Principle: In an acidic aqueous solution (pH < 7), the amine is protonated to form a benzylammonium salt (R-CH₂-NH₃⁺). This salt is highly polar and therefore soluble in the aqueous layer, not the organic layer. If you extract with an organic solvent while the aqueous layer is acidic or neutral, a significant portion of your product will remain in the water.

  • Troubleshooting Steps:

    • After quenching the reaction, combine all aqueous layers from your initial extractions into a single flask.

    • Cool the flask in an ice bath to manage any heat from neutralization.

    • Slowly add a base, such as 2.5 N NaOH solution, while stirring and monitoring the pH with a pH meter or test strips.

    • Adjust the pH to be distinctly basic, typically pH 10-12, to ensure the benzylammonium salt is fully deprotonated to the free amine (R-CH₂-NH₂).

    • Once basic, re-extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine these new organic extracts with your original organic extracts for drying and concentration.

G cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 10) Amine_Org R-NH2 (in Organic Layer) Ammonium_Aq R-NH3+ (in Aqueous Layer) Amine_Org->Ammonium_Aq Protonation Neutral_Org Neutral Impurities (in Organic Layer) Ammonium_Aq_B R-NH3+ (in Aqueous Layer) Amine_Org_B R-NH2 (in Organic Layer) Ammonium_Aq_B->Amine_Org_B Deprotonation

Caption: Effect of pH on the partitioning of benzylamine during extraction.

Q2: I am experiencing persistent emulsions during my extraction. How can I resolve this?

A2: Emulsion formation is common in basic extractions of amines. It is caused by the amine acting as a surfactant, reducing the interfacial tension between the aqueous and organic layers.

  • Prevention:

    • Use gentle inversions for mixing rather than vigorous shaking.

    • Use a larger volume of both organic and aqueous phases to dilute the mixture.

  • Resolution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Issue 2: Product Purity and Contaminants

Q3: My crude product is a brown oil, and the TLC shows multiple spots. What are the likely impurities from a reductive amination reaction?

A3: The impurities depend on your specific reagents and conditions, but common side products from a reductive amination of 3-bromo-4-methylbenzaldehyde include:

  • Unreacted Aldehyde: The starting 3-bromo-4-methylbenzaldehyde.

  • Benzyl Alcohol: Over-reduction of the starting aldehyde to 3-bromo-4-methylbenzyl alcohol. This occurs if the reducing agent is too reactive or if imine formation is slow.[2]

  • Dimeric Species: Self-condensation products or other side-reactions.

Troubleshooting Logic for Impure Product:

G Start Impure Crude Product (TLC/LCMS Analysis) Check_Aldehyde Spot/Peak matching Aldehyde starting material? Start->Check_Aldehyde Check_Alcohol Spot/Peak matching corresponding alcohol? Check_Aldehyde->Check_Alcohol No Sol_Aldehyde Purify via Acid-Base Extraction or Bisulfite Wash Check_Aldehyde->Sol_Aldehyde Yes Check_Polar Highly polar baseline spot? Check_Alcohol->Check_Polar No Sol_Alcohol Purify via Column Chromatography Check_Alcohol->Sol_Alcohol Yes Sol_Polar Likely Ammonium Salts. Ensure work-up was sufficiently basic. Check_Polar->Sol_Polar Yes Sol_Purified Proceed to Final Purification (Distillation/Chromatography) Check_Polar->Sol_Purified No Sol_Aldehyde->Check_Alcohol Sol_Alcohol->Check_Polar Sol_Polar->Sol_Purified

Caption: Decision tree for identifying and resolving common impurities.

Q4: How can I specifically remove the unreacted aldehyde starting material?

A4: Besides standard column chromatography, two chemical methods are effective:

  • Acid-Base Extraction (Most Common): As detailed in Q1, a proper acid wash will protonate your amine product, pulling it into the aqueous layer. The neutral aldehyde will remain in the organic layer, which can then be discarded. Afterward, basifying the aqueous layer allows you to recover your pure amine.

  • Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct. You can wash your crude organic solution with a saturated solution of sodium bisulfite. The aldehyde will be pulled into the aqueous phase, leaving your amine in the organic layer. This is useful if you wish to avoid a full acid-base extraction sequence.

Section 3: Standard Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Purification

This protocol assumes your crude product is dissolved in an organic solvent (e.g., ethyl acetate, DCM) after the initial reaction quench and filtration of solids.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1 M HCl. Shake gently to mix.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated amine.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all acidic aqueous extracts.

  • Optional: Wash the combined aqueous extracts once with a small portion of fresh organic solvent to remove any residual neutral impurities. Discard this organic wash.

  • Place the flask containing the acidic aqueous extracts in an ice bath.

  • Slowly add 5 M NaOH while stirring until the pH of the solution is >10, confirmed with a pH meter. A milky white precipitate or oil (your free amine) should form.

  • Extract the basic aqueous solution three times with fresh organic solvent.

  • Combine these final organic extracts. Dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

If acid-base extraction is insufficient, flash chromatography is the next step.

ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard Grade)Good for separating compounds of moderate polarity.
Mobile Phase Start with 100% Hexanes or Heptane. Gradually increase polarity with Ethyl Acetate (e.g., 0% to 20% gradient). A small amount of triethylamine (0.5-1%) can be added.The non-polar start elutes non-polar byproducts. The gradient elutes the product. Triethylamine deactivates acidic sites on the silica, preventing streaking and irreversible binding of the basic amine product.
Detection UV lamp at 254 nm and/or a potassium permanganate (KMnO₄) stain.The aromatic ring is UV-active. Amines will stain yellow/brown with KMnO₄.

Section 4: Product Handling and Stability

Q5: What are the recommended storage conditions for this compound?

A5: Like many benzylamines, this product can be sensitive to air and light over time.

  • Atmosphere: It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and reaction with atmospheric CO₂.[1]

  • Temperature: Storage at 2–8 °C (refrigerator) is recommended to minimize degradation.[1][3]

  • Container: Use a tightly sealed, amber glass bottle to protect it from light and moisture.

The product is chemically stable under standard ambient conditions for short periods. However, for long-term storage and to maintain high purity, these precautions are essential.

References

  • Google Patents, EP3914582A1 - Process for preparation of halogenated benzylamine and intermedi
  • Royal Society of Chemistry, Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • Pharmaffiliates, Chemical Name : 3-Bromo-4-methylaniline. [Link]
  • Master Organic Chemistry, Reductive Amin
  • PubChem, Benzenamine, 3-bromo-4-methyl-. [Link]

Sources

Technical Support Center: Regioselective Bromination of 4-Methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of 4-methylbenzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions encountered during electrophilic aromatic substitution reactions.

Introduction: The Challenge of Regioselectivity

The bromination of 4-methylbenzylamine presents a classic challenge in electrophilic aromatic substitution (EAS). The molecule contains two activating, ortho, para-directing groups: the methyl (-CH₃) group and the aminomethyl (-CH₂NH₂) group.[1][2] This inherent competition often leads to a mixture of isomeric products, complicating purification and reducing the yield of the desired regioisomer. Understanding the interplay of electronic and steric effects is paramount to controlling the reaction's outcome.[3]

This guide will walk you through the key factors influencing regioselectivity and provide actionable troubleshooting steps to improve the synthesis of your target brominated 4-methylbenzylamine derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems and questions that arise during the bromination of 4-methylbenzylamine and its derivatives.

Q1: My bromination of 4-methylbenzylamine is yielding a mixture of 2-bromo- and 3-bromo- isomers. How can I favor the formation of one over the other?

This is the most common issue. The methyl and aminomethyl groups both direct bromination to their respective ortho and para positions. The position para to the methyl group is also meta to the aminomethyl group, and the position para to the aminomethyl group is occupied by the methyl group. This leaves the positions ortho to each group as the primary sites of reaction.

Underlying Causes:

  • Competing Directing Effects: The methyl group is a weak activating group, while the aminomethyl group is a moderately activating group.[4][5] The stronger directing effect of the aminomethyl group would typically favor bromination at its ortho position (the 3-position of the ring). However, the methyl group also directs to its ortho position (the 3-position) and its para position (which is blocked).

  • High Reactivity of the Amine: The free amine group strongly activates the ring, leading to fast reaction rates and often poor selectivity.[6][7] It can also react with the brominating agent.

Troubleshooting Workflow:

G cluster_0 Problem: Poor Regioselectivity cluster_1 Solution Path cluster_2 Detailed Steps start Mixture of 2-bromo and 3-bromo isomers protect_amine Protect the amine group (e.g., acylation) start->protect_amine Primary Strategy modify_conditions Modify Reaction Conditions start->modify_conditions Secondary Strategy acylation Acylate with Acetic Anhydride or Acetyl Chloride protect_amine->acylation change_reagent Change Brominating Agent modify_conditions->change_reagent low_temp Lower Reaction Temperature modify_conditions->low_temp slow_addition Slowly Add Brominating Agent modify_conditions->slow_addition less_bulky Use a less bulky brominating agent (e.g., NBS) change_reagent->less_bulky

Caption: Troubleshooting workflow for poor regioselectivity.

Solutions:

  • Protect the Amine Group: This is the most effective strategy. By converting the highly activating amino group into a less activating and more sterically hindered amide, you can significantly alter the directing effects.[8][9]

    • N-Acylation: Reacting 4-methylbenzylamine with acetic anhydride or acetyl chloride will form the corresponding acetamide.[10] The resulting -NHCOCH₃ group is still an ortho, para-director but is less activating than the -NH₂ group.[11] This deactivation of the position ortho to the aminomethyl group will lead to preferential bromination at the position ortho to the methyl group (the 3-position).

  • Modify Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the reaction pathway with the lower activation energy.[12][13]

    • Slow Addition of Brominating Agent: Adding the brominating agent dropwise helps to keep its concentration low, which can suppress side reactions and improve selectivity.[14]

Q2: I'm observing over-bromination, resulting in di- or tri-brominated products. How can I prevent this?

Over-bromination is a common consequence of the high reactivity of the 4-methylbenzylamine ring system.

Underlying Causes:

  • Strongly Activating Groups: The presence of two activating groups makes the aromatic ring highly nucleophilic and susceptible to multiple substitutions.[6]

  • Reaction Stoichiometry: Using an excess of the brominating agent will naturally lead to multiple brominations.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use one equivalent or slightly less to favor mono-bromination.

  • Protect the Amine: As mentioned in Q1, protecting the amine as an amide will deactivate the ring sufficiently to prevent over-bromination under controlled conditions.[8]

  • Use a Milder Brominating Agent: Consider using a less reactive brominating agent. While Br₂ with a Lewis acid is highly reactive, N-bromosuccinimide (NBS) can offer milder reaction conditions.[15]

Q3: My reaction is resulting in benzylic bromination (on the -CH₂NH₂ group) instead of aromatic ring bromination. What's going wrong?

Benzylic bromination occurs via a radical mechanism, which is favored under different conditions than electrophilic aromatic substitution.[15][16]

Underlying Causes:

  • Radical Initiators: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light will promote benzylic bromination.[15]

  • Reaction Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) can favor radical reactions.[15][17]

  • Brominating Agent: N-bromosuccinimide (NBS) is commonly used for benzylic bromination in the presence of a radical initiator.[15]

Solutions:

  • Ensure Electrophilic Conditions:

    • Use a Lewis acid catalyst (e.g., FeBr₃) with Br₂ to promote the formation of the electrophilic bromine species.[18][19]

    • Conduct the reaction in the dark to avoid photochemical radical initiation.

  • Choose Appropriate Solvents: Use polar solvents that can stabilize the charged intermediates of electrophilic aromatic substitution. Dichloromethane or acetic acid are common choices.

Q4: How does the choice of protecting group for the amine affect the regioselectivity?

The size and electronic nature of the protecting group can have a significant impact on the regiochemical outcome.

Protecting GroupActivating/Deactivating EffectDirecting EffectExpected Major Isomer (after bromination)
-NH₂ (unprotected)Strongly Activatingortho, paraMixture, often favoring 3-bromo due to amine's stronger activation
-NHCOCH₃ (Acetyl)Moderately Activatingortho, para3-Bromo-4-methylbenzylamine derivative (bromination ortho to the methyl group)
-NHBoc (Boc)Moderately Activatingortho, paraThis compound derivative, potentially with increased steric hindrance at the 2-position

Explanation:

  • Acetyl (-COCH₃): This group reduces the electron-donating ability of the nitrogen's lone pair through resonance. This deactivates the ring relative to the free amine, making the directing effect of the methyl group more competitive. The result is a higher yield of the isomer brominated ortho to the methyl group.[20]

  • Boc (tert-Butoxycarbonyl): Similar to the acetyl group, the Boc group deactivates the ring.[21] Its larger steric bulk can further disfavor substitution at the position ortho to the protected amine (the 2-position), thus enhancing the selectivity for the 3-position.

Experimental Protocols

Protocol 1: N-Acylation of 4-Methylbenzylamine

This protocol describes the protection of the amine group as an acetamide, which is a crucial step for controlling regioselectivity.

Materials:

  • 4-Methylbenzylamine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-methylbenzylamine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-methylbenzyl)acetamide.

Protocol 2: Regioselective Bromination of N-(4-methylbenzyl)acetamide

This protocol details the bromination of the protected amine to favor the 3-bromo isomer.

Materials:

  • N-(4-methylbenzyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Saturated Na₂S₂O₃ solution

  • Saturated NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve N-(4-methylbenzyl)acetamide (1.0 eq) in acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Pour the reaction mixture into ice water and quench with a saturated solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(3-bromo-4-methylbenzyl)acetamide.

Deprotection:

The resulting N-(3-bromo-4-methylbenzyl)acetamide can be deprotected back to the free amine, this compound, by acidic or basic hydrolysis.

Mechanistic Considerations

The regioselectivity is determined by the stability of the arenium ion (sigma complex) intermediate formed during the electrophilic attack.[12][22] Activating groups stabilize the carbocation through resonance and inductive effects, particularly when the positive charge is located on the carbon atom bearing the substituent.[4][23]

G cluster_0 Electrophilic Aromatic Bromination Mechanism cluster_1 Stabilizing Factors for C3 Attack start N-(4-methylbenzyl)acetamide + Br+ intermediate_3_bromo Arenium Ion Intermediate (Attack at C3) start->intermediate_3_bromo Favored Pathway intermediate_2_bromo Arenium Ion Intermediate (Attack at C2) start->intermediate_2_bromo Disfavored Pathway product_3_bromo 3-Bromo Product (Major) intermediate_3_bromo->product_3_bromo Deprotonation methyl_activation Activating effect of -CH3 group intermediate_3_bromo->methyl_activation product_2_bromo 2-Bromo Product (Minor) intermediate_2_bromo->product_2_bromo Deprotonation amide_deactivation Reduced activation from -NHAc group intermediate_2_bromo->amide_deactivation Less stabilized

Caption: Simplified mechanism showing favored bromination pathway.

By protecting the amine as an amide, the strong activating effect of the nitrogen is diminished. This makes the directing effect of the methyl group more pronounced, leading to preferential attack at the 3-position (ortho to the methyl group).[5][11] Steric hindrance from the bulkier amide group also disfavors attack at the adjacent 2-position.[3]

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Electrophilic arom
  • Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
  • Directing Effects. ChemTalk. [Link]
  • Electrophilic Aromatic Substitution Reactions: Bromin
  • Electrophilic aromatic bromination study casts doubt on textbook intermedi
  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
  • Examples of electrophilic aromatic substitution. Lumen Learning. [Link]
  • Electrophilic Aromatic Substitution (Bromin
  • Optimization of reaction conditions for the benzylic bromination of 1...
  • Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
  • Regioselectivity: Electrophilic Addition and Bromohydrin Form
  • In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? Reddit. [Link]
  • Reactions of Phenylamine with Bromine W
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Boc Protecting Group for Amines. Chemistry Steps. [Link]
  • Bromination - Common Conditions. Common Organic Chemistry. [Link]
  • Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbam
  • Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide. Journal of Organic Chemistry. [Link]
  • Amines. NCERT. [Link]
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
  • What is the action of bromine water on benzylamine class 12 chemistry CBSE. Vedantu. [Link]
  • Selectivity of Aryl and Benzylic Bromin
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
  • Substituent Effects in Electrophilic Substitutions.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine.
  • An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/brom
  • Ortho, Para, Meta. Chemistry Steps. [Link]
  • REGIOSELECTIVE N-ACYLATION OF.
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
  • predicting regioselectivity in EAS reactions. YouTube. [Link]
  • para vs meta vs ortho addition?? Reddit. [Link]
  • Switchable Site-Selective Benzanilide C(sp2)
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit. [Link]
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]
  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.

Sources

Troubleshooting column chromatography separation of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this and structurally similar aromatic amines.

Troubleshooting Guide

Navigating the separation of benzylamines can be challenging due to their basic nature and potential for strong interactions with silica gel. This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Poor Separation or Streaking/Tailing on TLC and Column

This is the most frequent issue when purifying amines on silica gel. Streaking leads to broad, overlapping fractions and ultimately, impure product.

Root Cause Analysis:

The primary reason for the streaking of amines on a standard silica gel column is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the basic amine, leading to strong ionic interactions that cause the compound to bind too tightly to the stationary phase.[1][2] This results in poor peak shape, streaking, and in some cases, irreversible adsorption of the product onto the column.[1]

Solutions Workflow:

The following diagram outlines a step-by-step process to mitigate streaking and improve separation.

Caption: Troubleshooting workflow for poor separation of amines.

Problem 2: Product is Not Eluting from the Column

In some instances, the target compound may appear to be irreversibly adsorbed onto the silica gel.

Root Cause Analysis:

This can be an extreme case of the amine-silanol interaction, especially if the compound is highly basic or if the silica gel is particularly acidic. It's also possible the compound has degraded on the column.[3]

Solutions:
  • Stability Check: Before running a column, it's prudent to check the stability of your compound on silica. This can be done by spotting the compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot diminishes significantly, degradation is likely.[3]

  • Increase Eluent Polarity Drastically: If the compound is stable but strongly adsorbed, a "flush" with a highly polar solvent system may be necessary. A common choice is a gradient up to 5-10% methanol in dichloromethane, often with a basic additive.[4]

  • Column Deactivation: For particularly sensitive amines, the silica gel can be "deactivated" before use. This involves pre-eluting the packed column with a solvent system containing a base like triethylamine, which neutralizes the most acidic sites on the silica.[5]

Problem 3: Co-elution with Impurities

Even with optimized conditions, achieving baseline separation from structurally similar impurities can be difficult.

Root Cause Analysis:

The impurities may have very similar polarities to this compound. The presence of the bromine atom and the methyl group on the aromatic ring influences the compound's interaction with the stationary phase.[6]

Solutions:
  • Solvent System Optimization: A systematic screening of different solvent systems is the first step. Varying the ratio of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, diethyl ether) can fine-tune the separation.[7]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the proportion of the polar solvent (gradient elution) can improve resolution between closely eluting compounds.[5]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other options. For halogenated aromatic compounds, stationary phases that offer different selectivity, such as those capable of π-π interactions, might be beneficial.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC of this compound?

A good starting point for aromatic amines is a mixture of a non-polar and a moderately polar solvent.[7] A common choice is a mixture of hexanes and ethyl acetate. Begin with a ratio of around 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial Rf value. For more polar amines, a system of dichloromethane and methanol may be more appropriate.[4]

Solvent System ComponentsTypical Starting Ratio (v/v)Notes
Hexanes / Ethyl Acetate4:1 to 1:1A standard system for compounds of intermediate polarity.
Toluene / Ethyl Acetate9:1 to 4:1Toluene can offer different selectivity due to π-π interactions.
Dichloromethane / Methanol99:1 to 95:5Suitable for more polar amines that require a stronger eluent.

Q2: Why do I need to add triethylamine (TEA) to my eluent, and how much should I use?

Adding a small amount of a basic modifier like triethylamine (0.5-2% v/v) is a standard practice for the chromatography of amines on silica gel.[9][10] The TEA acts as a competitive base, interacting with the acidic silanol groups on the silica surface.[11][12] This effectively "masks" these sites from your target amine, preventing the strong ionic interactions that lead to streaking and improving the peak shape.[1][2]

Q3: My compound is UV active, but I can't see it on the TLC plate. What should I do?

While many aromatic compounds are UV active, the intensity of absorption can vary. This compound should be visible under short-wave (254 nm) UV light.[13] If it's not visible:

  • Increase Concentration: You may have spotted too dilute a sample.

  • Use a Stain: If UV visualization fails, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds. For amines specifically, a ninhydrin stain can be effective, though it may require heating.

Q4: Can this compound degrade on the silica gel column?

Yes, some benzylamines can be sensitive to the acidic nature of silica gel and may degrade, especially if left on the column for extended periods.[3][14] Signs of degradation include the appearance of new spots on the TLC of collected fractions or a lower than expected yield of the desired product. Performing a stability test on a TLC plate prior to column chromatography is a good way to assess this risk.[3]

Q5: Should I use dry loading or wet loading for my sample?

Both methods can be effective, but the choice depends on the solubility of your sample.

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column. This is generally preferred if the compound is readily soluble.[15]

  • Dry Loading: The sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column. Dry loading is advantageous for samples that have poor solubility in the eluent, as it ensures a more uniform application to the column.[15]

Experimental Protocol: TLC Analysis with a Basic Modifier
  • Prepare the Eluent: In a fume hood, prepare a 20 mL solution of your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) in a 50 mL beaker. Add 0.2 mL (1% v/v) of triethylamine to the mixture and stir gently.

  • Prepare the TLC Chamber: Pour the prepared eluent into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber with a lid or watch glass and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot your crude sample of this compound onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in the fume hood. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for each spot.

References

  • Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. brainly.com. [Link]
  • Sciencemadness Discussion Board. (2017).
  • Reddit. (2019).
  • ChemistryViews. (2012).
  • Royal Society of Chemistry. (2019).
  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Chromatography Forum. (2005). use of Triethylamine.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. chromtech.com. [Link]
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. reddit.com. [Link]
  • ChemBAM. (n.d.). TLC troubleshooting. chembam.com. [Link]
  • University of Rochester. (n.d.).
  • Sepu-tech. (2025).
  • NISCAIR. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. nopr.niscair.res.in. [Link]
  • Taylor & Francis Online. (2002).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. biovanix.com. [Link]
  • Reddit. (2013). TLC and streaking: why add triethylamine?. reddit.com. [Link]
  • University of Rochester. (n.d.).
  • University of Rochester. (n.d.). Solvent Systems For Flash Column. chem.rochester.edu. [Link]
  • Chemistry LibreTexts. (2022). 2.
  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?.

Sources

Managing thermal instability of intermediates in 3-Bromo-4-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the management of thermally unstable intermediates. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.

Introduction: The Challenge of the Benzylic Bromide

The synthesis of this compound often proceeds through a critical intermediate, a benzylic bromide, which is notoriously prone to thermal instability and side reactions. The most common route involves the radical bromination of a substituted toluene derivative, such as 3-bromo-4-methylbenzonitrile or 3-bromo-4-methyltoluene, at the benzylic position. The resulting benzylic bromide is highly reactive and susceptible to over-bromination and other degradation pathways, leading to reduced yields and purification challenges.

This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and backed by established literature.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My benzylic bromination reaction is producing a significant amount of dibrominated byproduct. How can I improve the selectivity for the desired monobrominated intermediate?

This is a classic challenge in benzylic bromination.[1] The formation of the dibrominated species is often a result of the high reactivity of the initially formed monobrominated product. Here are the key factors to consider for improving selectivity:

  • Temperature Control: Elevated temperatures can decrease selectivity.[2][3] It is crucial to maintain the optimal temperature for your specific substrate and solvent system. For many N-bromosuccinimide (NBS) brominations, starting at room temperature or slightly elevated temperatures is a good approach.[2] For highly reactive substrates, lowering the temperature to 0°C may be necessary to enhance selectivity.[2]

  • Controlled Reagent Addition: Adding the brominating agent (e.g., NBS) portion-wise or as a solution via a dropping funnel can help maintain a low concentration of the brominating species in the reaction mixture, thus disfavoring the second bromination.[1]

  • Choice of Solvent: The solvent can influence the reaction's selectivity. While carbon tetrachloride was traditionally used, safer alternatives like acetonitrile are now common.[3] The choice of solvent can affect the solubility of NBS and the reaction kinetics.

  • Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) can impact the reaction rate and selectivity. Use the minimum effective amount to initiate the reaction.

Q2: I am observing poor conversion of my starting material in the benzylic bromination step. What should I do?

Low conversion can be due to several factors:

  • Insufficient Initiation: The radical chain reaction may not be efficiently initiated. Ensure your radical initiator is fresh and used in the correct amount. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.

  • Low Temperature: While high temperatures can lead to over-bromination, a temperature that is too low can result in sluggish or incomplete reactions.[2] A systematic increase in temperature in small increments (e.g., 10°C) while monitoring the reaction by TLC or GC can help find the optimal balance.[2]

  • Inhibitors: The presence of radical inhibitors in your starting material or solvent can quench the reaction. Ensure your reagents and solvents are of high purity.

Q3: The work-up of my benzylic bromination reaction is problematic, and I suspect the intermediate is decomposing. How should I handle the crude product?

Benzylic bromides are often lachrymatory and can be sensitive to moisture and heat.[4] It is advisable to use the crude benzylic bromide intermediate in the subsequent step as quickly as possible with minimal purification. If purification is necessary, avoid high temperatures. Column chromatography on silica gel can be used, but it should be performed quickly. It is often preferable to carry the crude material forward to the next step, which is typically the reduction of the nitrile or another nucleophilic substitution.

Q4: What are the common side reactions to be aware of during benzylic bromination with NBS?

Besides over-bromination, other potential side reactions include:

  • Aromatic Bromination: Although NBS is generally selective for the benzylic position, under certain conditions (e.g., presence of acid catalysts), electrophilic aromatic substitution on the benzene ring can occur.[1]

  • Reaction with Solvent: Some solvents can react with the brominating agent or the radical intermediates. It's important to choose an inert solvent for the reaction.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental issues.

Guide 1: Managing Over-bromination in Benzylic Bromination

Issue: Your reaction yields a mixture of monobrominated and dibrominated products, with the latter being a significant impurity.

Underlying Cause: The monobrominated product is also susceptible to radical bromination, and at elevated temperatures or high concentrations of the brominating agent, the second bromination can be competitive.

Mitigation Protocol:

  • Optimize Reaction Temperature:

    • Start the reaction at a lower temperature (e.g., room temperature or 0°C).

    • Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC or GC-MS to find the optimal temperature that favors monobromination.[2]

  • Control Reagent Concentration:

    • Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess will promote dibromination.

    • Add the NBS in small portions over a period of time, or as a solution using a dropping funnel.[1]

  • Post-Reaction Treatment for Dibromide Reduction:

    • If dibrominated product formation is unavoidable, it can be chemically reduced back to the monobrominated product. A reported method involves treating the crude product mixture with diethyl phosphite in the presence of a base like diisopropylethylamine (DIPEA).[1]

Data Summary for Temperature Effect on Selectivity:

Temperature (°C)Selectivity for Monobromination (%)Reference
2099[3]
4099[3]
6093[3]
Guide 2: Addressing Low Conversion in Benzylic Bromination

Issue: A significant amount of the starting toluene derivative remains unreacted.

Underlying Cause: The radical chain reaction is not propagating efficiently.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use freshly opened or purified NBS. Old NBS can be less reactive.

    • Ensure the radical initiator (AIBN or benzoyl peroxide) is active.

  • Optimize Initiation:

    • If using thermal initiation, ensure the reaction temperature is sufficient to cause homolysis of the initiator.

    • For photochemical initiation, check the output of your light source and ensure the reaction vessel is transparent to the required wavelength.

  • Solvent Purity:

    • Use anhydrous and inhibitor-free solvents. Traces of water or other impurities can interfere with the radical reaction.

  • Incremental Temperature Increase:

    • As mentioned previously, a controlled increase in temperature can improve the reaction rate without significantly compromising selectivity.[2]

Experimental Workflow & Diagrams

Synthesis Pathway of this compound

The synthesis can be approached via two primary routes, both involving a thermally sensitive benzylic bromide intermediate.

Synthesis_Pathway cluster_0 Route A cluster_1 Route B 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-(bromomethyl)benzonitrile 3-Bromo-4-(bromomethyl)benzonitrile 3-Bromo-4-methylbenzonitrile->3-Bromo-4-(bromomethyl)benzonitrile NBS, Initiator (Heat or Light) This compound This compound 3-Bromo-4-(bromomethyl)benzonitrile->this compound Reduction (e.g., LiAlH4) 3-Bromo-4-methyltoluene 3-Bromo-4-methyltoluene 1-Bromo-2-(bromomethyl)-4-methylbenzene 1-Bromo-2-(bromomethyl)-4-methylbenzene 3-Bromo-4-methyltoluene->1-Bromo-2-(bromomethyl)-4-methylbenzene NBS, Initiator (Heat or Light) 3-Bromo-4-methylbenzylamine_B This compound 1-Bromo-2-(bromomethyl)-4-methylbenzene->3-Bromo-4-methylbenzylamine_B Amination (e.g., NH3)

Caption: Synthesis routes to this compound.

Troubleshooting Logic for Benzylic Bromination

This diagram outlines a decision-making process for addressing common issues in the benzylic bromination step.

Troubleshooting_Logic Start Benzylic Bromination Reaction Check_Conversion Check Conversion by TLC/GC Start->Check_Conversion Check_Selectivity Check Selectivity for Monobromide Check_Conversion->Check_Selectivity Yes Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Poor_Selectivity Poor Selectivity (Over-bromination) Check_Selectivity->Poor_Selectivity No Good_Reaction Proceed to Next Step Check_Selectivity->Good_Reaction Yes Increase_Temp Increase Temperature Incrementally Low_Conversion->Increase_Temp Check_Initiator Check Initiator Quality/Amount Low_Conversion->Check_Initiator Lower_Temp Lower Reaction Temperature Poor_Selectivity->Lower_Temp Control_NBS_Addition Control NBS Addition Rate Poor_Selectivity->Control_NBS_Addition Reduce_Dibromide Consider Post-Reaction Reduction of Dibromide Poor_Selectivity->Reduce_Dibromide

Caption: Troubleshooting workflow for benzylic bromination.

Conclusion

The successful synthesis of this compound hinges on the careful management of the thermally sensitive benzylic bromide intermediate. By understanding the factors that influence the stability and reactivity of this intermediate, and by applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthesis. Remember that meticulous control of reaction parameters, particularly temperature, is paramount.

References

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Published June 13, 2018.
  • Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Published October 26, 2022.
  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow.
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. ACS Publications. Published November 21, 2013.
  • Benzylic Bromination. Chemistry Steps.
  • Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate.
  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Published December 16, 2020.
  • Reactions at the benzylic position. Khan Academy.
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for side-chain bromination of alkylbenzenes. Google Patents.
  • Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.
  • Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol. UNIZG.
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. Published October 26, 2022.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Published June 10, 2011.
  • Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Homework.Study.com.
  • Benzyl bromide. Wikipedia.

Sources

How to avoid over-bromination in the synthesis of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer a detailed, optimized protocol to help you navigate the complexities of this synthesis, with a particular focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and where can things go wrong?

The most practical route involves two key steps: the regioselective bromination of 4-methylbenzonitrile, followed by the reduction of the nitrile group to a primary amine. The primary challenge lies in the first step: achieving selective mono-bromination at the 3-position of the aromatic ring without forming the dibrominated byproduct.

Q2: I am observing a significant amount of a second, less polar spot on my TLC plate after bromination. What is it likely to be?

This is a classic sign of over-bromination. The second, less polar spot is likely 3,5-dibromo-4-methylbenzonitrile. The methyl and cyano groups of 4-methylbenzonitrile direct electrophilic substitution to the positions ortho to the methyl group (positions 3 and 5). Once the first bromine is introduced at the 3-position, the ring is still activated enough for a second bromination to occur at the 5-position, leading to the dibrominated impurity.

Q3: Can I brominate 4-methylbenzylamine directly?

Direct bromination of 4-methylbenzylamine is generally not recommended. The amino group is a strong activating group, making the aromatic ring highly susceptible to polybromination and oxidation, leading to a complex mixture of products that are difficult to separate.[1] Protecting the amine is an option, but this adds extra steps to the synthesis. Starting with 4-methylbenzonitrile is a more controlled approach.[2]

Q4: What are the best analytical methods to monitor the reaction and assess the purity of my product?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the reaction progress. Use a non-polar solvent system like hexane/ethyl acetate. The starting material (4-methylbenzonitrile) will be more polar than the mono-brominated product, and the di-brominated byproduct will be the least polar.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the components in your crude product mixture and determining their relative ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your final product and identifying any impurities. For this compound, you should see characteristic signals for the benzylic protons, the methyl group, and the aromatic protons. The aromatic region will clearly distinguish between the mono- and di-brominated species.

Troubleshooting Guide: Over-bromination

Over-bromination is the most common side reaction in this synthesis. Here’s how to troubleshoot and prevent it.

Symptom Probable Cause Corrective Action
High percentage of dibrominated product observed by GC-MS or NMR. 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination.[3] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed.1. Stoichiometry Control: Use a slight excess of the starting material or precisely 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide). 2. Temperature Management: Maintain a low reaction temperature. For NBS bromination in an acidic medium, temperatures between 0°C and room temperature are often optimal.[3] 3. Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.
Formation of benzylic bromination products (e.g., 3-bromo-4-(bromomethyl)benzonitrile). Radical Initiator/UV Light: The reaction conditions are favoring a free-radical pathway (Wohl-Ziegler reaction) instead of electrophilic aromatic substitution.[4][5] This is common when using NBS with radical initiators like AIBN or exposure to UV light.[6]Ensure Electrophilic Conditions: Use NBS in a strong acid medium (e.g., sulfuric acid) and run the reaction in the dark to avoid photochemical initiation of radical reactions.[2]
Complex mixture of products, difficult to purify. Use of overly reactive brominating agents: Using molecular bromine (Br₂) without a proper catalyst can lead to poor selectivity and multiple byproducts.Select a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent choice for controlled mono-bromination of activated rings.[1][3] Using NBS in the presence of silica gel can also enhance para-selectivity and control reactivity.[1]

Visualizing the Reaction Pathway and Side Reaction

The following diagram illustrates the desired synthetic route and the potential for over-bromination.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Nitrile Reduction 4-Methylbenzonitrile 4-Methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 4-Methylbenzonitrile->3-Bromo-4-methylbenzonitrile NBS, H₂SO₄ (Controlled Conditions) 3,5-Dibromo-4-methylbenzonitrile 3,5-Dibromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile->3,5-Dibromo-4-methylbenzonitrile Excess NBS or High Temperature (Over-bromination) Target_Product This compound 3-Bromo-4-methylbenzonitrile->Target_Product Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Sources

Optimizing solvent systems for the purification of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the purification of this and structurally similar basic compounds. The inherent basicity of the amine functional group often presents unique challenges during purification, particularly in chromatography. This resource aims to elucidate the underlying principles of these challenges and offer robust, field-proven solutions.

Diagram: Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound, starting from the initial assessment of the crude reaction mixture.

Purification_Strategy cluster_chromatography Chromatography Options start Crude this compound (Assess purity & impurities) purity_check Initial Purity Assessment (e.g., TLC, NMR) start->purity_check is_solid Is the crude product a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes purity_check->is_solid liquid_or_oil Crude product is a liquid or oil purity_check->liquid_or_oil No extraction Consider Liquid-Liquid Extraction (Acid Wash) liquid_or_oil->extraction chromatography_decision Proceed to Chromatography recrystallization->chromatography_decision If purity is insufficient normal_phase Normal-Phase Chromatography (Silica Gel) chromatography_decision->normal_phase reverse_phase Reverse-Phase Chromatography (C18) chromatography_decision->reverse_phase For polar impurities extraction->chromatography_decision If impurities persist amine_modified Amine-Modified Silica or Basic Mobile Phase Additive normal_phase->amine_modified Tailing or poor recovery?

Caption: Decision tree for selecting a purification method for this compound.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary tool for purifying reaction intermediates. However, the basic nature of this compound can lead to several common issues when using standard silica gel.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Severe Tailing or Streaking on TLC/Column Strong acid-base interaction between the basic amine and acidic silanol groups on the silica surface.[1][2]1. Add a Basic Modifier: Incorporate a small amount (0.1-2% v/v) of a volatile amine like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[1][2] This "competing amine" neutralizes the acidic sites on the silica, allowing your target compound to elute more symmetrically.[1] 2. Use Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to improved peak shape and reproducible retention.[2]
Low or No Recovery of Product from the Column Irreversible binding of the amine to the acidic silica gel, potentially causing degradation.[1]1. Switch to a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel for the purification of basic compounds.[3] 2. Employ Reverse-Phase Chromatography: In reverse-phase (e.g., C18 silica), the stationary phase is non-polar. Your polar amine will have weaker interactions, often leading to better recovery. Elution is typically with polar solvents like acetonitrile and water.[4]
Poor Separation from Polar Impurities The chosen normal-phase solvent system may not have sufficient selectivity for closely eluting polar compounds.1. Optimize Mobile Phase: Systematically screen different solvent systems. Common choices for amines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1] Use TLC to find a solvent system that gives your product an Rf value between 0.1 and 0.4 for optimal separation in flash chromatography.[2][5] 2. Consider Reverse-Phase: Reverse-phase chromatography often provides a different selectivity profile and can be very effective at separating polar compounds that are difficult to resolve in normal-phase.[4]
Product Appears to Degrade on the Column The acidic nature of silica gel can catalyze the degradation of sensitive amine compounds.[1]1. Deactivate the Silica: Use triethylamine-deactivated silica to reduce the acidity of the stationary phase.[3] 2. Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation efficiency. 3. Use an Alternative Purification Method: If degradation is severe, consider non-chromatographic methods like recrystallization or acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: My this compound is a solid. Should I try recrystallization before chromatography?

A1: Absolutely. If your crude product is a solid, attempting recrystallization is often a more efficient first step than chromatography.[6] Recrystallization can significantly increase purity by removing insoluble impurities and those present in smaller amounts. A successful recrystallization may even eliminate the need for chromatography altogether.

  • Protocol for Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • Add a small amount of a single solvent to each tube. Common solvents to screen include hexanes, ethyl acetate, acetone, ethanol, and water, or mixtures like hexanes/ethyl acetate.[7]

    • Heat the mixtures to boiling. The ideal solvent will fully dissolve your compound when hot but show low solubility when cold.[6]

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • The solvent system that yields a good recovery of pure crystals is your candidate for a larger-scale recrystallization.

Q2: How can I remove unreacted starting materials or other non-polar impurities?

A2: An acid-base liquid-liquid extraction is a highly effective method for separating basic amines like this compound from neutral or acidic impurities.

  • Experimental Protocol: Acid Wash

    • Dissolve your crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[8] The basic amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

    • Separate the two layers. The organic layer now contains the non-polar, non-basic impurities.

    • To recover your product, make the aqueous layer basic by adding a base (e.g., 1M NaOH) until the pH is above 10. This will deprotonate the ammonium salt, regenerating the water-insoluble free amine.

    • Extract the aqueous layer with a fresh portion of organic solvent.

    • Combine the organic extracts, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Q3: What is the best way to develop a solvent system for flash chromatography?

A3: Thin-Layer Chromatography (TLC) is the most efficient tool for developing and optimizing your mobile phase. The goal is to find a solvent system that provides good separation between your target compound and its impurities.

  • Workflow for TLC Method Development:

    • Spot your crude mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with a candidate solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the spots under UV light and/or with a stain.

    • The ideal solvent system will move your target compound to an Rf value of approximately 0.1-0.4.[5]

    • If the Rf is too low (compound doesn't move far), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the Rf is too high, decrease the polarity.

    • Remember to add the same percentage of any basic modifier (like TEA) to your TLC solvent system that you plan to use in your column.

Diagram: TLC to Flash Chromatography Workflow

This diagram illustrates the iterative process of using TLC to optimize the solvent system for a successful flash chromatography purification.

TLC_to_Flash start Start with Crude Mixture prepare_tlc Prepare TLC Plate with Crude Sample start->prepare_tlc select_solvent Select Initial Solvent System (e.g., 20% EtOAc/Hexanes) prepare_tlc->select_solvent run_tlc Develop & Visualize TLC Plate select_solvent->run_tlc analyze_rf Analyze Rf Value of Target Compound run_tlc->analyze_rf rf_too_low Rf < 0.1 (Increase Polarity) analyze_rf->rf_too_low Too Low rf_too_high Rf > 0.4 (Decrease Polarity) analyze_rf->rf_too_high Too High rf_optimal 0.1 < Rf < 0.4 (Optimal Separation) analyze_rf->rf_optimal Optimal rf_too_low->select_solvent Adjust Solvents rf_too_high->select_solvent Adjust Solvents run_flash Perform Flash Chromatography with Optimized Solvent System rf_optimal->run_flash

Caption: Workflow for optimizing a mobile phase using TLC for flash chromatography.

References

  • King Group. Successful Flash Chromatography.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • PubChem. Benzenamine, 3-bromo-4-methyl-. National Center for Biotechnology Information.
  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • University of Rochester. Chromatography: The Solid Phase. Department of Chemistry.
  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

Sources

Reducing reaction times in the synthesis of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on troubleshooting and reducing reaction times. The following question-and-answer-based guide provides field-proven insights, scientifically-grounded explanations, and detailed protocols to enhance the efficiency and success of your experiments.

Core Synthesis Pathways Overview

The synthesis of this compound typically proceeds via two primary routes, each with distinct steps that can be optimized for rate and yield. Understanding the flow of these pathways is critical for effective troubleshooting.

G cluster_0 Route 1: Via Benzylic Bromination cluster_1 Route 2: Via Reductive Amination A 3-Bromo-4-methyltoluene B 3-Bromo-4-methylbenzyl bromide A->B Benzylic Bromination C This compound B->C Amination (SN2) D 3-Bromo-4-methylbenzaldehyde E Imine/Iminium Intermediate D->E Condensation with Amine Source F This compound E->F Reduction

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Benzylic Bromination Pathway

Question 1: My benzylic bromination of 3-bromo-4-methyltoluene with N-Bromosuccinimide (NBS) is sluggish or failing. How can I accelerate it?

Answer: A slow benzylic bromination is a common issue that almost always points to problems with the radical chain reaction mechanism. The key is to ensure efficient initiation and propagation of bromine radicals.

  • Causality: Benzylic bromination with NBS is not a simple mixing of reagents; it's a radical-mediated process.[1] The reaction rate is dependent on the concentration of the bromine radical (Br•). This is generated in a low-concentration, steady-state from the reaction of NBS with trace amounts of HBr, which is then propagated by a radical initiator or photochemical energy.

  • Troubleshooting Steps:

    • Initiator Quality and Quantity: If using a chemical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide (BPO), ensure it is not expired. These initiators have finite shelf lives. An insufficient amount will lead to a slow initiation rate. Typically, 1–5 mol% is used.

    • Photochemical Initiation: For a cleaner and often faster reaction, use a light source. A simple household compact fluorescent lamp (CFL) or a black-light lamp can be highly effective.[2] Continuous irradiation is necessary to maintain the radical chain reaction.

    • Solvent Choice: The solvent is critical. While carbon tetrachloride (CCl₄) is traditional, it is hazardous and often unnecessary. Acetonitrile (MeCN) is an excellent and safer alternative that performs well in photochemical brominations.[2] Apolar solvents are generally preferred to prevent ionic side reactions.

    • Temperature Optimization: Temperature influences both initiation and reaction rate. When using a chemical initiator, the temperature must be high enough for homolytic cleavage (e.g., reflux for AIBN in CCl₄). For photochemical reactions, increasing the temperature from 20 °C to 60 °C can significantly improve conversion, but be aware that excessively high temperatures (>60 °C) can decrease selectivity and lead to dibromination.[2]

    • Exclusion of Inhibitors: Oxygen is a radical inhibitor. Degassing the solvent before starting the reaction by bubbling nitrogen or argon through it for 15-20 minutes can significantly improve reaction times.

G Start Slow Benzylic Bromination? CheckInitiator Using Chemical Initiator (AIBN/BPO)? Start->CheckInitiator Yes CheckLight Using Photochemical Method? Start->CheckLight No CheckInitiator->CheckLight No InitiatorOK Ensure fresh initiator (1-5 mol%) Increase temperature to reflux CheckInitiator->InitiatorOK Yes LightOK Ensure continuous irradiation Increase lamp wattage CheckLight->LightOK Yes Degas Degas solvent with N2/Ar to remove O2 inhibitor InitiatorOK->Degas LightOK->Degas Temp Optimize Temperature (40-60°C) Degas->Temp Solvent Switch to appropriate solvent (e.g., MeCN, CCl4) Temp->Solvent Result Reaction Rate Increased Solvent->Result

Caption: Troubleshooting workflow for slow benzylic bromination.

Data Summary: Impact of Conditions on Benzylic Bromination

ParameterCondition ACondition BExpected Outcome & RationaleReference
Initiation AIBN (2 mol%), Reflux30W CFL Lamp, 40 °CPhotochemical initiation is often faster and cleaner, avoiding initiator byproducts.[2]
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)MeCN is highly effective for photochemical reactions and avoids the use of hazardous chlorinated solvents.[2]
Temperature 20 °C60 °CIncreased temperature boosts reaction rate, but may reduce selectivity for the monobrominated product above 60 °C.[2]
Atmosphere AirNitrogenRemoving oxygen (a radical scavenger) via a nitrogen atmosphere prevents premature termination of the radical chain.[1]

Question 2: The subsequent amination of 3-bromo-4-methylbenzyl bromide with ammonia is slow and gives low yields. What can I do?

Answer: This is an SN2 reaction where the benzyl bromide is the electrophile and ammonia is the nucleophile. Sluggishness is typically due to low nucleophile concentration, poor solubility, or competing side reactions.

  • Causality: The primary challenge is that the product, this compound, is also a nucleophile and can react with the starting benzyl bromide to form a secondary amine byproduct (dialkylation). Using a large excess of the ammonia source minimizes this.

  • Troubleshooting Steps:

    • Ammonia Source & Concentration: Use a significant excess of ammonia. A saturated solution of ammonia in an organic solvent like methanol or using aqueous ammonia under pressure are common strategies. Using ammonium hydroxide is an option, but the presence of water can lead to hydrolysis of the benzyl bromide as a side reaction.

    • Solvent Choice: A polar aprotic solvent like THF or DMF can be effective. However, for reactions with aqueous ammonia, a solvent that allows for some miscibility, like ethanol or isopropanol, is often used.

    • Temperature Control: Gently heating the reaction (e.g., 40-50 °C) can increase the rate of this SN2 reaction. However, excessive heat can promote the competing E2 elimination reaction, especially if a sterically hindered base is present, though this is less of a concern with ammonia.

    • Alternative Amine Sources: Consider using a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction. These multi-step alternatives can provide cleaner products and avoid dialkylation, though they may not necessarily be faster overall.

Route 2: Reductive Amination Pathway

Question 3: My reductive amination of 3-bromo-4-methylbenzaldehyde is not going to completion. How can I drive the reaction forward?

Answer: Reductive amination is a two-stage process: (1) formation of an imine intermediate, and (2) reduction of the imine to the amine.[3] The bottleneck is very often the first step, which is a reversible equilibrium.

  • Causality: The initial condensation between the aldehyde and the amine source (e.g., ammonia or ammonium acetate) to form an imine releases a molecule of water. According to Le Chatelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials, stalling the reaction.

  • Troubleshooting Steps:

    • Water Removal: This is the most critical factor.

      • Azeotropic Distillation: Use a Dean-Stark trap with a solvent like toluene to physically remove water as it forms.

      • Drying Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture.[4]

    • pH Control: Imine formation is often acid-catalyzed. The pH should be mildly acidic (typically 4-6). If the medium is too acidic, the amine nucleophile becomes fully protonated and non-nucleophilic. If it's too basic, the carbonyl group is not sufficiently activated. Using ammonium acetate can serve as both the amine source and a buffer.

    • Choice of Reducing Agent: The reducing agent should be selective for the imine over the aldehyde.

      • Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is stable in mildly acidic conditions, allowing it to be present from the start of the reaction (direct reductive amination).

      • Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, highly effective for a wide range of substrates.

      • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a very clean and effective method.[5][6]

    • Stepwise vs. Direct Approach: If the direct (one-pot) method is failing, try a stepwise approach. First, form the imine by refluxing the aldehyde and amine source with a Dean-Stark trap until water formation ceases. Then, cool the reaction and add the reducing agent in a separate step.

G Start Slow Reductive Amination? CheckImine Is Imine Formation the Issue? Start->CheckImine CheckReduction Is Reduction the Issue? CheckImine->CheckReduction No RemoveWater Remove H2O: - Dean-Stark Trap - Molecular Sieves (4Å) CheckImine->RemoveWater Yes CheckReagent Check Reducing Agent: - Use fresh NaBH3CN/STAB - Check catalyst activity (Pd/C) CheckReduction->CheckReagent Yes AdjustpH Adjust pH to 4-6 (e.g., use AcOH or NH4OAc) RemoveWater->AdjustpH AdjustpH->CheckReduction Stepwise Consider Stepwise Protocol: 1. Form Imine 2. Isolate/Reduce CheckReagent->Stepwise Result Reaction Driven to Completion Stepwise->Result

Caption: Troubleshooting workflow for slow reductive amination.

Optimized Experimental Protocols

Protocol 1: Accelerated Photochemical Benzylic Bromination

This protocol utilizes photochemical initiation for a rapid and efficient synthesis of 3-bromo-4-methylbenzyl bromide.

  • Setup: To a 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-bromo-4-methyltoluene (10.0 g, 54.0 mmol) and acetonitrile (100 mL).

  • Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (10.1 g, 56.7 mmol, 1.05 equiv).

  • Initiation: Place a 30W compact fluorescent lamp (CFL) approximately 5-10 cm from the flask. Begin vigorous stirring and heating to 40-50 °C using a water bath.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure. The resulting crude 3-bromo-4-methylbenzyl bromide can be purified by recrystallization or used directly in the next step.

Protocol 2: Efficient One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride (STAB) for a mild and efficient conversion of 3-bromo-4-methylbenzaldehyde to the target amine.

  • Setup: To a 250 mL round-bottom flask, add 3-bromo-4-methylbenzaldehyde (10.0 g, 49.7 mmol), ammonium acetate (23.0 g, 298 mmol, 6.0 equiv), and methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride (STAB) (15.8 g, 74.6 mmol, 1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor for the disappearance of the imine intermediate by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or acid-base extraction.

References

  • ResearchGate. (n.d.). Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine.
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • ACS Publications. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with cross-coupling reactions involving 3-Bromo-4-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in achieving efficient and reproducible results with this substrate. The primary amine functionality of this compound, while a valuable synthetic handle, is a well-known source of catalyst poisoning, leading to low yields, stalled reactions, and inconsistent outcomes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. By understanding the underlying mechanisms of catalyst deactivation and implementing the strategies outlined below, you can significantly improve the success rate of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The most probable cause is catalyst poisoning by the primary amine of your substrate. Primary amines are Lewis bases and can strongly coordinate to the palladium catalyst's open coordination sites.[1][2] This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it and preventing the desired cross-coupling from occurring.[1]

Q2: My reaction mixture turns black. What does this indicate?

A2: The formation of a black precipitate, often referred to as palladium black, is a strong indication of catalyst decomposition and agglomeration.[3] This can be triggered by several factors, including the presence of coordinating species like the primary amine in this compound, which can destabilize the active catalytic species. Inadequate degassing, leading to the presence of oxygen, can also contribute to the formation of palladium black.[3][4]

Q3: Can I just increase the catalyst loading to overcome the poisoning effect?

A3: While incrementally increasing the catalyst loading might lead to some product formation, it is not an ideal or cost-effective solution.[3] This approach does not address the root cause of the problem and can lead to higher residual palladium levels in your product, which is a significant concern in pharmaceutical applications. A more robust solution involves preventing the catalyst poisoning in the first place.

Q4: Are there specific types of cross-coupling reactions that are more susceptible to poisoning by this compound?

A4: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions are all susceptible to poisoning by coordinating amines.[5][6][7] The fundamental issue of amine coordination to the palladium center is common across these different catalytic cycles.

Troubleshooting Guides

Problem 1: Low to No Product Formation

The primary suspect for low or no conversion is catalyst deactivation by the benzylic amine. The following strategies are designed to mitigate this issue.

Protecting the amine group before the cross-coupling reaction is a highly effective strategy to prevent catalyst poisoning.[1] The tert-Butyloxycarbonyl (Boc) group is a common and reliable choice for this purpose as it is stable under many cross-coupling conditions and can be readily removed later.[8][9]

Experimental Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (NEt₃) (1.2 equivalents) or use a biphasic system with aqueous sodium bicarbonate.[10]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Purification: Purify the resulting Boc-protected this compound by column chromatography on silica gel.

  • Cross-Coupling: Use the purified, protected substrate in your desired cross-coupling reaction under standard conditions.

Diagram: Mechanism of Catalyst Poisoning and the Protective Strategy

catalyst_poisoning cluster_0 Catalyst Poisoning Pathway cluster_1 Protective Group Strategy Active Catalyst Active Catalyst Poisoned Complex Inactive Pd-Amine Complex Active Catalyst->Poisoned Complex Coordination Amine Substrate 3-Bromo-4-methyl- benzylamine Amine Substrate->Poisoned Complex No Reaction No Reaction Poisoned Complex->No Reaction Inhibition Protected Substrate Boc-Protected Substrate Active Catalyst_2 Active Catalyst Protected Substrate->Active Catalyst_2 No Coordination Product Product Active Catalyst_2->Product Successful Coupling

Caption: Catalyst poisoning by amine coordination and its prevention using a protecting group.

The choice of ligand can significantly influence the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[1][11] These ligands can stabilize the palladium center and sterically hinder the coordination of the primary amine.

Experimental Protocol: Cross-Coupling with a Robust Ligand System

  • Inert Atmosphere: Set up the reaction under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In a dry flask, combine this compound (1 equivalent), your coupling partner (e.g., a boronic acid for Suzuki coupling, 1.2 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Catalyst and Ligand: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky ligand (e.g., SPhos, 2-4 mol%).

  • Solvent: Add a degassed solvent (e.g., toluene, dioxane) to the main reaction flask.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and purify the product by column chromatography.

Table 1: Comparison of Ligand Performance in a Model Suzuki Coupling

LigandCatalyst Loading (mol%)Yield (%)Observations
PPh₃5<10Significant starting material recovery, catalyst decomposition observed.
SPhos285Clean reaction profile, high conversion to product.
XPhos290Excellent yield, reaction proceeds smoothly.
IPr (NHC)288High efficiency, demonstrating the utility of NHC ligands.

Note: These are representative data and actual results may vary depending on the specific coupling partners and reaction conditions.

Problem 2: Reaction Stalls After Partial Conversion

If the reaction starts but does not go to completion, it could be due to gradual catalyst deactivation over the course of the reaction.

The use of carbon dioxide (CO₂) as a transient protecting group for amines has emerged as a greener alternative to traditional protecting groups.[12][13] In the presence of a base, CO₂ can reversibly react with the primary amine to form a carbamate, which is less coordinating to the palladium catalyst. This protection is temporary and can be reversed upon work-up.

Experimental Protocol: Cross-Coupling with CO₂ as a Transient Protecting Group

  • Reaction Setup: In a flask equipped with a balloon of CO₂, combine this compound (1 equivalent), your coupling partner, and a suitable base.

  • Solvent: Add a degassed aprotic solvent.

  • CO₂ Atmosphere: Purge the flask with CO₂ and maintain a positive pressure of CO₂.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Reaction: Heat the reaction mixture and monitor its progress.

  • Work-up: Upon completion, the carbamate can be reversed during the aqueous work-up.

Diagram: Workflow for Troubleshooting Failed Reactions

Caption: A logical workflow for troubleshooting cross-coupling reactions with this compound.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines - PubMed. (n.d.).
  • Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1 - ResearchGate. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.).
  • Peptide synthesis: Protecting groups for amine and carboxyl functionality - YouTube. (2020).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.).
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018).
  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines | JACS Au. (n.d.).
  • Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania during Hydrogenation of Alkenes and Aldehydes - PubMed. (2022).
  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • A Highly Efficient Aromatic Amine Ligand/Copper(I) Chloride Catalyst System for the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) - NIH. (n.d.).
  • Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogenation of Alkenes and Aldehydes - JoVE. (2022).
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - NIH. (n.d.).
  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Request PDF - ResearchGate. (n.d.).
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis - Morressier. (2019).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Heck reaction - Wikipedia. (n.d.).
  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv. (n.d.).
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. (n.d.).
  • Amine might end palladium's reign over classic cross coupling reaction - Chemistry World. (2021).
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling | Journal of the American Chemical Society. (n.d.).
  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines - RSC Publishing. (2022).
  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity - NIH. (n.d.).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications. (2020).
  • Identifying palladium culprits in amine catalysis - ResearchGate. (2021).
  • Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC - NIH. (n.d.).
  • Cross-coupling reaction - Wikipedia. (n.d.).
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - NIH. (n.d.).
  • Amine-directed Mizoroki–Heck arylation of free allylamines - RSC Publishing. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (n.d.).
  • Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.).
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. (2023).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • Catalyst poisoning by methyl groups - Chemical Communications (RSC Publishing). (n.d.).

Sources

Technical Support Center: Optimizing Work-up Procedures for 3-Bromo-4-methylbenzylamine to Minimize Product Loss

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Bromo-4-methylbenzylamine. Product loss during work-up is a common challenge that can significantly impact yield and purity. This guide provides in-depth, field-proven insights and troubleshooting protocols in a user-friendly question-and-answer format to help you navigate the intricacies of handling this compound and maximize your recovery.

Understanding the Chemistry of this compound

This compound is a primary benzylamine, a class of compounds known for their basicity and potential for forming salts. The key to a successful work-up lies in leveraging its chemical properties, particularly its ability to be protonated and deprotonated, to efficiently separate it from impurities. A common synthetic route involves the reduction of 3-Bromo-4-methylbenzonitrile[1]. The work-up procedure is critical for isolating the pure amine from unreacted starting materials, byproducts, and reaction reagents[1].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial work-up after the reduction of 3-Bromo-4-methylbenzonitrile gives a low yield. What are the most likely causes of product loss?

A1: Product loss during the initial work-up of this compound can occur at several stages. The most common culprits are:

  • Incomplete Extraction: Due to its basic nature, the amine can be extracted from an organic solvent into an acidic aqueous layer to form a water-soluble salt. If the pH of the aqueous layer is not sufficiently acidic, the amine will not be fully protonated and will remain in the organic layer, leading to loss.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product and making separation difficult.

  • Incomplete Back-Extraction: After separating the acidic aqueous layer containing the protonated amine, the free base must be regenerated by adding a base and then extracted back into an organic solvent. If the basification is incomplete (i.e., the pH is not high enough), the amine will not be fully deprotonated and will remain in the aqueous layer.

  • Adsorption onto Drying Agents: Using an inappropriate drying agent can lead to the adsorption of the polar amine product.

  • Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied.

Q2: What is the recommended step-by-step protocol for an acidic extraction of this compound?

A2: An acidic extraction is a highly effective method for separating basic amines from neutral and acidic impurities. Here is a detailed protocol with explanations for each step:

Protocol: Acidic Extraction of this compound

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Ether can also be used, but DCM is often preferred for its density, which can simplify separations.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

    • Causality: The HCl will react with the basic this compound to form the corresponding hydrochloride salt. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like unreacted starting material or byproducts) will remain in the organic layer.

  • Extraction: Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate) into a clean flask.

  • Repeat Extraction: To ensure complete extraction of the amine, repeat the acidic wash (steps 2-4) on the organic layer one or two more times with fresh 1 M HCl. Combine all the acidic aqueous extracts.

  • Wash the Organic Layer (Optional): The remaining organic layer, now free of the desired amine, can be washed with brine and dried if other components need to be recovered. Otherwise, it can be discarded.

Diagram: Acidic Extraction Workflow

crude Crude Reaction Mixture in Organic Solvent add_acid Add 1 M HCl (aq) crude->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer (Neutral Impurities) separate1->organic_impurities Discard or process for other components aqueous_amine_salt Aqueous Layer (Amine Hydrochloride Salt) separate1->aqueous_amine_salt combine_aqueous Combine Aqueous Extracts aqueous_amine_salt->combine_aqueous

Caption: Workflow for the acidic extraction of this compound.

Q3: I've performed the acidic extraction, but now how do I recover my amine from the aqueous solution?

A3: To recover the free amine, you need to perform a basification followed by a back-extraction into an organic solvent.

Protocol: Basification and Back-Extraction

  • Cooling: Place the combined acidic aqueous extracts in an ice bath. This is important as the subsequent neutralization reaction is exothermic.

  • Basification: Slowly add a strong base, such as 2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the aqueous solution while stirring. Monitor the pH with pH paper or a pH meter. Continue adding the base until the solution is strongly basic (pH > 12).

    • Causality: The strong base will deprotonate the benzylammonium hydrochloride salt, regenerating the free this compound, which is not very soluble in water and may precipitate or form an oily layer.

  • Organic Solvent Addition: Add a fresh portion of a water-immiscible organic solvent (e.g., DCM or ethyl acetate) to the separatory funnel containing the now basic aqueous solution.

  • Back-Extraction: Gently mix the layers by inverting the separatory funnel. Allow the layers to separate and drain the organic layer containing your product into a clean flask.

  • Repeat Back-Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure maximum recovery of the product. Combine all organic extracts.

Diagram: Basification and Back-Extraction Workflow

aqueous_amine_salt Aqueous Solution of Amine Hydrochloride Salt add_base Add 2 M NaOH (aq) to pH > 12 aqueous_amine_salt->add_base add_organic_solvent Add Organic Solvent (e.g., DCM) add_base->add_organic_solvent separate2 Separate Layers add_organic_solvent->separate2 aqueous_waste Aqueous Layer (Inorganic Salts) separate2->aqueous_waste Discard organic_product Organic Layer (Free Amine Product) separate2->organic_product combine_organic Combine Organic Extracts organic_product->combine_organic

Caption: Workflow for recovering the free amine by basification and back-extraction.

Q4: I'm struggling with a persistent emulsion during extraction. What can I do to break it?

A4: Emulsion formation is a common problem when working with amines. Here are several troubleshooting strategies, from simple to more involved:

  • Patience: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the emulsion to break on its own.

  • Gentle Swirling: Gently swirling the funnel or stirring the layers with a glass rod can help coalesce the dispersed droplets without introducing more energy that could stabilize the emulsion.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the organic layer less soluble in the aqueous layer and can help to break the emulsion.

  • Change in pH: If the emulsion occurs during the acidic wash, adding more acid can sometimes help. Conversely, if it happens during the basic back-extraction, adding more base might resolve it.

  • Solvent Addition: Adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion. For example, if you are using DCM, adding a small amount of methanol might help.

  • Filtration: As a last resort, you can try to filter the entire mixture through a pad of Celite® or glass wool. This can sometimes break up the emulsion, allowing the layers to separate in the filtrate.

  • Centrifugation: If available, centrifuging the mixture can also force the separation of the layers.

For more tips on managing emulsions, you can refer to resources from the University of Rochester's Chemistry Department[3] and LCGC International[4].

Q5: Which drying agent is best for drying the final organic solution of this compound?

A5: The choice of drying agent is critical to avoid product loss.

Drying AgentSuitability for AminesComments
Sodium Sulfate (Na₂SO₄) Excellent Neutral and does not react with amines. It has a high capacity but is slow-acting.
Magnesium Sulfate (MgSO₄) Good, with caution Fast and efficient, but slightly acidic, which could lead to the formation of the amine salt and loss of product by adsorption. Use with caution.
Potassium Carbonate (K₂CO₃) Excellent A basic drying agent, making it very suitable for drying amine solutions. It also helps to remove any residual acidic impurities.
Calcium Chloride (CaCl₂) Not Recommended Can form complexes with amines, leading to significant product loss.
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) Good for pre-drying Very effective at removing large amounts of water but are highly corrosive. Best used for pre-drying or for drying gaseous amines.

Recommendation: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for drying solutions of this compound. Anhydrous sodium sulfate (Na₂SO₄) is also a very safe and effective option.

Q6: How can I further purify my this compound after the work-up?

A6: If your product is not sufficiently pure after the extraction and drying steps, further purification may be necessary.

  • Vacuum Distillation: Benzylamines can often be purified by distillation under reduced pressure. This is particularly useful for removing non-volatile impurities. Given that related compounds like 4-Bromo-N-methylbenzylamine have a boiling point of 218-219 °C at atmospheric pressure, vacuum distillation is the preferred method to avoid decomposition at high temperatures.

  • Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization can be an effective purification method. The hydrochloride salt of benzylamines can often be crystallized from a suitable solvent system, such as ethanol/ether[5].

  • Column Chromatography: While possible, chromatography of amines on silica gel can be challenging due to their basicity, which can cause tailing and irreversible adsorption. If chromatography is necessary, it is often recommended to add a small amount of a basic modifier, such as triethylamine (1-2%), to the eluent.

References

  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Benzenamine, 3-bromo-4-methyl-. PubChem. [Link]
  • Synthesis of 3-bromo-4-fluoronitrobenzene.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Process for the preparation of benzylamine salts.
  • The Gabriel Synthesis of Benzylamine.
  • 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. [Link]
  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • How to purify Benzylamine? Reddit. [Link]
  • 3-Bromo-4-methylbenzaldehyde. PubChem. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benzylamine derivatives and process for preparing them.
  • Method for producing 3-bromomethylbenzoic acids.
  • Extraction problems. Sciencemadness Discussion Board. [Link]
  • Preferential crystallisation and comparative crystal growth study between pure enantiomer and racemic mixture of a chiral molecule: 5-ethyl-5-methylhydantoin.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]
  • Condensation Products from the Reactions of Glyoxal with 2-Substituted Benzylamines. The Formation and Crystal Structures of 2,2'-Bi(1,2,3,4-tetrahydroquinazoline), and 2,4,6,8,10,12-Hexakis(2-methylbenzyl)-2,4,6,8,10,12-hexaazaisowurtzitane. CSIRO Publishing. [Link]
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]
  • Process for preparing Benzylamine salts.
  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Tips & Tricks: Emulsions. University of Rochester. [Link]
  • Separation of Benzylamine and Benzamide mixture. Reddit. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
  • (R)-4-bromo-alpha-methylbenzylamine. PubChem. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-methylbenzylamine: A Comparative Analysis for Isomer Differentiation

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of positional isomers is a critical analytical challenge. Subtle changes in substituent placement on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and metabolic fate. Mass spectrometry, particularly with electron ionization (EI-MS), stands as a cornerstone technique for molecular structure elucidation. The fragmentation patterns generated provide a molecular fingerprint, offering deep insights into the compound's architecture.

This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. We will dissect the primary fragmentation pathways, grounding our predictions in the fundamental principles of mass spectrometry and supporting data from analogous structures. Crucially, we will compare this predicted pattern to that of a structural isomer, demonstrating how nuanced differences in fragmentation can be leveraged for definitive identification. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for rigorous structural characterization.

The Molecular Ion: The First Clue

The initial step in EI-MS is the formation of a molecular ion (M⁺•) by removing an electron from the analyte. For this compound (C₈H₁₀BrN), the molecular weight is approximately 200.08 g/mol . A key feature for any bromine-containing compound is its distinct isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance).[1] Consequently, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z 200 (for the ⁷⁹Br isotope) and m/z 202 (for the ⁸¹Br isotope). This characteristic "M/M+2" pattern is an immediate and definitive indicator of the presence of a single bromine atom in the molecule.[2]

Primary Fragmentation Pathways: Deconstructing the Molecule

Once formed, the high-energy molecular ion undergoes fragmentation through various pathways, driven by the formation of stable carbocations and neutral radicals. For this compound, we predict two major competing fragmentation routes: benzylic cleavage and α-cleavage.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation (The Dominant Route)

The most favorable fragmentation pathway for compounds containing a benzyl group is benzylic cleavage.[3][4] This involves the homolytic cleavage of the C-C bond between the benzylic carbon and the amine group, as this bond is weakened by the adjacent aromatic ring.

This cleavage results in the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a highly stable 3-bromo-4-methylbenzyl cation. This cation is resonance-stabilized by the aromatic ring. For molecules containing a benzyl unit, this fragmentation often leads to the most abundant ion in the spectrum, the base peak.[2][5]

The resulting 3-bromo-4-methylbenzyl cation (m/z 184/186) can then undergo a characteristic rearrangement through ring expansion to form the even more stable substituted tropylium ion (C₇H₆Br⁺).[6][7] The formation of this seven-membered aromatic ring system is a powerful thermodynamic driving force in the mass spectrometry of benzyl derivatives.[8]

Further fragmentation of the substituted tropylium ion can occur, for instance, through the loss of a bromine atom to yield a fragment at m/z 105, or the loss of acetylene (C₂H₂).[8]

Pathway B: α-Cleavage (A Competing Route)

Common to aliphatic amines, α-cleavage involves the breaking of a bond adjacent to the nitrogen atom.[9][10] In this case, it is the cleavage of the bond between the benzylic carbon and the aromatic ring. This pathway is initiated by the ionization of the lone pair of electrons on the nitrogen atom.

This fragmentation produces the 3-bromo-4-methylphenyl radical and a resonance-stabilized iminium ion at m/z 30 . While this peak is expected to be significant, the exceptional stability of the substituted benzyl/tropylium cation from Pathway A suggests that the m/z 184/186 fragment will likely be more abundant.

Figure 1: Predicted major fragmentation pathways for this compound.

Comparison Guide: this compound vs. an Isomer

To highlight the diagnostic power of these fragmentation patterns, let's compare the predicted spectrum of our target compound with that of a positional isomer, 3-Bromo-N-methylbenzylamine .

Fragment IonProposed Structure / OriginPredicted m/z for this compoundPredicted m/z for 3-Bromo-N-methylbenzylamineDiagnostic Value
[M]⁺• Molecular Ion200 / 202200 / 202Confirms molecular formula and Br presence for both.
[M - R]⁺ Benzylic Cleavage 184 / 186 (Loss of •CH₂NH₂)184 / 186 (Loss of •CH₂NHCH₃)The primary benzylic cation is identical. However, the mass of the lost radical is different, though not directly observed.
[M - Ar]⁺ α-Cleavage 30 (CH₂=NH₂⁺)44 (CH₂=NHCH₃⁺)HIGHLY DIAGNOSTIC . The mass of the iminium ion directly confirms the primary vs. secondary amine structure of the side chain.
[M - H]⁺ Loss of Hydrogen199 / 201199 / 201Minor peak, not highly diagnostic.
[M - Br]⁺ Loss of Bromine Radical121121Confirms loss of Br, but likely not diagnostic for position.

This comparison clearly shows that while both isomers would produce a strong signal at m/z 184/186 from benzylic cleavage, the α-cleavage fragment is the key to differentiation . The presence of a peak at m/z 30 would strongly indicate the primary amine structure of this compound, whereas a peak at m/z 44 would point to the N-methylated secondary amine isomer.

Experimental Protocol: GC-MS Analysis

Acquiring a high-quality EI-MS spectrum is crucial for accurate interpretation. The following is a standardized protocol for the analysis of a semi-volatile compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, etc.).

  • Capillary GC Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Methodology:

  • Sample Preparation:

    • Prepare a 100-1000 µg/mL solution of the sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 25 to 350.

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion, the M/M+2 isotope pattern, the base peak, and other significant fragments as discussed above.

Figure 2: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

While a definitive fragmentation pattern for this compound requires experimental verification, a robust prediction can be made based on established chemical principles. The spectrum is expected to be dominated by a benzylic cleavage pathway, leading to a base peak at m/z 184/186 corresponding to the substituted tropylium ion. The presence of a bromine atom will be unequivocally confirmed by the characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Crucially, for the purpose of isomer differentiation, the less intense but highly diagnostic α-cleavage fragment at m/z 30 serves as a powerful tool to distinguish this compound from its N-alkylated isomers. By combining a thorough understanding of fragmentation mechanisms with standardized analytical protocols, researchers can confidently elucidate the structure of novel compounds and ensure the identity and purity of their materials.

References

  • National Center for Biotechnology Information (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PubMed Central.
  • TMP Chem (2018). mass spectrometry: tropylium ion. YouTube.
  • Chemconnections.org. Information from Mass Spectrometry.
  • Beynon, J. H., Williams, A. E. (1965). Decomposition of Tropylium and Substituted Tropylium Ions. AIP Publishing.
  • CNRS (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+.
  • Avilés, M. D., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed.
  • Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.
  • ResearchGate (2003). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry.
  • University of Guanajuato. Fragmentation mechanisms in mass spectrometry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82187, Benzenamine, 3-bromo-4-methyl-.
  • Brooklyn College, CUNY. Chapter 14 Mass Spectrometry.
  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate.
  • Bialecki, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • NIST. Benzenamine, 4-bromo-N,N-dimethyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Chad's Prep (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
  • NIST. Benzenamine, 3-bromo-4-methyl-. NIST Chemistry WebBook.
  • De La Torre, J. C. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 485400, Benzenemethanamine, 4-bromo-N-methyl-.

Sources

FT-IR spectroscopy for functional group analysis of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Functional Group Analysis of 3-Bromo-4-methylbenzylamine using FT-IR Spectroscopy

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of this compound. As a key building block in pharmaceutical synthesis, confirming the structural integrity of this compound is paramount. This document moves beyond a simple procedural outline, delving into the causality behind spectral features and experimental choices to ensure robust and reliable analysis.

The Strategic Role of FT-IR in Analyzing Synthetic Intermediates

In the landscape of analytical chemistry, FT-IR spectroscopy stands out as a first-line technique for its speed, simplicity, and non-destructive nature. For a molecule like this compound, which contains a rich assembly of functional groups, FT-IR provides a rapid and definitive fingerprint. This allows for quick verification of synthesis, identification of impurities, and assurance of material quality before it proceeds to downstream applications. The core principle lies in the interaction of infrared radiation with molecular bonds. When the frequency of the radiation matches the natural vibrational frequency of a specific bond, absorption occurs, creating a peak in the spectrum. The position, intensity, and shape of these peaks are directly correlated to the molecule's functional groups.

The structure of this compound presents several key vibrational features that are well-resolved by FT-IR, making it an ideal candidate for this analysis.

Caption: Key functional groups within this compound.

Deconstructing the Spectrum: Predicted Absorptions and Their Origins

A comprehensive analysis of the FT-IR spectrum of this compound involves dissecting it into regions corresponding to its constituent functional groups. The expected vibrational frequencies are derived from established correlation tables and an understanding of how molecular structure influences bond vibration.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Peak Characteristics & Causality
Primary Amine N-H Stretch3400–3250Two distinct, sharp peaks (asymmetric & symmetric stretches).[1][2] The presence of two peaks is a definitive marker for a primary (-NH₂) group.[2][3]
N-H Bend (Scissoring)1650–1580Medium intensity peak.[1][3] This bending motion is characteristic of primary amines.
N-H Wag910–665Broad, strong peak. This out-of-plane motion is another key indicator for primary and secondary amines.[1]
Aromatic Ring Aromatic C-H Stretch3100–3000Multiple weak to medium, sharp peaks.[4][5] The bond strength of sp² C-H is higher than sp³ C-H, causing absorption just above 3000 cm⁻¹.[4]
C=C Ring Stretch1600–1585 & 1500–1400Two to four sharp, medium-intensity peaks resulting from the stretching of carbon-carbon bonds within the aromatic ring.[4][6]
C-H Out-of-Plane Bend900–675Strong peaks whose exact positions are highly diagnostic of the ring's substitution pattern.[4][7] For a 1,2,4-trisubstituted ring, a strong band is expected around 860-800 cm⁻¹.
Overtone Bands2000–1665A pattern of weak but distinct peaks. The shape of this pattern, often called "benzene fingers," is also characteristic of the substitution pattern.[4][8]
Alkyl Groups Aliphatic C-H Stretch3000–2850Medium to strong, sharp peaks from the methyl (-CH₃) and methylene (-CH₂) groups. These sp³ C-H stretches appear at a lower frequency than their sp² counterparts.[9][10]
C-N & C-Br Bonds Aromatic C-N Stretch1335–1250Strong peak; the bond is strengthened by resonance with the aromatic ring.[1][3]
Aliphatic C-N Stretch1250-1020Medium intensity peak from the -CH₂-NH₂ moiety.[1]
C-Br Stretch690–515Medium to strong peak in the low-frequency fingerprint region. The high mass of the bromine atom is the primary reason for this low vibrational frequency.[9][11]

Experimental Protocol: A Self-Validating Workflow Using ATR-FT-IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this compound. It requires minimal sample preparation, is fast, and provides high-quality, reproducible spectra.[12][13] The protocol is designed to be self-validating by ensuring a clean, stable background is established before sample analysis.

Caption: Standard workflow for ATR-FT-IR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer has been on and purging with dry air or nitrogen for at least 30 minutes. This minimizes atmospheric H₂O and CO₂ interference, which can obscure key spectral regions.

  • Background Collection:

    • Ensure the ATR crystal (typically diamond or germanium) is perfectly clean. Wipe with a solvent-safe wipe (e.g., Kimwipe) moistened with isopropanol and allow it to fully evaporate.[14]

    • Acquire a background spectrum. This scan measures the ambient environment and the instrument itself, which will be subtracted from the sample spectrum. A successful background should be a flat line with minimal noise.

  • Sample Application:

    • Place a single, small drop of this compound directly onto the center of the ATR crystal.[12][13] The drop should be just large enough to completely cover the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Resolution: 4 cm⁻¹ (sufficient for most functional group analysis).

      • Scans: 16 to 32 scans (improves signal-to-noise ratio).

      • Range: 4000–400 cm⁻¹.

  • Post-Acquisition:

    • Clean the ATR crystal thoroughly with isopropanol to prevent sample carryover.

    • The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

Performance Comparison: FT-IR vs. Alternative Techniques

While FT-IR is excellent for functional group identification, a comprehensive structural elucidation often requires complementary techniques. Understanding the strengths and weaknesses of each method allows for a more strategic analytical approach.

TechniqueInformation ProvidedSpeedCost/ComplexityDestructive?Best Use Case for this compound
FT-IR Spectroscopy Functional groups, molecular fingerprint.Very Fast (< 2 min)Low / SimpleNoRapid identity confirmation, quality control, reaction monitoring.
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity, stereochemistry, precise structure.[15]Slow (15 min - hours)High / ComplexNoDefinitive structural elucidation and isomer differentiation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Fast (< 5 min)Medium-High / ModerateYesConfirming molecular formula and identifying fragments related to functional groups.
Raman Spectroscopy Complements FT-IR; strong signals for non-polar bonds (e.g., C=C, C-S).Fast (< 5 min)Medium / ModerateNoAnalyzing symmetric vibrations and confirming aromatic structures.
Qualitative Chemical Tests Presence/absence of specific functional groups (e.g., amine, halide).[16][17]Slow, multiple tests neededVery Low / SimpleYesPreliminary screening when instrumental methods are unavailable.

Conclusion: An Integrated Analytical Perspective

FT-IR spectroscopy is an indispensable tool for the functional group analysis of this compound. Its ability to rapidly confirm the presence of the primary amine, the substituted aromatic ring, and the carbon-bromine bond makes it highly efficient for quality control in a research or drug development setting. The true power of this technique is realized when its causality is understood—recognizing not just that a peak appears, but why it appears at a specific wavenumber with a certain intensity.

For unequivocal structural proof, FT-IR data should be used in concert with NMR for connectivity and MS for molecular weight confirmation. This integrated approach leverages the strengths of each technique, providing a complete and trustworthy characterization of the molecule.

References

  • Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]
  • Sample Prepar
  • Interpreting Infrared Spectra. Specac Ltd. [Link]
  • IR Spectroscopy Tutorial: Arom
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
  • Sample Preparation – FT-IR/ATR.
  • FT-IR sample preparation. Northern Illinois University. [Link]
  • Infrared spectra of arom
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
  • How to prepare a liquid sample for FTIR spectrum?
  • Spectroscopy of Arom
  • Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]
  • Table of IR Absorptions. University of Colorado Boulder. [Link]
  • Infrared Spectrometry.
  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • The Benzene Fingers, Part I: Overtone and Combin
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Labs. [Link]
  • Distinguishing structural isomers: Mono- and disubstituted benzene rings.
  • Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl...
  • Table of Characteristic IR Absorptions. University of Puget Sound. [Link]
  • Infrared Spectra of Some Common Functional Groups.
  • Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]
  • IR Tables. University of California, Santa Cruz. [Link]
  • FT-IR spectrum of N-benzylbenzamide (7).
  • Test for Functional Group. SlideShare. [Link]
  • 3-Bromo-4-methylbenzonitrile | C8H6BrN. PubChem. [Link]
  • QUALITATIVE ANALYSIS TESTS for identifying organic functional groups. Doc Brown's Chemistry. [Link]
  • Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Study Mind. [Link]
  • Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research. [Link]
  • IR Lecture Notes. University of California, Irvine. [Link]
  • IR Chart. University of California, Los Angeles. [Link]

Sources

A Comparative Guide to the Purity Assessment of 3-Bromo-4-methylbenzylamine: HPLC vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety and efficacy. For a compound like 3-Bromo-4-methylbenzylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will explore the underlying principles, provide detailed experimental protocols, and interpret the resulting data to offer a comprehensive perspective for researchers and drug development professionals.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading, as any given technique has inherent limitations and potential blind spots. A more robust strategy involves employing orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach significantly increases the confidence in the purity value.

In this guide, we compare:

  • High-Performance Liquid Chromatography (HPLC): A separative technique that distinguishes the target compound from its impurities based on differential partitioning between a stationary and a mobile phase. It excels at detecting and quantifying structurally related impurities.

  • Elemental Analysis (CHN): A destructive technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. Purity is assessed by comparing the experimentally determined elemental composition to the theoretical values calculated from the compound's molecular formula. This method is particularly effective for detecting non-carbon-containing inorganic impurities and residual solvents that might be missed by HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and high resolving power for a wide range of organic molecules. For this compound, a C18 column is an excellent choice for the stationary phase, as it provides the necessary hydrophobicity to retain the analyte and its potential impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic acid, 0.1% (v/v) solution in water.

    • Sample: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

Data Analysis and Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Results
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.515000.15Unknown Impurity
28.299500099.50This compound
310.135000.35Unknown Impurity
Total 1000000 100.00

This data suggests a purity of 99.50% based on the UV-active species detected at 220 nm. The two minor peaks represent potential impurities that are structurally similar enough to be detected under these conditions.

Elemental Analysis for Absolute Purity

Elemental analysis provides a direct measure of the mass fractions of C, H, and N in the sample. The purity is determined by how closely these experimental values align with the theoretical composition of pure this compound (C₈H₁₀BrN).

Experimental Protocol: Elemental Analysis
  • Instrumentation:

    • CHN Elemental Analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

Data Analysis and Interpretation

The theoretical elemental composition is calculated from the molecular formula (C₈H₁₀BrN) and the atomic weights of the elements (C=12.01, H=1.01, Br=79.90, N=14.01).

  • Molecular Weight: 200.08 g/mol

  • Theoretical %C: (8 * 12.01) / 200.08 = 48.03%

  • Theoretical %H: (10 * 1.01) / 200.08 = 5.05%

  • Theoretical %N: (1 * 14.01) / 200.08 = 7.00%

The purity is then calculated for each element:

  • Purity (%) = (Experimental % / Theoretical %) x 100

Hypothetical Elemental Analysis Results
ElementTheoretical %Experimental % (Average of n=3)Calculated Purity %
Carbon (C)48.0347.8099.52
Hydrogen (H)5.055.0199.21
Nitrogen (N)7.006.9599.29
Average Purity 99.34

The results from elemental analysis indicate an average purity of 99.34%. The slight deviation from 100% could be due to the presence of inorganic impurities (e.g., salts) or residual solvents that do not contain C, H, or N in the same proportions as the target molecule.

Comparative Analysis and Workflow Visualization

FeatureHPLCElemental Analysis
Principle Chromatographic SeparationCombustion and Gas Analysis
Information Provided Relative purity based on UV-active species, impurity profileAbsolute purity based on elemental composition
Strengths High resolution, can identify and quantify specific impuritiesExcellent for detecting non-UV-active and inorganic impurities
Limitations May not detect non-UV-active impurities, requires reference standards for impurity identificationDoes not provide information on the nature of impurities, destructive
Typical Use Routine quality control, stability studies, impurity profilingPurity confirmation of reference standards, analysis of new chemical entities

The following diagram illustrates the workflow for a comprehensive purity assessment using these orthogonal techniques.

Purity_Assessment_Workflow cluster_hplc HPLC Analysis cluster_ea Elemental Analysis hplc_sample Prepare Sample (1 mg/mL) hplc_run Inject on RP-HPLC (C18 Column, Gradient) hplc_sample->hplc_run hplc_data Integrate Peaks Calculate Area % hplc_run->hplc_data hplc_result Result: Relative Purity (e.g., 99.50%) hplc_data->hplc_result final_report Final Purity Report (Orthogonal Confirmation) hplc_result->final_report ea_sample Weigh Sample (1-3 mg) ea_run Combust in CHN Analyzer ea_sample->ea_run ea_data Compare Experimental vs. Theoretical % ea_run->ea_data ea_result Result: Absolute Purity (e.g., 99.34%) ea_data->ea_result ea_result->final_report start This compound Sample start->hplc_sample start->ea_sample

Caption: Orthogonal Purity Assessment Workflow.

Conclusion

Both HPLC and elemental analysis are powerful techniques for assessing the purity of this compound, and their complementary nature provides a high degree of confidence in the final purity value. In our hypothetical case, HPLC indicated a purity of 99.50% with respect to UV-active impurities, while elemental analysis suggested a slightly lower purity of 99.34%, likely due to the presence of non-UV-active or inorganic matter.

For routine quality control, HPLC is often the method of choice due to its ability to provide an impurity profile. However, for the qualification of a reference standard or for a comprehensive characterization of a new batch, performing both analyses is highly recommended. This dual-method approach ensures that the purity of this critical intermediate is well-understood, mitigating risks in subsequent stages of drug development and manufacturing.

References

  • International Council for Harmonisation (ICH).ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley. [Link]
  • National Institute of Standards and Technology (NIST).Elemental Analysis.[Link]

A Comparative Guide to the Synthesis of 3-Bromo-4-methylbenzylamine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and the broader chemical sciences, the efficient synthesis of key intermediates is a cornerstone of successful research and development. 3-Bromo-4-methylbenzylamine is a valuable building block in the synthesis of a variety of pharmacologically active compounds and fine chemicals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, desired purity of the final product, and the safety and environmental profile of the reaction. This guide will focus on three common and effective methods:

  • Reduction of 3-Bromo-4-methylbenzonitrile: A direct route from a commercially available nitrile.

  • Gabriel Synthesis: A classic and reliable method for the preparation of primary amines from the corresponding benzyl halide.

  • Reductive Amination of 3-Bromo-4-methylbenzaldehyde: A versatile one-pot reaction from the corresponding aldehyde.

Each of these methods possesses unique advantages and disadvantages, which will be discussed in detail to provide a comprehensive understanding of their practical application.

Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Nitrile Reduction 3-Bromo-4-methylbenzonitrileLiAlH₄ or H₂/Raney NiGood to ExcellentDirect, often high-yielding.Use of hazardous reagents (LiAlH₄); high-pressure hydrogenation may be required.
Gabriel Synthesis 3-Bromo-4-methylbenzyl bromidePotassium phthalimide, HydrazineGoodHigh purity of the primary amine product, avoids over-alkylation.[1][2]Multi-step process, use of hydrazine which is toxic.[1]
Reductive Amination 3-Bromo-4-methylbenzaldehydeAmmonia, NaBH₄ (or other reducing agents)Moderate to GoodOne-pot procedure, versatile.[3]Potential for side reactions, control of reaction conditions is crucial.

Method 1: Reduction of 3-Bromo-4-methylbenzonitrile

This method offers a direct pathway to the target amine from the corresponding nitrile. The nitrile group can be effectively reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4]

Causality Behind Experimental Choices

The choice between LiAlH₄ and catalytic hydrogenation is often a trade-off between reaction conditions and safety. LiAlH₄ is a highly effective reducing agent for nitriles but is also pyrophoric and reacts violently with water, requiring strictly anhydrous conditions and careful handling.[5] Catalytic hydrogenation, typically with Raney Nickel, is a cleaner and safer alternative but may require specialized high-pressure equipment.[6][7] The solvent choice, such as THF for LiAlH₄ reduction, is dictated by its ability to dissolve the reactants and its inertness to the reducing agent.

Experimental Protocol: Reduction with LiAlH₄
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of 3-bromo-4-methylbenzonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF.

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or column chromatography.

Visualizing the Workflow

cluster_0 Synthesis of 3-Bromo-4-methylbenzonitrile cluster_1 Reduction to this compound 4-methylbenzonitrile 4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 4-methylbenzonitrile->3-Bromo-4-methylbenzonitrile Bromination NBS N-Bromosuccinimide (NBS) H₂SO₄/H₂O NBS->3-Bromo-4-methylbenzonitrile This compound This compound 3-Bromo-4-methylbenzonitrile->this compound Reduction LiAlH4 1. LiAlH₄ / THF 2. H₂O work-up LiAlH4->this compound

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Method 2: Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines that avoids the common problem of over-alkylation seen in direct alkylation with ammonia.[1][2] The key is the use of phthalimide as a protected form of ammonia.

Causality Behind Experimental Choices

The first step involves the deprotonation of phthalimide with a base like potassium hydroxide to form the nucleophilic potassium phthalimide. This salt then undergoes an Sₙ2 reaction with a primary alkyl halide, in this case, 3-bromo-4-methylbenzyl bromide. The final step is the liberation of the primary amine from the N-alkylated phthalimide. While acidic or basic hydrolysis is possible, the Ing-Manske procedure using hydrazine hydrate is often preferred as it proceeds under milder conditions and avoids harsh acids or bases.[8]

Experimental Protocol
  • Synthesis of 3-Bromo-4-methylbenzyl bromide:

    • 3-Bromo-4-methylbenzyl alcohol (1.0 eq.) is dissolved in a suitable solvent like diethyl ether or dichloromethane.[9]

    • The solution is cooled to 0 °C, and phosphorus tribromide (PBr₃) (0.4 eq.) is added dropwise with stirring.

    • The reaction is allowed to warm to room temperature and stirred for several hours.

    • The reaction is quenched with ice-water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3-bromo-4-methylbenzyl bromide.

  • Gabriel Synthesis:

    • Potassium phthalimide (1.1 eq.) is suspended in anhydrous dimethylformamide (DMF).

    • 3-Bromo-4-methylbenzyl bromide (1.0 eq.) is added, and the mixture is heated at 60-80 °C for 2-4 hours.

    • The reaction mixture is cooled to room temperature and hydrazine hydrate (1.5 eq.) is added.

    • The mixture is then heated to reflux for 1-2 hours, during which a precipitate of phthalhydrazide forms.

    • After cooling, the reaction mixture is acidified with HCl, and the precipitate is filtered off.

    • The filtrate is made basic with NaOH, and the product is extracted with diethyl ether. The combined organic extracts are dried and concentrated to give this compound.

Visualizing the Workflow

cluster_0 Preparation of Benzyl Bromide cluster_1 Gabriel Synthesis Benzyl_Alcohol 3-Bromo-4-methylbenzyl alcohol Benzyl_Bromide 3-Bromo-4-methylbenzyl bromide Benzyl_Alcohol->Benzyl_Bromide Bromination PBr3 PBr₃ PBr3->Benzyl_Bromide Intermediate N-alkylated phthalimide Benzyl_Bromide->Intermediate Sₙ2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Hydrazine Hydrazine hydrate Hydrazine->Final_Product

Caption: Workflow for the Gabriel synthesis of this compound.

Method 3: Reductive Amination

Reductive amination is a highly versatile method for the synthesis of amines.[3] It involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices

This one-pot reaction is advantageous in terms of process efficiency. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, although other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the iminium ion over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[3] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the reduction step. The use of a catalyst, such as a cation exchange resin, can accelerate the reaction.[10]

Experimental Protocol
  • Imine Formation and Reduction:

    • 3-Bromo-4-methylbenzaldehyde (1.0 eq.) is dissolved in methanol.

    • A solution of ammonia in methanol (a large excess) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

    • The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq.) is added portion-wise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Isolation:

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and the product is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • Purification is typically achieved by column chromatography or vacuum distillation.

Visualizing the Workflow

cluster_0 Reductive Amination Aldehyde 3-Bromo-4-methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Ammonia Ammonia (NH₃) Ammonia->Imine Final_Product This compound Imine->Final_Product Reduction NaBH4 NaBH₄ NaBH4->Final_Product

Caption: Workflow for the reductive amination synthesis of this compound.

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to this compound. The optimal choice depends on the specific requirements of the researcher and the available laboratory infrastructure.

  • For directness and potentially high yields , the reduction of 3-bromo-4-methylbenzonitrile is an excellent option, provided that the necessary precautions for handling potent reducing agents or high-pressure equipment are in place.

  • For achieving high purity and avoiding byproducts from over-alkylation , the Gabriel synthesis is the method of choice. Although it involves more steps, the reliability and cleanliness of the reaction are significant advantages.

  • For operational simplicity and versatility , reductive amination stands out. Its one-pot nature makes it an attractive option for rapid synthesis, though careful optimization of reaction conditions is necessary to maximize yield and minimize side products.

It is recommended that researchers carefully evaluate the safety, cost, and equipment requirements associated with each method before embarking on the synthesis of this compound.

References

  • PrepChem. Synthesis of 3-bromo-4-methylbenzyl alcohol. [Link]
  • Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05). [Link]
  • Chad's Prep. 22.3 Synthesis of Amines | Organic Chemistry. (2021-04-29). [Link]
  • Wikipedia. Gabriel synthesis. [Link]
  • Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). [Link]
  • Chemistry LibreTexts. Synthesis of Amines. (2023-01-22). [Link]
  • YouTube. Substitution, Reductive Amination, and Gabriel Synthesis!. (2024-03-08). [Link]
  • NCERT. Amines. [Link]
  • PrepChem. Synthesis of 3-bromo-N,N-dimethylbenzylamine. [Link]
  • ResearchGate.
  • ResearchGate. Stoichiometric reductions of benzonitrile (4 a). (yields determined by...). [Link]
  • Beilstein Journal of Organic Chemistry. The reductive decyanation reaction: an overview and recent developments. [Link]
  • Reddit. Only one nitrile reduced to amine with LiAlH4. (2022-08-30). [Link]
  • Oriental Journal of Chemistry. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. [Link]
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]
  • Organic Syntheses. Phthalimide, N-(2-bromoethyl). [Link]
  • SciELO México.
  • PubMed Central. A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. (2022-01-27). [Link]
  • Google Patents.
  • Nature Communications.
  • ResearchGate.
  • ResearchGate.
  • Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019-06-05). [Link]
  • PubMed.
  • Google Patents.

Sources

A Comparative Guide to the Reactivity of 3-Bromo-4-methylbenzylamine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Substituted benzylamines are a cornerstone of modern organic synthesis, valued for their role in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-4-methylbenzylamine against other bromo-benzylamine isomers, supported by established principles of physical organic chemistry and a detailed experimental protocol for empirical validation.

Introduction: The Significance of Substituted Benzylamines

Benzylamines are integral components in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their primary amine functionality serves as a versatile handle for a multitude of chemical transformations, including amide bond formation (acylation), N-alkylation, and participation in sophisticated cross-coupling reactions. The substituents on the aromatic ring, however, are not mere spectators. They play a pivotal role in modulating the nucleophilicity of the amine and the reactivity of the aryl halide, thereby influencing reaction rates, yields, and even the feasibility of certain transformations. Understanding these substituent effects is paramount for rational synthetic design.

Electronic and Steric Landscape of this compound

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents.

  • Electronic Effects : The bromine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Conversely, the methyl group at the 4-position is electron-donating through both inductive (+I) and hyperconjugation effects. The net electronic effect on the benzylamine's nitrogen atom is a delicate balance of these opposing forces. The electron-donating methyl group tends to increase the electron density on the nitrogen, enhancing its nucleophilicity, while the electron-withdrawing bromine atom diminishes it.[1][2] The relative positions of these groups are crucial in determining the overall electronic character of the molecule.

  • Steric Effects : In this compound, the substituents are positioned meta and para to the aminomethyl group. This arrangement results in minimal steric hindrance around the reactive amine functionality, allowing for facile approach of electrophiles.[3][4]

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects on Amine Nucleophilicity mol Br Br (meta) Inductive_Br Inductive Effect (-I) Electron Withdrawing Br->Inductive_Br Dominant Resonance_Br Resonance Effect (+M) Electron Donating (weak) Br->Resonance_Br Minor Me CH3 (para) Inductive_Me Inductive Effect (+I) Electron Donating Me->Inductive_Me Hyperconjugation_Me Hyperconjugation Electron Donating Me->Hyperconjugation_Me NH2 CH2NH2 Inductive_Br->NH2 Modulate Reactivity Resonance_Br->NH2 Modulate Reactivity Inductive_Me->NH2 Modulate Reactivity Hyperconjugation_Me->NH2 Modulate Reactivity

Caption: Electronic effects of substituents in this compound.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, it is instructive to compare it with other bromo-benzylamine isomers. The nucleophilicity of the amine and the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions are the primary determinants of their differential reactivity.

CompoundKey Features Affecting Amine NucleophilicityPredicted Relative Nucleophilicity
This compound - Electron-donating methyl group at the para position enhances nucleophilicity. - Electron-withdrawing bromine at the meta position reduces nucleophilicity. - Net effect is a moderately activated amine.Moderate
4-Bromobenzylamine - Electron-withdrawing bromine at the para position significantly reduces nucleophilicity through a strong -I effect.Low
3-Bromobenzylamine - Electron-withdrawing bromine at the meta position reduces nucleophilicity primarily through a -I effect.Low to Moderate
2-Bromobenzylamine - Strong -I effect of the ortho bromine significantly reduces nucleophilicity. - Potential for steric hindrance from the ortho bromine.Very Low
4-Bromo-3-methylbenzylamine - Electron-donating methyl group at the meta position has a weaker activating effect compared to the para position. - Electron-withdrawing bromine at the para position has a strong deactivating effect.Low

Analysis of Reactivity Trends:

  • Nucleophilic Reactions (e.g., Acylation, Alkylation): The rate of these reactions is directly proportional to the nucleophilicity of the amine.[5][6] Therefore, this compound is expected to be more reactive than its isomers where the electron-donating methyl group is absent or in a less activating position (e.g., 4-bromobenzylamine, 4-bromo-3-methylbenzylamine). The ortho-isomer, 2-bromobenzylamine, is predicted to be the least reactive due to the combined strong inductive effect and potential steric hindrance of the bromine atom.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination): In these reactions, the bromo-benzylamine can act as either the amine coupling partner or the aryl halide.[7][8][9] When acting as the amine, the same nucleophilicity trends apply. When acting as the aryl halide, the electronic nature of the ring influences the rate-determining oxidative addition step. Electron-withdrawing groups on the aromatic ring can facilitate this step.[10] This creates a scenario where isomers with reduced amine nucleophilicity (e.g., 4-bromobenzylamine) might be more reactive as the aryl halide component in a cross-coupling reaction.

Experimental Protocol: Competitive Acylation for Empirical Reactivity Comparison

To empirically validate the predicted reactivity trends, a competitive acylation experiment can be performed. This method provides a direct comparison of the nucleophilicity of different amines by allowing them to compete for a limited amount of an acylating agent.[11][12]

Objective: To determine the relative reactivity of this compound and 4-Bromobenzylamine.

Materials:

  • This compound

  • 4-Bromobenzylamine

  • Acetic anhydride (acylating agent)

  • Dichloromethane (solvent)

  • Triethylamine (base)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Amine Solution: In a 25 mL round-bottom flask, accurately weigh equimolar amounts (e.g., 1.0 mmol) of this compound and 4-Bromobenzylamine. Add 10 mL of dichloromethane and an accurately weighed amount of the internal standard (e.g., 0.5 mmol of dodecane).

  • Reaction Initiation: To the stirred amine solution at room temperature, add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 mmol, 0.5 equivalents relative to the total amine concentration). The use of a limited amount of the acylating agent is crucial for the competitive nature of the experiment.

  • Reaction Quenching: After a set time (e.g., 30 minutes), quench the reaction by adding 5 mL of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the organic layer by GC-FID. The relative peak areas of the unreacted amines and the corresponding acetamide products, corrected by the response factor of the internal standard, will allow for the quantification of the conversion of each amine. The amine that has undergone a higher degree of conversion is the more reactive nucleophile.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A moderately reactive acylating agent is chosen to allow for discernible differences in reactivity. Highly reactive acyl chlorides might react too quickly and obscure the competitive nature of the experiment.[13][14]

  • Dichloromethane: An inert aprotic solvent is used to avoid participation in the reaction.

  • Triethylamine: While not strictly necessary for acylation with an anhydride, a non-nucleophilic base can be included to scavenge the acetic acid byproduct, although for this direct comparison, its omission is also acceptable.

  • GC-FID Analysis: This technique provides a reliable and quantitative method for determining the relative concentrations of reactants and products.

competitive_acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis Amine1 This compound (1.0 mmol) Ac2O Acetic Anhydride (0.5 mmol) Amine1->Ac2O Competes Amine2 4-Bromobenzylamine (1.0 mmol) Amine2->Ac2O Competes Quench Quench with NaHCO3 Ac2O->Quench Solvent DCM (10 mL) Time 30 min Temp Room Temp Workup Extract & Dry Quench->Workup GC GC-FID Analysis Workup->GC

Caption: Workflow for the competitive acylation experiment.

Conclusion

The reactivity of this compound is a finely tuned property governed by the electronic contributions of its substituents. The activating effect of the para-methyl group renders its amine functionality more nucleophilic compared to isomers lacking this feature or having it in a less influential position. This guide provides a theoretical framework for predicting these reactivity differences and a robust experimental protocol for their empirical validation. For the synthetic chemist, a thorough understanding of these principles is not merely academic; it is a practical tool for the strategic selection of reagents and the efficient construction of target molecules.

References

  • Hammett plot of competitive oxidation of para substituted... | Download Scientific Diagram - ResearchGate.
  • Hammett plot for the competitive oxidation of benzylamine and p‐substituted derivatives catalyzed by 1 for nitrile (a) and imine formation (b) … - ResearchGate.
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate.
  • Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines - PubMed.
  • Solvent Effects on p Values of the Hammett Equation. II. - J-STAGE.
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - ResearchGate.
  • Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination | Request PDF - ResearchGate.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • A Mechanistic Study on the Nucleophilic Addition Reactions of.
  • Hammett equation - Wikipedia.
  • Amine Reactivity - MSU chemistry.
  • Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Acylation of Amines, Part 1: with Acyl Halides - YouTube.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI.
  • Nucleophilic Substitution Reactions of Aryl N-Phenyl Thiocarbamates with Benzylamines in Acetonitrile | The Journal of Organic Chemistry - ACS Publications.
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure.
  • Amines Experiment - YouTube.
  • Amine Reactivity - MSU chemistry.
  • phenylamine (aniline) and bromine water - Chemguide.
  • Reactions of Phenylamine with Bromine Water - Chemistry LibreTexts.
  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry - Gassnova.
  • What is the action of bromine water on benzylamine class 12 chemistry CBSE - Vedantu.
  • Linear Free Energy Relationships.
  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed.
  • 4 Electrostatic interaction between the bromine atom and the methyl... | Download Scientific Diagram - ResearchGate.
  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate.
  • Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins - UniCA IRIS - Università degli Studi di Cagliari.

Sources

A Senior Scientist's Guide to Screening 3-Bromo-4-methylbenzylamine Derivatives for Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzylamine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds reappear consistently across a spectrum of biologically active compounds. These are often termed "privileged structures" due to their ability to interact with multiple, diverse biological targets. The benzylamine motif is a quintessential example of such a scaffold. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, demonstrating activities that span from antimicrobial and anticancer to potent enzyme inhibition.[1] The aromatic ring provides a platform for various substitutions, allowing for the fine-tuning of steric, electronic, and hydrophobic properties, while the benzylic amine group offers a key interaction point—a hydrogen bond donor and acceptor, and a basic center that is often protonated at physiological pH.

This guide focuses on a specific, halogenated subclass: 3-Bromo-4-methylbenzylamine derivatives . The introduction of a bromine atom at the 3-position and a methyl group at the 4-position creates a unique electronic and steric profile. The bromine atom, being both electron-withdrawing and lipophilic, can significantly influence a molecule's membrane permeability and binding affinity. The adjacent methyl group can provide a steric anchor, forcing specific conformations and potentially enhancing selectivity for a target protein.

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as an in-depth technical narrative grounded in field-proven insights. We will explore the synthesis of a derivative library, compare screening methodologies for identifying distinct biological activities, and provide detailed, self-validating experimental protocols. Our objective is to explain not just the steps, but the causality behind our experimental choices, ensuring scientific integrity and reproducibility.

General Workflow for Screening a Novel Compound Library

The journey from a core scaffold to a validated lead compound follows a structured, multi-stage process. The initial synthesis of a focused library of derivatives is followed by a cascade of screening assays designed to first identify activity (primary screening) and then characterize its potency, selectivity, and mechanism of action (secondary and tertiary screening).

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Characterization A Core Scaffold (this compound) B Diversity-Oriented Synthesis (e.g., Amidation, Reductive Amination) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary High-Throughput Screening (HTS) (Single concentration) C->D Derivative Library E Hit Confirmation & Triage D->E F Dose-Response Assays (IC50 / EC50 / MIC Determination) E->F G Mechanism of Action (MoA) Studies F->G Validated Hits H Selectivity & Off-Target Screening G->H I In Vitro ADME/Tox Assays H->I J Preclinical Development I->J Lead Candidate

Caption: High-level workflow from synthesis to lead candidate identification.

Comparative Biological Activity Screening

Benzylamine derivatives have demonstrated a wide range of biological effects.[2] We will focus our screening cascade on three high-impact therapeutic areas: antimicrobial, anticancer, and enzyme inhibition. For each area, we will compare the performance of hypothetical this compound derivatives against established alternatives.

Antimicrobial Activity

The rise of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Benzylamines have shown promise, with their activity often correlated to their physicochemical properties, such as hydrophobicity (log P), which influences their ability to disrupt bacterial membranes.[3][4]

Comparison with Alternatives: We compare our derivatives against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine, a previously reported potent benzylamine-based antibacterial agent.[2]

Compound IDDerivative Structure (R-group on Amine)Gram-Positive (S. aureus) MIC (µg/mL)Gram-Negative (P. aeruginosa) MIC (µg/mL)
BMB-001 -(C=O)Ph1664
BMB-002 -(C=O)-2-thiophenyl832
BMB-003 -CH₂-Cyclohexyl48
BMB-004 -(C=O)-4-chlorophenyl>128>128
Ciprofloxacin Reference Standard10.5
Ref-Benzylamine Reference Compound[2]2-42-4

Note: Data are hypothetical for illustrative purposes.

Analysis of Results:

  • Structure-Activity Relationship (SAR): Derivative BMB-003 , featuring a non-polar cyclohexylmethyl group, shows the best activity, suggesting that increased lipophilicity in the side chain may enhance antibacterial efficacy, consistent with published findings.[3]

  • Performance vs. Alternatives: While the derivatives do not surpass the potency of Ciprofloxacin, BMB-003 exhibits activity in a low single-digit µg/mL range, making it a promising hit for further optimization. The inclusion of a halogen on the phenyl ring (BMB-004 ) appears detrimental to activity in this context.

Anticancer Activity

Many benzylamine-derived compounds exhibit cytotoxic effects against cancer cell lines, often by inducing apoptosis.[5] Some have been shown to modulate critical signaling pathways, such as the JAK2/STAT3 pathway, which is often dysregulated in leukemia and other cancers.[6]

Comparison with Alternatives: We evaluate our derivatives for cytotoxicity against the MOLM-14 human leukemia cell line and compare them to Doxorubicin, a standard chemotherapeutic agent, and 2-acetyl-benzylamine, a natural product isolate with known anticancer properties.[6]

Compound IDDerivative Structure (R-group on Amine)Cytotoxicity (MOLM-14) IC₅₀ (µM)
BMB-005 -(C=O)-Indol-3-yl1.2
BMB-006 -(SO₂)Ph8.5
BMB-007 -(C=O)-pyridin-4-yl25.1
BMB-008 -CH₂(4-methoxyphenyl)0.9
Doxorubicin Reference Standard0.05
2-acetyl-benzylamine Reference Compound[6]>100 (different cell line)

Note: Data are hypothetical for illustrative purposes.

Analysis of Results:

  • SAR Insights: The presence of a heterocyclic indole ring (BMB-005 ) or an electron-rich methoxybenzyl group (BMB-008 ) results in potent sub-micromolar to low-micromolar activity. This suggests that moieties capable of specific hydrogen bonding or π-stacking interactions may be crucial for targeting cancer-related proteins.

  • Mechanism of Action Hypothesis: The potent activity of compounds like BMB-008 warrants further investigation into their mechanism. A plausible hypothesis is the inhibition of a key kinase in a pro-survival signaling pathway, leading to apoptosis.

G GF Growth Factor GFR Receptor GF->GFR JAK2_I JAK2 (Inactive) GFR->JAK2_I activates JAK2_A JAK2 (Active) STAT3_I STAT3 JAK2_A->STAT3_I phosphorylates JAK2_I->JAK2_A STAT3_A p-STAT3 STAT3_I->STAT3_A Nuc Nucleus STAT3_A->Nuc translocates to Prolif Gene Transcription (Proliferation, Survival) Nuc->Prolif activates Apoptosis Apoptosis Prolif->Apoptosis inhibits BMB_Deriv BMB-008 (Hypothesized) BMB_Deriv->JAK2_A inhibits

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-4-methylbenzylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Chemical Space of 3-Bromo-4-methylbenzylamine Analogs

In the landscape of medicinal chemistry, the benzylamine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on the phenyl ring and modifications of the benzylic amine can profoundly influence the pharmacological profile of these molecules. This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of compounds: this compound analogs.

While extensive, direct SAR studies on a systematic series of this compound derivatives are not widely available in the public domain, this guide aims to provide a comprehensive framework for researchers. By integrating established principles of medicinal chemistry, SAR data from closely related molecular scaffolds, and detailed experimental protocols, we will explore the potential therapeutic applications of these analogs. This document will primarily focus on two promising areas of activity for substituted benzylamines: monoamine oxidase (MAO) inhibition and antimicrobial activity .

The causality behind our experimental and structural considerations is rooted in the fundamental principles of drug design. The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the benzylamine core creates a unique electronic and steric environment. The bromine atom, being electron-withdrawing and lipophilic, can influence binding affinity and metabolic stability. The methyl group, a small lipophilic substituent, can probe hydrophobic pockets within a biological target. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of novel therapeutic agents.

This guide is structured to be a self-validating system, where the provided experimental protocols will allow researchers to generate their own data and validate the SAR principles discussed herein.

Potential Biological Targets and SAR Hypotheses

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibitors of MAO are clinically used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[1] Benzylamine itself is a known substrate for MAO-B.[1] Therefore, it is a logical hypothesis that substituted benzylamines, including this compound analogs, could act as MAO inhibitors.

Key SAR Insights from Related Benzylamine and Halogenated Compounds:

  • N-Substitution: The nature of the substituent on the amine nitrogen is critical. Small alkyl groups can be well-tolerated, while larger or more complex groups can influence selectivity and potency.

  • Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring dictate the interaction with the active site of MAO enzymes. Halogenation, as seen in our core structure, can enhance binding affinity through hydrophobic and halogen bonding interactions. Studies on halogenated flavones have shown that these substituents can lead to potent and selective MAO-B inhibition.

  • Bioisosteric Replacements: The bromine atom could be replaced by other halogens (Cl, F) or bioisosteric groups (e.g., CF3, CN) to modulate lipophilicity, electronic properties, and metabolic stability. Similarly, the methyl group could be replaced with other small alkyl groups or bioisosteres to probe the steric and electronic requirements of the binding pocket.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Various bromo-substituted aromatic compounds and benzylamine derivatives have demonstrated promising antibacterial and antifungal activities. The proposed mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Key SAR Insights from Related Antimicrobial Compounds:

  • Lipophilicity: A crucial factor for antimicrobial activity is the overall lipophilicity of the molecule, which governs its ability to penetrate bacterial cell membranes. The bromo and methyl groups on the core structure contribute to its lipophilic character.

  • Amine Functionality: The basicity of the benzylamine nitrogen can be important for interacting with negatively charged components of the bacterial cell envelope.

  • Substitution Pattern: The substitution pattern on the aromatic ring can influence the molecule's ability to interact with specific bacterial targets. For instance, studies on 3/4-bromo benzohydrazide derivatives have demonstrated significant antimicrobial potential.[2]

Comparative Data from Analogous Series

To provide a quantitative perspective, the following tables summarize SAR data from studies on related classes of compounds. This data serves as a valuable reference for predicting the potential impact of structural modifications on this compound analogs.

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of N-Arylated Heliamine Analogs [1]

Compound IDR Group on AmineIC50 (µM) for hMAO-B
4h 4-formylphenyl1.55
4i 4-fluorophenyl13.5
4j 3,5-difluorophenyl5.08
Heliaine H>100

This table illustrates the significant impact of N-arylation on the MAO-B inhibitory activity of a benzylamine-related scaffold.

Table 2: Antibacterial Activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi

Compound IDR GroupMIC (mg/mL)Inhibition Zone (mm)
5a H>100-
5b 4-fluorophenyl12.514
5c 4-chlorophenyl12.515
5d 4-bromophenyl6.2517

This table demonstrates how substitutions on a bromo-methyl substituted aniline core, a structure related to our topic, can modulate antibacterial activity.

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the biological activity of synthesized this compound analogs.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining MAO inhibitory activity.[1]

Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). A decrease in the rate of fluorescence production in the presence of a test compound indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Substrate: Benzylamine (for MAO-B) or p-Tyramine (for both MAO-A and MAO-B)

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Selegiline (for MAO-B), Clorgyline (for MAO-A)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare Reagent Mix: In the MAO Assay Buffer, prepare a reagent mix containing Amplex® Red and HRP to achieve final concentrations of 200 µM and 1 U/mL, respectively.

  • Serial Dilution of Test Compounds: Perform serial dilutions of the test compounds and positive controls in MAO Assay Buffer in a separate 96-well plate.

  • Assay Plate Setup: To the 96-well black microplate, add:

    • 50 µL of MAO Assay Buffer.

    • 50 µL of the diluted test compound or positive control.

    • 50 µL of the MAO-A or MAO-B enzyme solution (pre-diluted in MAO Assay Buffer to the desired concentration).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the substrate solution (e.g., benzylamine for MAO-B) to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) at 1-minute intervals for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control antibiotic in CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Recording: Record the MIC value for each test compound against each bacterial strain.

Visualization of Key Concepts

General SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Design Analogs of This compound Synth Chemical Synthesis Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify Screen Primary Screening (e.g., MAO Inhibition Assay) Purify->Screen DoseResp Dose-Response & IC50 Determination Screen->DoseResp Secondary Secondary Assays (e.g., Antimicrobial MIC) DoseResp->Secondary SAR_Analysis SAR Analysis Secondary->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization NewAnalogs Design of New Analogs Optimization->NewAnalogs NewAnalogs->Synth Iterative Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Hypothesized MAO Inhibition Mechanism

MAO_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition MAO MAO Enzyme Active Site FAD Cofactor Products Aldehyde + NH3 + H2O2 MAO:f1->Products Oxidative Deamination Substrate Monoamine Substrate Substrate->MAO:f0 Binds to Active Site Analog This compound Analog (Inhibitor) Analog->MAO:f0 Competitive Binding (Hypothesized)

Caption: Hypothesized competitive inhibition of Monoamine Oxidase (MAO) by a this compound analog.

Conclusion and Future Directions

This guide provides a foundational framework for initiating SAR studies on this compound analogs. While direct experimental data on this specific series is scarce, the principles and comparative data presented herein offer a rational starting point for the design and evaluation of novel compounds targeting monoamine oxidases and microbial pathogens.

The path forward requires a systematic approach:

  • Synthesis of a Focused Library: A diverse set of analogs should be synthesized, exploring modifications at the amine (N-alkylation, N-arylation), bioisosteric replacements for the bromo and methyl groups, and introduction of other substituents on the aromatic ring.

  • Systematic Biological Evaluation: The synthesized compounds should be screened against a panel of relevant biological targets, including MAO-A, MAO-B, and a representative set of Gram-positive and Gram-negative bacteria.

  • Iterative Design: The resulting SAR data should be used to build predictive models and guide the design of subsequent generations of analogs with improved potency, selectivity, and pharmacokinetic properties.

By following the methodologies and principles outlined in this guide, researchers can effectively navigate the chemical space of this compound analogs and potentially uncover novel therapeutic leads for a range of diseases.

References

  • Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
  • Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
  • Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Omega. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Yield and Purity of 3-Bromo-4-methylbenzylamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is a cornerstone of reliable and reproducible research. 3-Bromo-4-methylbenzylamine is a key building block in the synthesis of a variety of pharmacologically active molecules. The seemingly subtle differences in purity and yield from various commercial suppliers can have a significant impact on downstream reactions, affecting everything from reaction efficiency to the impurity profile of the final compound.

This guide provides a comprehensive framework for benchmarking the yield and purity of this compound from different suppliers. We will delve into the "why" behind the experimental choices, providing detailed, step-by-step protocols for a rigorous comparative analysis. This guide is designed to be a self-validating system, empowering you to make informed decisions when sourcing this critical reagent.

The Critical Importance of Purity in Synthesis

Impurities in a starting material like this compound can act as catalyst poisons, participate in side reactions leading to complex mixtures, or be carried through the synthetic route to contaminate the final active pharmaceutical ingredient (API). Understanding the nature and quantity of these impurities is not just a matter of quality control; it is a fundamental aspect of robust process development.

Potential impurities in commercially available this compound can arise from the synthetic route employed by the manufacturer. Common synthetic pathways to benzylamines include the reduction of corresponding benzonitriles or benzaldehydes. For instance, the reduction of 3-bromo-4-methylbenzonitrile can lead to residual starting material or over-reduced byproducts.

Experimental Design for a Comprehensive Supplier Comparison

A robust comparison of this compound from different suppliers should be multifaceted, encompassing not only the purity of the neat material but also its performance in a model reaction. This approach provides a more holistic understanding of the product's quality.

Our experimental workflow is designed to be systematic and conclusive:

experimental_workflow cluster_0 Supplier Screening cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison A Procure Samples (Supplier A, B, C) B Initial Purity Assessment (HPLC, qNMR, GC-MS) A->B C Model Reaction: N-Acetylation B->C Select highest purity samples D Reaction Monitoring (TLC, HPLC) C->D E Product Isolation & Yield Calculation D->E F Comparative Data Tables E->F G Impurity Profiling F->G H Final Supplier Selection G->H

Figure 1: A schematic of the experimental workflow for benchmarking this compound from different suppliers.

Part 1: Initial Purity Assessment

The first phase involves a thorough characterization of the material as received from the suppliers. We will employ a suite of analytical techniques to obtain a comprehensive purity profile.

1.1. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[1][2] We will use a reversed-phase method to separate this compound from any potential impurities.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound from each supplier.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is calculated as the area percentage of the main peak relative to the total peak area in the chromatogram.

1.2. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

While HPLC provides relative purity, qNMR allows for the determination of absolute purity against a certified internal standard.[2] This technique is invaluable for verifying the supplier's Certificate of Analysis (CoA).

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

  • Internal Standard:

    • Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure quantitative signal integration.

  • Data Analysis:

    • Calculate the purity by comparing the integral of a well-resolved proton signal from this compound with the integral of the vinylic protons of maleic acid.

1.3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[2][3]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation:

    • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • Column:

    • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL, split injection.

  • MS Detection:

    • Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-450.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or methanol.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Estimate the relative abundance of impurities based on their peak areas in the total ion chromatogram (TIC).

Part 2: Performance in a Model Reaction

A high purity value on a CoA does not always translate to optimal performance in a chemical reaction. Certain impurities, even at low levels, can have a detrimental effect. Therefore, evaluating the material in a standard, high-yielding reaction is a critical step. We will use a simple N-acetylation reaction as our model system.

reaction_scheme reactant1 This compound product N-(3-Bromo-4-methylbenzyl)acetamide reactant1->product + reactant2 Acetic Anhydride reactant2:e->product:w reagents Pyridine, DCM reagents:n->product:s

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-4-methylbenzylamine in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted benzylamine scaffold is a common motif in drug discovery, contributing to the binding of molecules to their biological targets and influencing their pharmacokinetic properties. The strategic placement of the bromo and methyl groups on the aromatic ring allows for further functionalization, making it a versatile intermediate for creating libraries of potential drug candidates.

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic nuances of different catalytic approaches, presenting a critical evaluation of their performance based on experimental data for direct synthesis or closely related transformations. The primary synthetic routes to be compared are the reductive amination of 3-bromo-4-methylbenzaldehyde and the reduction of 3-bromo-4-methylbenzonitrile. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important intermediate.

Synthetic Pathways to this compound

The two principal catalytic routes for the synthesis of this compound are:

  • Reductive Amination of 3-Bromo-4-methylbenzaldehyde: This two-step, one-pot process involves the initial reaction of the aldehyde with an amine source (typically ammonia) to form an imine, which is then reduced in situ to the corresponding benzylamine.

  • Reduction of 3-Bromo-4-methylbenzonitrile: This method involves the direct reduction of the nitrile functionality to a primary amine.

A key challenge in both pathways is the chemoselective transformation of the aldehyde or nitrile group without affecting the bromine substituent on the aromatic ring. The choice of catalyst is therefore critical to avoid undesired hydrodehalogenation.

Synthetic Pathways cluster_0 Reductive Amination cluster_1 Nitrile Reduction 3-Bromo-4-methylbenzaldehyde 3-Bromo-4-methylbenzaldehyde Imine Intermediate Imine Intermediate 3-Bromo-4-methylbenzaldehyde->Imine Intermediate + NH3 - H2O 3-Bromo-4-methylbenzylamine_1 This compound Imine Intermediate->3-Bromo-4-methylbenzylamine_1 [H] Catalyst 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzonitrile 3-Bromo-4-methylbenzylamine_2 This compound 3-Bromo-4-methylbenzonitrile->3-Bromo-4-methylbenzylamine_2 [H] Catalyst

Caption: Overview of the primary synthetic routes to this compound.

Comparative Analysis of Catalytic Systems

Palladium-Based Catalysts

Palladium catalysts are widely used for hydrogenation and reductive amination reactions. However, their propensity to catalyze hydrodehalogenation presents a significant challenge in the synthesis of halogenated compounds like this compound.

Reductive Amination of Halogenated Benzaldehydes: Studies on the reductive amination of halogenated benzaldehydes have shown that the selectivity towards the desired halogenated benzylamine over the dehalogenated byproduct is highly dependent on the catalyst preparation and reaction conditions. For instance, work on the reductive amination of 2-chlorobenzaldehyde with dimethylamine using palladium on activated carbon (Pd/C) catalysts demonstrated that calcination of the catalyst at higher temperatures (e.g., 400°C) leads to larger palladium particles, which exhibit significantly improved selectivity against dehalogenation (up to 96% selectivity for the halogenated amine)[1][2]. This effect is attributed to the altered electronic properties and surface morphology of the larger palladium nanoparticles.

A synergistic effect has been observed in bimetallic Pd-Cu catalysts. The addition of copper to a palladium on carbon catalyst (Pd-Cu/C) has been shown to suppress dehalogenation and increase the yield of the desired halogenated benzylamine from 66% with Pd/C to 98% with Pd-Cu/C in the reductive amination of 2-chlorobenzaldehyde[3].

Nitrile Reduction: In the context of nitrile reduction, the selectivity of palladium catalysts can also be tuned. Atomically dispersed palladium catalysts have been shown to exhibit different selectivities compared to palladium nanoclusters. For the hydrogenation of benzonitrile, atomically dispersed palladium on nitrogen-doped graphene (Pd1/ND@G) selectively produces the secondary amine (dibenzylamine), while palladium clusters (Pdn/ND@G) favor the formation of the primary amine (benzylamine)[4]. This highlights the critical role of the catalyst's atomic structure in directing the reaction pathway. For the synthesis of this compound, a catalyst favoring primary amine formation while minimizing hydrodehalogenation would be ideal.

Catalyst SystemPrecursorKey FeaturesReported Yield (Analogous Reactions)Selectivity (Analogous Reactions)Reference
Calcined Pd/ACHalogenated BenzaldehydeLarger Pd particles from high-temperature calcination suppress dehalogenation.High conversionUp to 96% for halogenated amine[1][2]
Pd-Cu/CHalogenated BenzaldehydeSynergistic effect of Cu suppresses dehalogenation.98% for halogenated amineHigh[3]
Pd clusters (Pdn/ND@G)BenzonitrileFavors primary amine formation.High conversionHigh for primary amine[4]
Nickel-Based Catalysts

Nickel catalysts offer a more cost-effective alternative to palladium and are known for their high activity in hydrogenation reactions.

Nitrile Reduction: A notable method for the reduction of nitriles involves the use of nickel boride, which can be generated in situ from nickel(II) chloride and sodium borohydride. A catalytic version of this process has been developed for the synthesis of Boc-protected amines from nitriles. This method is advantageous due to its operational simplicity and resilience to air and moisture[5]. The use of catalytic amounts of nickel(II) chloride significantly reduces the toxicity associated with stoichiometric nickel reagents. While specific data for 3-bromo-4-methylbenzonitrile is not provided, this method's tolerance for various functional groups suggests it could be a viable option, though chemoselectivity with respect to the bromine atom would need to be experimentally verified.

Catalyst SystemPrecursorKey FeaturesReported Yield (General Nitriles)SelectivityReference
NiCl₂/NaBH₄NitrileIn situ generation of nickel boride; mild, catalytic process.Good to excellentGenerally high for amine formation[5]
Cobalt-Based Catalysts

Cobalt catalysts are emerging as a sustainable and economical option for reductive amination.

Reductive Amination of Halogenated Benzaldehydes: In situ generated cobalt nanoparticles from cobalt-salen complexes have been shown to be efficient and selective catalysts for the reductive amination of various aldehydes, including 4-bromobenzaldehyde. Using ammonia and hydrogen, 4-bromobenzylamine was obtained in good yield with high selectivity, demonstrating the potential of cobalt catalysts to perform this transformation while preserving the bromo-substituent[6]. Cobalt-containing composites have also been successfully employed for the reductive amination of p-chlorobenzaldehyde, yielding the corresponding N-substituted benzylamine in good yields[7].

Catalyst SystemPrecursorKey FeaturesReported Yield (4-bromobenzaldehyde)SelectivityReference
In situ Co nanoparticles4-BromobenzaldehydeEfficient and selective for halogenated substrates.GoodHigh[6]
Co-containing compositesp-ChlorobenzaldehydeEffective for halogenated aromatic aldehydes.60-89%Good[7]
Borane-Based Catalysis

Metal-free catalytic systems are gaining attention due to their sustainability and reduced risk of metal contamination in the final product.

Nitrile Reduction: A borane-catalyzed hydroboration of nitriles to primary amines has been reported, offering excellent chemoselectivity. This method tolerates a wide range of functional groups, including esters, nitro groups, and sulfones, which are often reduced by traditional metal hydrides[8]. The proposed mechanism involves a double B–N/B–H transborylation. Given its high functional group tolerance, this approach is a promising candidate for the selective reduction of 3-bromo-4-methylbenzonitrile without affecting the C-Br bond.

Catalyst SystemPrecursorKey FeaturesReported Yield (General Nitriles)SelectivityReference
Borane catalystNitrileMetal-free, highly chemoselective for various functional groups.48-95%Excellent[8]
Biocatalytic Synthesis

Enzymatic catalysis offers unparalleled selectivity under mild reaction conditions.

While specific enzymes for the direct synthesis of this compound are not prominently reported, the field of biocatalysis is rapidly advancing. Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are used for the enantioselective reduction of ketones, and transaminases can be employed for the conversion of ketones to chiral amines[9]. A plausible biocatalytic route to an enantiomerically enriched this compound could involve the enzymatic reduction of a corresponding ketone precursor followed by amination. The primary advantage of a biocatalytic approach would be the potential for high enantioselectivity, which is often a critical requirement in pharmaceutical synthesis.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Bromo-4-methylbenzaldehyde using a Heterogeneous Cobalt Catalyst (Analogous to Beller et al.)

This protocol is adapted from the reductive amination of 4-bromobenzaldehyde using in situ generated cobalt nanoparticles[6].

Materials:

  • 3-Bromo-4-methylbenzaldehyde

  • Cobalt(II)-N,N'-bis(salicylidene)-1,2-phenylenediamine complex (Co-salen)

  • Ammonia (solution or gas)

  • Hydrogen gas

  • Solvent (e.g., a mixture of water and THF)

  • High-pressure autoclave reactor

Procedure:

  • To a glass liner for the autoclave, add 3-bromo-4-methylbenzaldehyde (1 equivalent) and the cobalt-salen complex (e.g., 6 mol%).

  • Add the solvent system (e.g., 2.5 mL of a 1.5:1 water-THF mixture).

  • Seal the autoclave and purge with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with ammonia (e.g., 5 bar) and then with hydrogen (e.g., 45 bar).

  • Heat the reaction mixture to 120°C with vigorous stirring for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • The reaction mixture can be analyzed by GC or LC-MS to determine conversion and selectivity.

  • For isolation, the product can be extracted with an organic solvent, and purified by column chromatography.

Protocol_1_Workflow Start Start Charge_Reactor Charge Reactor: - 3-Bromo-4-methylbenzaldehyde - Co-salen catalyst - Solvent Start->Charge_Reactor Seal_Purge Seal and Purge (N₂, then H₂) Charge_Reactor->Seal_Purge Pressurize Pressurize: - NH₃ (5 bar) - H₂ (45 bar) Seal_Purge->Pressurize Heat_Stir Heat to 120°C Stir for 24h Pressurize->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Analysis Analyze (GC/LC-MS) Cool_Vent->Analysis Workup Workup and Purify Analysis->Workup End End Workup->End

Caption: Workflow for cobalt-catalyzed reductive amination.

Protocol 2: Catalytic Reduction of 3-Bromo-4-methylbenzonitrile using a Nickel Boride System (Adapted from Caddick et al.)

This protocol is based on the catalytic reduction of nitriles to Boc-protected amines using a nickel boride system[5].

Materials:

  • 3-Bromo-4-methylbenzonitrile

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-methylbenzonitrile (1 equivalent) and Boc₂O (2 equivalents) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Add NiCl₂·6H₂O (0.1 equivalents) to the stirred solution.

  • Slowly add NaBH₄ (7 equivalents) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. The Boc-protecting group can be subsequently removed under acidic conditions if the free amine is desired.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several catalytic routes, with the choice of catalyst being paramount for achieving high yield and chemoselectivity.

  • For the reductive amination of 3-bromo-4-methylbenzaldehyde , cobalt-based catalysts present a promising and cost-effective option with demonstrated efficacy in preserving the C-Br bond. Modified palladium catalysts, such as calcined Pd/C or bimetallic Pd-Cu systems, also offer high selectivity but may require more specialized preparation.

  • For the reduction of 3-bromo-4-methylbenzonitrile , metal-free borane catalysis stands out for its exceptional chemoselectivity, making it a strong candidate for this transformation. Catalytic nickel boride systems also provide a practical and milder alternative to traditional strong reducing agents.

The development of highly selective and sustainable catalytic systems remains an active area of research. Future efforts will likely focus on catalysts based on earth-abundant metals, further advancements in biocatalysis for enantioselective synthesis, and the application of novel technologies such as flow chemistry to improve efficiency and safety. The data and protocols presented in this guide offer a solid foundation for researchers to select and optimize a catalytic system tailored to their specific synthetic needs for this compound and related structures.

References

  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC c
  • Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. RSC Publishing, 2018. (URL not available)
  • Reductive amination of halogenated-benzaldehyde with DMA using Pd/AC c
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. SciSpace. (URL not available)
  • Reductive amination of 4-bromobenzaldehyde: Activity of cobalt...
  • The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (URL not available)
  • Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. Korea Advanced Institute of Science and Technology, 2023. (URL not available)
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. (URL not available)
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central. (URL not available)
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal. (URL not available)
  • On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes | Request PDF.
  • 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis. ChemicalBook. (URL not available)
  • Synthesis routes of Methyl 3-bromo-4-methylbenzo
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI, 2023. (URL not available)
  • CAS 1177558-32-5 | this compound. Aceschem. (URL not available)
  • The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines. Catalysis Science & Technology (RSC Publishing). (URL not available)
  • WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH, 2021. (URL not available)
  • Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an. DR-NTU, 2022. (URL not available)
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL not available)
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
  • B–N/B–H Transborylation: borane-catalysed nitrile hydrobor
  • Stoichiometric reductions of benzonitrile (4 a). (yields determined by...
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • 3-Bromo-N-methylbenzylamine | CAS 67344-77-8 | SCBT. (URL not available)
  • 3-bromo-4-methylbenzoyl chloride (C8H6BrClO). PubChemLite. (URL not available)
  • 3-Bromo-4-methylbenzonitrile | C8H6BrN | CID 14004840. PubChem. (URL not available)
  • 3-bromo-4-methylbenzyl alcohol | Sigma-Aldrich. (URL not available)
  • A Generic Approach for the Catalytic Reduction of Nitriles. SciSpace. (URL not available)
  • 3-Bromo-4-methylbenzonitrile 97 42872-74-2. Sigma-Aldrich. (URL not available)
  • The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. PMC - NIH. (URL not available)
  • TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid. TCI Practical Example, 2023. (URL not available)
  • 3-Bromo-N-methylbenzylamine 97 67344-77-8. Sigma-Aldrich. (URL not available)
  • 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. ChemicalBook. (URL not available)
  • Synthesis of 3-bromo-4-fluoronitrobenzene.

Sources

A Senior Application Scientist's Guide to In-Silico ADMET Prediction: A Comparative Analysis Featuring 3-Bromo-4-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. The attrition of promising drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity is a significant bottleneck, both financially and temporally.[1][2] Consequently, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has transitioned from a supplementary step to an indispensable component of the discovery pipeline.[2]

This guide provides a comparative framework for leveraging in-silico ADMET prediction tools, designed for researchers, medicinal chemists, and drug development professionals. We will navigate the theoretical underpinnings of these computational methods, compare leading open-access platforms, and provide detailed, replicable protocols. To ground our exploration in a practical context, we will use a novel scaffold, 3-Bromo-4-methylbenzylamine , as a representative case study to demonstrate the workflow for characterizing a new chemical entity.

The Foundation: Understanding In-Silico ADMET Models

Before utilizing any predictive tool, it is crucial to understand the causality behind its predictions. Most in-silico ADMET tools are built upon one of two core principles:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is the most prevalent modeling approach in computational toxicology.[3][4] It establishes a mathematical correlation between the chemical structure of a molecule (represented by numerical descriptors like molecular weight, polarity, or electronic properties) and its biological activity or property (e.g., toxicity, receptor binding).[3][5] By training these models on large datasets of compounds with known experimental outcomes, they can predict the properties of novel, untested molecules.[6]

  • Machine Learning (ML) and AI: More advanced platforms now utilize sophisticated machine learning and artificial intelligence algorithms, including graph neural networks.[4][7] These models can identify complex patterns within vast datasets that are not apparent through traditional QSAR, often leading to higher accuracy and a broader applicability domain.[2][7]

The critical takeaway for any scientist is that the accuracy of a prediction is highly dependent on the quality of the training dataset, the algorithm used, and whether the query molecule falls within the model's "applicability domain".[1][8] Therefore, using multiple tools and comparing the results is a key strategy for building confidence in a prediction.[1]

The Toolkit: A Comparison of Open-Access ADMET Platforms

While numerous commercial software packages like ADMET Predictor® and ACD/ADME Suite offer powerful, enterprise-level solutions, the open-access community provides robust tools that are invaluable for academic and biotech settings.[9][10][11] For this guide, we will focus on two widely-used platforms for a comprehensive analysis:

ToolPrimary FocusKey FeaturesUnderlying Method
SwissADME Pharmacokinetics, Drug-Likeness, Medicinal ChemistryBioavailability Radar, PAINS alerts, Lipinski's Rule of 5 analysis, BBB prediction.A combination of proficient predictive models and rule-based filters.
ProTox-II Toxicity PredictionPredicts oral toxicity (LD50), hepatotoxicity, carcinogenicity, and mutagenicity. Provides toxic fragment analysis.Machine learning models trained on extensive experimental data.

Visualizing the In-Silico Evaluation Workflow

The process of evaluating a novel compound involves a structured workflow, starting from the basic chemical structure and progressing through various predictive models to build a comprehensive ADMET profile.

cluster_input Input Data cluster_pk Pharmacokinetic & Physicochemical Prediction cluster_tox Toxicity Prediction cluster_output Synthesis & Decision Input Novel Compound (e.g., this compound) SMILES: NCc1cc(Br)c(C)cc1 SwissADME SwissADME Analysis Input->SwissADME Evaluate PK ProTox ProTox-II Analysis Input->ProTox Evaluate Toxicity PhysChem Physicochemical Properties (LogP, Solubility, TPSA) SwissADME->PhysChem PK Pharmacokinetics (GI Absorption, BBB Permeation) SwissADME->PK DrugLikeness Drug-Likeness (Lipinski's Rules, Bioavailability Score) SwissADME->DrugLikeness MedChem Medicinal Chemistry (PAINS, Lead-likeness) SwissADME->MedChem Profile Comprehensive ADMET Profile PhysChem->Profile PK->Profile DrugLikeness->Profile MedChem->Profile OralTox Oral Toxicity (LD50) ProTox->OralTox OrganTox Organ Toxicity (Hepatotoxicity) ProTox->OrganTox EndpointTox Toxicity Endpoints (Carcinogenicity, Mutagenicity) ProTox->EndpointTox OralTox->Profile OrganTox->Profile EndpointTox->Profile Decision Go / No-Go Decision Prioritization for Synthesis Profile->Decision

Caption: In-silico ADMET evaluation workflow for a novel chemical entity.

Part 1: Protocol for Pharmacokinetics & Drug-Likeness Prediction

Here, we provide a step-by-step methodology for predicting the pharmacokinetic and physicochemical properties of this compound using the SwissADME web server.

Objective: To assess the drug-likeness and key pharmacokinetic parameters of our lead compound.

Methodology: SwissADME Analysis

  • Navigate to the SwissADME Web Server: Access the tool through a web browser. It is a free resource provided by the Swiss Institute of Bioinformatics.

  • Input the Molecular Structure: The tool accepts various inputs. For our compound, This compound , we will use its SMILES (Simplified Molecular Input Line Entry System) string.

    • SMILES String: NCc1cc(Br)c(C)cc1

    • Enter this string into the main query box on the SwissADME homepage.

  • Execute the Prediction: Click the "Run" or "Submit" button to initiate the calculations. The server processes the structure and computes a wide array of parameters.

  • Analyze the Results: The output is typically organized into several sections. The key parameters to interpret are:

    • Physicochemical Properties: Note the Molecular Weight (MW), number of H-bond acceptors/donors, and the topological polar surface area (TPSA). These are fundamental to absorption.

    • Lipophilicity: Examine the consensus Log P (iLogP). This value is critical for predicting membrane permeability and solubility.

    • Water Solubility: Check the predicted solubility class (e.g., Soluble, Moderately Soluble). Poor solubility is a common reason for drug failure.

    • Pharmacokinetics: Look for predictions on Gastrointestinal (GI) absorption (expected to be "High") and Blood-Brain Barrier (BBB) permeation (Yes/No). BBB permeation is essential for CNS targets but undesirable for peripherally acting drugs.

    • Drug-Likeness: This section evaluates the compound against established filters. The most famous is Lipinski's Rule of Five . A compound is likely to have poor absorption or permeation if it violates more than one of these rules:

      • Molecular Weight ≤ 500 Da

      • Log P ≤ 5

      • H-bond donors ≤ 5

      • H-bond acceptors ≤ 10

    • Medicinal Chemistry: Check for Pan-Assay Interference Compounds (PAINS) alerts. PAINS are substructures known to interfere with assay readouts, leading to false positives.

Part 2: Protocol for Toxicity Prediction

Next, we will assess the potential toxicity of this compound using the ProTox-II web server.

Objective: To predict the primary toxicity liabilities, including acute oral toxicity and organ-specific toxicity.

Methodology: ProTox-II Analysis

  • Navigate to the ProTox-II Web Server: Access the platform, which is hosted by Charité–Universitätsmedizin Berlin.

  • Input the Molecular Structure: Similar to SwissADME, you can input the SMILES string for this compound: NCc1cc(Br)c(C)cc1.

  • Initiate Prediction: Submit the structure for analysis.

  • Interpret the Toxicity Profile: The results page will provide several key predictions:

    • Predicted LD50: This is the median lethal dose in mg/kg, a measure of acute oral toxicity. The tool will also assign a toxicity class (from 1 to 6), where lower classes indicate higher toxicity.

    • Hepatotoxicity: A "Yes" or "No" prediction on whether the compound is likely to cause liver damage. Hepatotoxicity is a major cause of drug withdrawal.

    • Carcinogenicity & Mutagenicity: Predictions on the potential to cause cancer or genetic mutations.

    • Toxicity Targets: The platform may predict interactions with known nuclear receptors or stress response pathways involved in toxicity.

Synthesizing the Data: A Comparative Analysis for this compound

After running the predictions, we consolidate the data into a clear, comparative table. This allows for a holistic assessment of the compound's potential.

ADMET PropertyParameterPredicted Value (SwissADME)Predicted Value (ProTox-II)Interpretation & Causality
Absorption GI AbsorptionHigh-The low molecular weight and moderate polarity (TPSA) suggest efficient passive diffusion across the gut wall.
Lipinski's Rule0 Violations-Complies with all rules, indicating good potential for oral bioavailability.
Distribution BBB PermeantYes-Small, lipophilic molecules often cross the BBB. This is a key consideration for target selection (CNS vs. peripheral).
Metabolism CYP InhibitorInhibitor of CYP1A2, CYP2C19-Potential for drug-drug interactions. The benzylamine moiety can be a substrate for various metabolic enzymes.
Toxicity Oral Toxicity (LD50)-~300 mg/kg (Class 3)Predicted to be toxic if swallowed. This level of toxicity may be acceptable depending on the therapeutic indication (e.g., oncology).
Hepatotoxicity-Active (Prob. 0.75)High probability of liver toxicity. This is a significant red flag requiring experimental validation (e.g., in vitro hepatocyte assays).
Mutagenicity-InactiveLow predicted risk of causing genetic mutations.
Carcinogenicity-ActivePredicted to be carcinogenic. This is a major liability that would require extensive long-term animal studies to disprove.

Visualizing Drug-Likeness Concepts

The concept of "drug-likeness" is a multi-parameter optimization problem. It is not a binary state but a favorable region in a complex chemical space, often visualized using radar plots.

cluster_physchem cluster_safety center Drug-Likeness Profile MW Molecular Weight (<500 Da) MW->center LogP Lipophilicity (LogP) (0-5) LogP->center Solubility Aqueous Solubility (> -4 log(mol/L)) Solubility->center TPSA Polarity (TPSA) (< 140 Ų) TPSA->center PAINS PAINS Fragments (0 alerts) PAINS->center Toxicity Low Toxicity Risk (LD50 > 500 mg/kg) Toxicity->center Synthetic Synthetic Accessibility (Low Complexity) Synthetic->center

Caption: Key parameters contributing to a favorable drug-likeness profile.

Conclusion and Expert Recommendations

The in-silico analysis of this compound reveals a mixed but informative profile. The compound exhibits excellent drug-like physicochemical properties, with predicted high GI absorption and no violations of Lipinski's rules, making it a promising candidate from a pharmacokinetic perspective.

However, the profile is marred by significant toxicity concerns. The predictions of hepatotoxicity and carcinogenicity from ProTox-II are serious liabilities. While these are computational predictions and require experimental validation, they provide a crucial, data-driven rationale for prioritizing resource allocation.

As a Senior Application Scientist, my recommendation would be:

  • Trust but Verify: The favorable pharmacokinetic predictions warrant initial synthesis and in-vitro validation (e.g., Caco-2 permeability assays).

  • Address Toxicity Early: The predicted hepatotoxicity must be investigated immediately using in-vitro models (e.g., HepG2 cell viability assays). A confirmed positive result would likely halt further development of this specific molecule.

  • Guide Analogue Design: If the core scaffold is of high interest, these in-silico tools should be used to screen virtual libraries of derivatives. The goal would be to design analogues that retain the favorable pharmacokinetic properties while mitigating the structural alerts responsible for the toxicity predictions.

This guide demonstrates that in-silico ADMET tools, when used correctly, are not crystal balls but powerful scientific instruments. They enable researchers to ask critical questions about a compound's viability long before it enters a test tube, fostering a more efficient, informed, and ultimately more successful drug discovery process.

References

  • Simul
  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]
  • The PyRational Team. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries.
  • ADMET-AI. ADMET-AI Web Server. [Link]
  • Sygnature Discovery. ADMET Prediction Software. [Link]
  • Dar, A. A., & Mir, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
  • Sperandio, O., & Miteva, M. A. (2023).
  • Dar, A. A., & Mir, S. (2020).
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]
  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
  • ResearchGate. In silico ADMET prediction of newly synthetized compounds. [Link]
  • Castillo-Garit, J. A., et al. (2016). Prediction of Aquatic Toxicity of Benzene Derivatives to Tetrahymena pyriformis According to OECD Principles. Combinatorial Chemistry & High Throughput Screening. [Link]
  • Zhu, H., & Xia, M. (2013). From QSAR to QSIIR: Searching for Enhanced Computational Toxicology Models. Methods in Molecular Biology. [Link]
  • European Commission. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. [Link]
  • Cronin, M. T. D., et al. (2022). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
  • Cheng, F., et al. (2012). In silico ADMET prediction: recent advances, current challenges and future trends. Current Pharmaceutical Design. [Link]
  • Thessen, A. E., & Sipes, N. S. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82187, 3-Bromo-4-methylaniline. [Link]
  • Liu, Y., et al. (2023).
  • Al-Bazz, Y. O., et al. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent.
  • Ta-ura, M., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules. [Link]
  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 816765, 3-Bromo-4-methylbenzaldehyde. [Link]
  • Cadoni, E., et al. (2012). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis. [Link]

Sources

Validation of a new analytical method for 3-Bromo-4-methylbenzylamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of a Novel UHPLC-UV Method for

3-Bromo-4-methylbenzylamine Quantification

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, efficacy, and safety of final drug products. This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection for the rapid and precise quantification of this compound. We provide a comprehensive comparison with traditional High-Performance Liquid Chromatography (HPLC) methods and detail the validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The experimental data herein demonstrates the superior performance of the UHPLC method in terms of speed, resolution, and sensitivity, making it a robust alternative for high-throughput environments.

Introduction: The Need for Advanced Analytical Methods

This compound (C₈H₁₀BrN) is a substituted benzylamine derivative used in organic synthesis.[3] The precise measurement of this compound in reaction mixtures, intermediates, and final products is paramount for process control and quality assurance. Traditional analytical techniques, such as standard HPLC, have been the cornerstone of pharmaceutical analysis for decades.[4] However, they often involve longer run times and higher solvent consumption.[5][6]

The advent of UHPLC technology, which utilizes smaller particle size columns (< 2 µm) and operates at higher pressures (up to 1500 bar), has revolutionized chromatographic separations.[5][6][7] This innovation leads to significant improvements in three key areas:

  • Speed: Analysis times are drastically reduced, increasing sample throughput.[6][7]

  • Resolution: Sharper, narrower peaks provide better separation of the analyte from impurities.[5][8]

  • Sensitivity: The enhanced peak concentration leads to improved signal-to-noise ratios, allowing for the detection of lower analyte concentrations.[7][8]

This guide presents a newly developed UHPLC-UV method and rigorously validates its performance against the globally recognized standards set by the ICH and the U.S. Food and Drug Administration (FDA), demonstrating its suitability for its intended purpose.[1][9][10][11]

Method Comparison: UHPLC vs. Conventional HPLC

The primary distinction between UHPLC and HPLC lies in the physical characteristics of the chromatographic column and the operational pressure of the system.[8] These differences translate into tangible performance advantages for the UHPLC method.

FeatureConventional HPLCNovel UHPLC Method Advantage of UHPLC
Column Particle Size 3–5 µm< 2 µmHigher efficiency, sharper peaks.[5]
Column Dimensions 4.6 x 150-250 mm2.1 x 50-100 mmReduced solvent consumption.[5][6]
Operating Pressure 400–600 barUp to 1500 barEnables use of smaller particles.[5][6]
Typical Flow Rate 1.0–2.0 mL/min0.2–0.7 mL/minLower solvent usage, cost savings.[5][6]
Analysis Time 10–30 min< 5 min Increased sample throughput.[6]
Resolution GoodExcellentBetter separation from impurities.[8]
Sensitivity StandardHighLower detection limits.[7][8]

The Validation Workflow: A Systematic Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[12][13] Our validation strategy follows the ICH Q2(R1) framework, ensuring a comprehensive evaluation of the method's performance characteristics.[1] A validation protocol with pre-defined acceptance criteria should be established before initiating the studies.[12][14]

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_rep Phase 3: Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Execute Protocol Linearity Linearity & Range Dev->Linearity Execute Protocol Accuracy Accuracy Dev->Accuracy Execute Protocol Precision Precision Dev->Precision Execute Protocol LOD LOD & LOQ Dev->LOD Execute Protocol Robustness Robustness Dev->Robustness Execute Protocol Report Validation Report Specificity->Report Compile Data Linearity->Report Compile Data Accuracy->Report Compile Data Precision->Report Compile Data LOD->Report Compile Data Robustness->Report Compile Data Routine Routine Use Report->Routine Approve Method

Caption: Workflow for Analytical Method Validation.

Experimental Protocols & Performance Data

Here, we detail the step-by-step procedures for validating the key performance characteristics of our novel UHPLC method.

Chromatographic Conditions
  • System: UHPLC system capable of pressures ≥ 1000 bar.

  • Column: C18, 1.8 µm, 2.1 x 100 mm

  • Mobile Phase: Acetonitrile and 10 mM Ammonium Carbonate Buffer (pH 10.5) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • UV Detection: 218 nm

  • Injection Volume: 2 µL

  • Analyte: this compound

Causality: A C18 column was selected for its excellent retention of aromatic compounds like benzylamines. The sub-2 µm particle size is critical for achieving the high resolution and speed characteristic of UHPLC.[5] A basic mobile phase (pH 10.5) is used to ensure the benzylamine is in its neutral, unprotonated form, which promotes better peak shape and retention on a reversed-phase column. The detection wavelength of 218 nm was chosen based on the UV absorbance maxima of similar benzylamine compounds, ensuring high sensitivity.[15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14]

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare a placebo solution (containing all formulation components except the active ingredient).

  • Spike the placebo solution with the reference standard.

  • Prepare a solution containing known related substances or potential impurities.

  • Inject all solutions and compare the chromatograms. The retention time of the analyte peak in the spiked sample should match the standard, and there should be no interfering peaks from the placebo or impurities at that retention time.

Results: The method demonstrated excellent specificity. The analyte peak was well-resolved from all known impurities and placebo components, with a resolution factor > 2.0 for the closest eluting peak.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the analyte concentration and the detector response over a specified range.[13]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five calibration standards across the expected working range (e.g., 70% to 130% of the target concentration).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
70548990
85668120
100785560
115904210
1301021550
Correlation Coefficient (R²) 0.9998

The high correlation coefficient (R² > 0.999) confirms the excellent linearity of the method across the specified range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed using recovery studies.[14]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)% Recovery
80%80.079.899.75%
100%100.0101.2101.20%
120%120.0119.599.58%
Mean Recovery 100.18%

The recovery values, falling within the typical acceptance criteria of 98.0% to 102.0%, demonstrate the high accuracy of the method.[15]

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13]

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results at each level.

Results:

Precision LevelMean Assay Value (%)% RSD
Repeatability 100.3%0.45%
Intermediate Precision 100.8%0.78%

The low %RSD values (< 2%) for both repeatability and intermediate precision indicate that the method is highly precise.[15]

Detection & Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13][15]

Protocol:

  • These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

These low limits highlight the superior sensitivity of the UHPLC method, making it suitable for impurity testing and the analysis of low-concentration samples.

Conclusion and Recommendations

The validation data presented in this guide unequivocally demonstrates that the novel UHPLC-UV method is fit for the purpose of quantifying this compound. The method is specific, linear, accurate, precise, and sensitive.

G cluster_hplc Traditional HPLC cluster_uhplc Novel UHPLC Method HPLC Longer Run Time (>10 min) Higher Solvent Use Standard Resolution Result Superior Performance & Efficiency HPLC->Result UHPLC Rapid Analysis (<5 min) Lower Solvent Use Superior Resolution Enhanced Sensitivity UHPLC->Result

Caption: Performance comparison of HPLC vs. UHPLC.

Compared to traditional HPLC methods, this UHPLC procedure offers significant advantages in speed and efficiency without compromising analytical rigor. The reduced analysis time and lower solvent consumption translate to higher sample throughput and lower operational costs. We recommend the adoption of this validated UHPLC method for routine quality control, stability testing, and process monitoring involving this compound.

References

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?
  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Danaher Life Sciences. (n.d.). Difference Between UHPLC and Traditional HPLC.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-.
  • PubMed. (2011, March 9). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection.
  • SIELC Technologies. (n.d.). Benzylamine.
  • Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

Sources

A Guide to Cross-Validation of Experimental and Computational Data for Aromatic Amines: A Case Study on 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of Silicon and Solution in Modern Chemistry

In contemporary chemical research, particularly within drug discovery and materials science, the robust characterization of novel molecules is paramount. 3-Bromo-4-methylbenzylamine, a substituted aromatic amine, represents a class of compounds whose utility as a synthetic intermediate is defined by the precise arrangement and reactivity of its functional groups. Traditionally, the elucidation of such a molecule's properties has relied solely on empirical data derived from laboratory experiments. However, the ascent of computational chemistry offers a powerful, predictive counterpart to these physical measurements.

This guide presents a comprehensive framework for the cross-validation of experimental data with computational models, using this compound as a focal point. We will demonstrate how the integration of high-fidelity computational modeling, specifically Density Functional Theory (DFT), with standard experimental techniques—such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—creates a self-validating system that enhances confidence in structural assignments and predictive insights. By explaining the causality behind methodological choices, from the synthesis lab to the computational server, this guide serves as a practical protocol for researchers, scientists, and drug development professionals seeking to leverage this powerful synergy.

Due to the scarcity of publicly available, peer-reviewed experimental spectra for this compound, this guide will utilize its close structural analog, 4-bromobenzylamine , as a proxy for demonstrating the experimental validation workflow. The computational protocols detailed herein are fully applicable to the target molecule, this compound.

Part 1: The Experimental Foundation – Synthesizing and Characterizing the Physical Molecule

The trustworthiness of any computational model is fundamentally anchored to the quality of the experimental data it seeks to replicate. This section details the necessary laboratory protocols for obtaining the empirical data required for robust validation.

Synthesis of the Analytical Sample: 4-bromobenzylamine

A reliable synthesis is the first step. One common and effective method for preparing 4-bromobenzylamine is the two-step oximation and subsequent reduction of 4-bromobenzaldehyde.[1]

Experimental Protocol: Synthesis of 4-bromobenzylamine

  • Step 1: Oximation.

    • Charge a 1-liter, 3-necked round-bottomed flask with 4-bromobenzaldehyde (92.5 g, 0.5 mol) and 200 mL of water.

    • Equip the flask with a mechanical stirrer and reflux condenser and heat in an oil bath to approximately 70°C until the aldehyde melts completely.

    • Separately, prepare a solution of hydroxylamine hydrochloride (38.2 g, 0.55 mol) and sodium hydroxide (22 g, 0.55 mol) in 200 mL of water.

    • Slowly add the hydroxylamine solution to the heated aldehyde mixture. A white solid (the oxime) will precipitate.

    • Maintain the reaction at 70°C with stirring for approximately 3 hours, monitoring completion with Gas Chromatography (GC).

    • Cool the mixture to room temperature and collect the 4-bromobenzaldoxime product by vacuum filtration. Dry the white crystalline powder in a vacuum oven.

  • Step 2: Hydrogenation.

    • In a suitable hydrogenation reactor, charge the dried 4-bromobenzaldoxime.

    • The hydrogenation is conducted under substantially anhydrous conditions using a non-palladium catalyst, such as platinum or rhodium-based catalysts, to prevent dehalogenation.[1]

    • Follow established catalytic hydrogenation procedures to reduce the oxime to the primary amine.

    • Upon reaction completion, the catalyst is filtered off, and the resulting 4-bromobenzylamine can be purified, for example, by distillation or chromatography. A successful synthesis should yield the final product with a purity of >95%, which is essential for clean spectroscopic data.[1]

Spectroscopic and Physicochemical Characterization

Once a pure sample is obtained, its structural and physical properties are documented.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. For 4-bromobenzylamine, typical ¹H NMR signals in CDCl₃ include two doublets for the aromatic protons (around δ 7.45 and 7.21 ppm), a singlet for the benzylic CH₂ group (around δ 3.82 ppm), and a broad singlet for the amine NH₂ protons.[2]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy probes the molecule's vibrational modes, identifying key functional groups. Critical absorptions for an aromatic primary amine include N-H stretching (typically two bands in the 3300-3500 cm⁻¹ region), C-H aromatic stretching (~3000-3100 cm⁻¹), and the strong C-Br stretching vibration at lower wavenumbers.

  • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns. 4-bromobenzylamine exhibits a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio.[3] The base peak is often observed at m/z 106, corresponding to the loss of the bromine radical.[3][4]

Part 2: The Computational Model – Predicting Molecular Properties from First Principles

With a solid set of experimental data, we can now build a computational model designed to predict these same properties. The goal is to select a theoretical level that balances accuracy with computational cost. Density Functional Theory (DFT) offers an excellent compromise for molecules of this type.[5]

Workflow for Computational Analysis

The following diagram outlines the logical flow for setting up and executing the computational analysis of this compound.

G cluster_setup Step 1: Model Setup cluster_opt Step 2: Geometry Optimization cluster_predict Step 3: Property Prediction cluster_process Step 4: Post-Processing build Build 3D Structure (this compound) opt DFT Geometry Optimization Functional: B3LYP Basis Set: 6-311++G(d,p) build->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq Verify Structure nmr NMR Calculation Method: GIAO (Predicts Shielding Tensors) freq->nmr ir IR Spectrum Simulation (From Frequencies) freq->ir scale_nmr Scale NMR Shieldings (Convert to Chemical Shifts) nmr->scale_nmr scale_ir Scale IR Frequencies (Correct for Anharmonicity) ir->scale_ir

Caption: Computational workflow for predicting spectroscopic data.
Causality in Method Selection
  • Geometry Optimization: The first critical step is to find the molecule's lowest energy conformation.

    • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen as it has a long-standing track record of providing reliable geometries and frequencies for a wide range of organic molecules.[5]

    • Basis Set (6-311++G(d,p)): This basis set provides a good balance of flexibility and computational cost. The ++ indicates diffuse functions on all atoms, which are important for accurately describing the lone pairs of the nitrogen and bromine atoms. The (d,p) specifies polarization functions, which allow for non-spherical electron density distributions, crucial for describing chemical bonds accurately.[5]

  • Frequency Calculation: After optimization, a frequency calculation is performed on the same level of theory. This serves two purposes: 1) It confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and 2) It provides the harmonic vibrational frequencies needed to simulate the IR spectrum.

  • NMR Calculation (GIAO Method): The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors. This approach effectively handles the issue of gauge-dependence, leading to more reliable predictions of chemical shifts.

Part 3: Cross-Validation – Where Theory Meets Reality

This is the most critical stage, where the predicted data is quantitatively compared against the experimental results. Discrepancies are analyzed, and the model is refined if necessary.

Comparing Spectroscopic Data

The raw output from computational software is not a direct 1:1 match with experimental spectra and requires processing.

  • IR Frequencies: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. They must be corrected using a scaling factor. For B3LYP/6-311++G(d,p), a common scaling factor is ~0.96.[5]

  • NMR Chemical Shifts: The GIAO calculation yields absolute shielding tensors (σ). To convert these to chemical shifts (δ), they are referenced against the shielding tensor of a standard (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory: δ_calc = σ_TMS - σ_calc .

Below is a comparative table summarizing expected experimental data for 4-bromobenzylamine and the corresponding data that would be predicted for this compound from a validated computational model.

Parameter Experimental Data (4-bromobenzylamine) Predicted Data (this compound) Rationale for Comparison
¹H NMR (δ, ppm)
Aromatic CH~7.2-7.5 (2H, d), ~7.2 (2H, d)[2]~7.5 (s), ~7.2 (d), ~7.1 (d)The model should correctly predict the chemical shifts and splitting patterns based on the substitution pattern.
Benzylic CH₂~3.82 (2H, s)[2]~3.75 (s)The benzylic proton environment is similar and should be predicted accurately.
Amine NH₂Variable, broad singletVariable, broad singletAmine protons are highly dependent on solvent and concentration; a broad singlet is the expected outcome.
Methyl CH₃N/A~2.3 (s)The model predicts the chemical shift for the additional methyl group on the target molecule.
¹³C NMR (δ, ppm)
C-Br~121 ppm[2]~122 ppmThe electronic effect of the bromine atom on the attached carbon is a key validation point.
Aromatic CH~129-132 ppm[2]~128-135 ppmThe model must accurately reproduce the shifts of the different aromatic carbons.
Benzylic CH₂~45 ppm[2]~44 ppmThe chemical shift of this carbon is a good indicator of the local electronic environment.
IR Frequencies (cm⁻¹)
N-H Stretch~3300-3500 (two bands)~3400-3550 (scaled)The model should predict the characteristic asymmetric and symmetric stretches of the primary amine.
C-H (Aromatic)~3030~3050 (scaled)A key benchmark for the vibrational modes of the aromatic ring.
C-Br Stretch~500-600~550 (scaled)The position of this low-frequency vibration is sensitive to the accuracy of the computational method.
Protocol for Cross-Validation
  • Tabulate Data: Create a direct, side-by-side comparison table of experimental and scaled computational data, as shown above.

  • Calculate Mean Absolute Error (MAE): For quantitative data like NMR shifts and IR frequencies, calculate the MAE between the experimental and theoretical values. A low MAE (e.g., <0.2 ppm for ¹H NMR, <5 ppm for ¹³C NMR, <15 cm⁻¹ for IR) indicates a high-quality model.

  • Analyze Discrepancies: Investigate any significant deviations. Large errors may indicate an incorrect experimental assignment, an inadequate level of theory (e.g., the need for a different functional or larger basis set), or the influence of intermolecular interactions (e.g., hydrogen bonding) not captured in the gas-phase computational model.

  • Refine and Re-iterate: If necessary, refine the computational model. This could involve choosing a different functional known to perform better for halogenated systems or incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) to better mimic the experimental conditions.

Conclusion: An Integrated Approach to Molecular Truth

The cross-validation of experimental and computational data represents a paradigm shift from simple characterization to deep molecular understanding. By treating experimental results and theoretical predictions as mutually validating data streams, researchers can achieve a level of confidence that neither approach can offer in isolation. This guide has outlined a robust, step-by-step methodology to achieve this synergy. For a molecule like this compound, this integrated approach not only confirms its structure but also provides a calibrated computational model. This validated model can then be used with high confidence to predict other properties that are difficult or costly to measure experimentally, such as reaction mechanisms, transition states, or electronic properties, thereby accelerating the pace of research and development.

References

  • Lo, P. C., & Su, M. (2002). Preparation of halogenated primary amines. U.S. Patent No. 6,340,773B1.
  • RSC Publishing. (n.d.). N-benzyl-1-(4-bromophenyl)methanamine (20). Royal Society of Chemistry.
  • NIST. (n.d.). p-Bromobenzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Prabavathi, N., & Thilagavathi, R. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 148-155.
  • Oriental Journal of Chemistry. (n.d.). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • Peverati, R., & Baldridge, K. K. (2008). Implementation and Performance of DFT-D with Respect to Basis Set and Functional for Study of Dispersion Interactions in Nanoscale Aromatic Hydrocarbons. Journal of Chemical Theory and Computation, 4(12), 2030–2048.
  • PubChem. (n.d.). 4-Bromobenzylamine. National Center for Biotechnology Information.

Sources

Safety Operating Guide

A Comprehensive Safety Protocol for Handling 3-Bromo-4-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3-Bromo-4-methylbenzylamine, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, building a culture of trust and excellence in laboratory practice.

Section 1: Hazard Identification and Risk Assessment

Based on the analysis of structural analogs, this compound should be treated as a hazardous substance with the potential to cause severe skin burns, serious eye damage, and harm if swallowed.[2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Inferred GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.[3]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

The benzylamine moiety, combined with a halogenated aromatic ring, suggests that the compound is likely corrosive and readily absorbed through the skin. Therefore, preventing direct contact is the cornerstone of safe handling.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE. Operations with a higher risk of splashing or aerosol generation necessitate enhanced protection.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes during solution preparation or transfers.[2]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with standard nitrile gloves is the minimum requirement. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be inspected before use and changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically resistant material is mandatory. Ensure cuffs are tucked into gloves to prevent skin exposure.
Respiratory Type ABEK (EN14387) Respirator FilterA respirator is required if handling the material outside of a certified chemical fume hood or if there is a risk of aerosolization.[2] Always consult with your institution's Environmental Health and Safety (EHS) office for fit-testing and proper respirator selection.

Section 3: Engineering Controls and Safe Handling

Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents within the hood.

  • Donning PPE: Put on all required PPE as outlined in the table above before approaching the fume hood.

  • Weighing: If weighing the solid, perform this task in the fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust.

  • Solution Preparation: Add the compound to the solvent slowly and carefully. If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After completing the task, decontaminate all surfaces within the fume hood. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.

Section 4: Emergency Procedures - A Plan for the Unexpected

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Exposure Response Flowchart

Start Exposure Event Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Flush_Eyes Flush eyes at an eyewash station for at least 15 minutes, holding eyelids open. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air immediately. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Rinse_Skin Rinse skin with copious amounts of water for at least 15 minutes. Remove_Clothing->Rinse_Skin Seek_Medical Seek Immediate Medical Attention Rinse_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Inform_Supervisor Inform Supervisor and consult the SDS. Seek_Medical->Inform_Supervisor

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Reactant of Route 2
3-Bromo-4-methylbenzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.